(R,R,S)-GAT107
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H2,20,22,23)/t14-,15+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCXHXYZTLIZTO-HDMKZQKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R,R,S)-GAT107: A Technical Guide to its Ago-PAM Activity at the α7 Nicotinic Acetylcholine Receptor
(R,R,S)-GAT107 is a novel psychoactive compound, the (+)-enantiomer of 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, that functions as a dual-action positive allosteric modulator (PAM) and direct allosteric activator (agonist) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This technical guide provides an in-depth overview of its pharmacological activity, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Pharmacological Profile
This compound, hereafter referred to as GAT107, exhibits a unique profile at the α7 nAChR. Unlike simple PAMs, which only enhance the effect of an orthosteric agonist like acetylcholine (ACh), GAT107 can directly activate the receptor in the absence of an endogenous ligand. This "ago-PAM" activity makes it a subject of significant interest for therapeutic applications, particularly in the realms of neuroinflammation and neuropathic pain.[1]
The molecule is classified as a Type II PAM, which means it not only increases the peak current response of the α7 nAChR but also slows the receptor's desensitization.[2] Interestingly, studies suggest that the direct activation and the positive allosteric modulation by GAT107 may arise from two distinct binding sites on the receptor.[1][3] Evidence for this includes the differential sensitivity of these two actions to the α7 nAChR antagonist, methyllycaconitine (B43530) (MLA), which inhibits direct activation but not the primed potentiation.[1][3]
Quantitative Analysis of GAT107 Activity
The following tables summarize the quantitative data available for the ago-PAM activity of GAT107 across various experimental paradigms.
In Vitro Electrophysiological Activity
Concentration-response studies on human α7 nAChRs expressed in Xenopus oocytes have revealed that the data for direct activation and potentiation by GAT107 do not conform to a standard Hill equation fit. Therefore, empirically measured maximum response values are reported instead of traditional EC50 values.
| Activity | Agonist/Modulator | Concentration | Response (relative to 60 µM ACh) | Source |
| Direct Activation | GAT107 | 10 µM | 12.4 ± 1.5 µA (peak current) | [3] |
| Direct Potentiation | GAT107 + 60 µM ACh | 30 µM | Imax (empirically measured) | [3] |
In Vitro Anti-inflammatory and Antioxidant Activity
| Assay | Cell Line | GAT107 Concentration | Effect | Source |
| NF-κB Activation (LPS-induced) | RAW 264.7 Macrophages | 3.3 µM | Significant decrease in NF-κB (p65) binding to DNA | [4] |
| TNFα Release (LPS-induced) | RAW 264.7 Macrophages | 3.3 µM | Significant decrease in extracellular TNFα levels | [4] |
| Nrf2 Nuclear Translocation | RAW 264.7 Macrophages | 3.3 µM | Significant increase in nuclear Nrf2 | [5] |
| SOD1 Activity (in hyperoxia) | RAW 264.7 Macrophages | 3.3 µM | Significant increase in SOD1 activity | [5] |
| Phagocytosis (impaired by hyperoxia) | RAW 264.7 Macrophages | 3.3 µM | Significant restoration of phagocytic function | [5] |
In Vivo Antinociceptive Activity
| Pain Model | Species | GAT107 Dose (i.p.) | Effect | Source |
| Formalin-induced (Phase II) | Mouse | 1, 3, 10 mg/kg | Dose-dependent attenuation of nociceptive behavior | [6] |
| LPS-induced Inflammatory Pain | Mouse | 1, 3, 10 mg/kg | Dose-dependent anti-allodynic effects | [6] |
| Acetic Acid-induced Writhing | Mouse | 3, 10 mg/kg | Significant reduction in writhing behavior | [6] |
| Complete Freund's Adjuvant (CFA) | Mouse | Not specified (intrathecal) | Reversal of nociception | [6][7] |
| Acute Thermal Pain (tail flick, hot plate) | Mouse | 10 mg/kg | No significant antinociceptive activity | [6] |
Signaling Pathways Modulated by GAT107
GAT107 exerts its cellular effects through the modulation of key signaling pathways downstream of α7 nAChR activation. The following diagrams, generated using the DOT language, illustrate these pathways.
Experimental Protocols
Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes
-
Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer. Oocytes are then injected with cRNA encoding the human α7 nAChR subunit.
-
Recording: Oocytes are placed in a recording chamber and perfused with Ringer's solution (composition: 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2). A two-electrode voltage clamp is used to hold the oocyte membrane potential at -70 mV.
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Drug Application: GAT107 and/or acetylcholine are applied to the oocyte via the perfusion system. The resulting currents are recorded and analyzed.
NF-κB Activation Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.
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Treatment: Cells are pre-treated with GAT107 for a specified time before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Analysis: Nuclear extracts are prepared, and the amount of activated NF-κB (p65 subunit) that binds to a consensus DNA sequence is quantified using a commercially available ELISA-based assay kit.
Nrf2 Activation Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured as described above.
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Treatment: Cells are treated with GAT107 for a specified duration.
-
Analysis: Cells are fixed, permeabilized, and stained with an antibody against Nrf2. The nuclear translocation of Nrf2 is visualized and quantified using immunofluorescence microscopy.
In Vivo Pain Models
-
Animals: Male ICR or C57BL/6J mice are used.
-
Drug Administration: GAT107 is typically administered intraperitoneally (i.p.) at doses ranging from 1 to 10 mg/kg.
-
Formalin Test: Formalin is injected into the plantar surface of the hind paw, and the time spent licking the paw is measured in two phases.
-
LPS-Induced Inflammatory Pain: LPS is injected into the plantar surface of the hind paw, and mechanical allodynia is assessed using von Frey filaments.
-
Acetic Acid-Induced Writhing: Acetic acid is injected i.p., and the number of abdominal constrictions is counted.
Conclusion
This compound is a potent and unique modulator of the α7 nicotinic acetylcholine receptor, demonstrating both direct allosteric agonism and positive allosteric modulation. Its ability to activate anti-inflammatory and antioxidant signaling pathways, coupled with its efficacy in preclinical models of pain and inflammation, underscores its potential as a therapeutic agent. This guide provides a comprehensive summary of its activity, offering valuable data and methodological insights for researchers in the field. Further investigation into the precise binding sites and the full spectrum of its downstream signaling effects will be crucial for its continued development.
References
- 1. The activity of GAT107, an allosteric activator and positive modulator of α7 nicotinic acetylcholine receptors (nAChR), is regulated by aromatic amino acids that span the subunit interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 3. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GAT107-mediated α7 nicotinic acetylcholine receptor signaling attenuates inflammatory lung injury and mortality in a mouse model of ventilator-associated pneumonia by alleviating macrophage mitochondrial oxidative stress via reducing MnSOD-S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Positive Allosteric Modulation of alpha7-Nicotinic Cholinergic Receptors by GAT107 Increases Bacterial Lung Clearance in Hyperoxic Mice by Decreasing Oxidative Stress in Macrophages [mdpi.com]
- 6. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical structure of (R,R,S)-GAT107
An In-depth Technical Guide on (R,R,S)-GAT107
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound, a potent and selective ligand for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound, with the IUPAC name (3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, is the bioactive (+)-enantiomer of the racemic compound 4BP-TQS.[1][2] It is a small molecule with a complex heterocyclic core.
| Property | Value |
| IUPAC Name | (3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide[2] |
| Synonyms | GAT107, GAT-107[2] |
| CAS Number | 1476807-74-5[2][3] |
| Molecular Formula | C18H17BrN2O2S[2][3] |
| Molecular Weight | 405.31 g/mol [2][3] |
| SMILES | O=S(C1=CC2=C(N--INVALID-LINK--[C@@]4([H])[C@]2([H])C=CC4)C=C1)(N)=O[3] |
Mechanism of Action
GAT107 is characterized as a dual-action α7 nAChR ligand, functioning as both a direct allosteric activator and a positive allosteric modulator (ago-PAM).[4][5][6] This means it can activate the α7 nAChR ion channel on its own by binding to an allosteric site, and it can also potentiate the response of the receptor to its natural (orthosteric) ligand, acetylcholine.[4][5] GAT107 is classified as a Type II PAM, which is significant because it not only increases the peak ion current but also slows the receptor's desensitization, a common issue with direct α7 agonists.[7]
Cryo-electron microscopy studies have revealed that GAT107 binds to a hydrophobic pocket within the transmembrane domain (TMD) of the α7 nAChR, at the interface between subunits.[8] This binding stabilizes the open state of the ion channel, leading to its activation and modulation.
Signaling Pathways
The activation of α7 nAChR by GAT107 triggers several downstream signaling cascades, primarily associated with anti-inflammatory and antioxidant effects. These pathways are crucial for its therapeutic potential in conditions involving inflammation and oxidative stress.
Anti-inflammatory Signaling
GAT107's anti-inflammatory effects are largely mediated by the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[4] Activation of α7 nAChR can also inhibit the phosphorylation of the transcription factor STAT3, which in turn reduces the production of inflammatory cytokines.[4]
Caption: GAT107 Anti-inflammatory Signaling Pathway.
Antioxidant Signaling
GAT107 has been shown to activate the Nrf2/HO-1 antioxidant pathway.[4] The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Upon activation, it translocates to the nucleus and induces the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1), which helps to mitigate oxidative stress.[4]
Caption: GAT107 Nrf2/HO-1 Antioxidant Signaling Pathway.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the effects of GAT107.
In Vitro: Macrophage Phagocytosis Assay
This assay is used to determine the effect of GAT107 on the phagocytic function of macrophages, particularly under conditions of oxidative stress like hyperoxia.[4]
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Cell Culture: RAW 264.7 macrophage cells are seeded in 24-well plates and allowed to adhere.
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Exposure Conditions: Cells are exposed to hyperoxia (95% O₂) in the presence or absence of GAT107 (e.g., 3.3 µM) for 24 hours. Control cells are kept in normoxia (21% O₂).[4][5]
-
Phagocytosis: Opsonized FITC-labeled latex beads are added to the cells at a ratio of 100:1 (beads:cell) and incubated for 1 hour at 37°C.[4]
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Microscopy and Analysis: Cells are washed, fixed, and stained (e.g., with DAPI for nuclei and phalloidin (B8060827) for actin). The number of fluorescent beads within at least 200 individual macrophages per well is counted using fluorescence microscopy.[4]
-
Data Quantification: The phagocytic index is calculated and compared between different treatment groups.
Caption: Experimental Workflow for Macrophage Phagocytosis Assay.
In Vivo: Mouse Model of Ventilator-Associated Pneumonia
This model is used to assess the efficacy of GAT107 in improving bacterial clearance and reducing lung injury in a clinically relevant scenario.[4][5]
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Animal Model: Mice are exposed to hyperoxia (>95% O₂) for 48 hours to induce lung injury and impair immune function.[4]
-
Bacterial Challenge: Mice are inoculated intratracheally with Pseudomonas aeruginosa.
-
Treatment: Mice are randomized to receive GAT107 (e.g., 3.3 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection at specified time points (e.g., every 12 hours).[4]
-
Sample Collection: After 24 hours post-inoculation, bronchoalveolar lavage (BAL) fluid and lung tissue are harvested.
-
Outcome Measures: Bacterial load (CFUs) in the lung and BAL fluid is quantified. Markers of lung injury (e.g., total protein) and inflammation (e.g., leukocyte and neutrophil counts) in the BAL fluid are measured.[5]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies of GAT107.
Table 1: In Vitro Effects of GAT107 on Macrophages Under Hyperoxia
| Parameter | Condition | Vehicle Control | GAT107 (3.3 µM) | P-value |
| Intracellular ROS (% of Normoxia) | Hyperoxia (24h) | 353.28 ± 27.81% | 231.05 ± 5.75% | < 0.0001[4] |
| Mitochondrial Superoxide (% of Normoxia) | Hyperoxia | 226.3 ± 31% | 147.7 ± 33.4% | < 0.05[5] |
| Mitochondrial Membrane Potential (% of Normoxia) | Hyperoxia | 123.5 ± 4.6% | 62.85 ± 7.29% | < 0.05[5] |
| MnSOD Activity (U/mg protein) | Hyperoxia | 2.73 ± 0.09 | 3.26 ± 0.047 | < 0.05[5] |
| Extracellular TNFα (% of Normoxia) | Hyperoxia | 107.15 ± 14.94% | 60.26 ± 14.08% | < 0.05[5] |
Table 2: In Vivo Effects of GAT107 in a Mouse Model of Pneumonia and Hyperoxia
| Parameter | Hyperoxia + Vehicle | Hyperoxia + GAT107 (3.3 mg/kg) | P-value |
| Lung Oxidative-Reduction Potential (mV) | 298 ± 44.3 | 162.36 ± 22.1 | < 0.05[4] |
| Lung Antioxidant Potential (µC) | 0.16 ± 0.05 | 0.47 ± 0.09 | < 0.05[4] |
| BAL Protein (µg/mL) | 2944.52 ± 247.07 | Not specified directly, but significantly reduced | < 0.05[5] |
| BAL Total Leukocytes (x10⁴ cells/mL) | 39.1 ± 6.28 | Not specified directly, but significantly reduced | < 0.05[5] |
| BAL Neutrophils (x10⁴ cells/mL) | 16 ± 2.01 | Not specified directly, but significantly reduced | < 0.05[5] |
Table 3: Antinociceptive Effects of GAT107
| Model | Treatment | Effect | P-value |
| Acetic Acid-Induced Writhing | GAT107 (3 or 10 mg/kg) | Significant reduction in writhing behavior | < 0.001[6] |
| Acetic Acid-Induced CPA | GAT107 (10 mg/kg) | Blocked conditioned place aversion | < 0.001[6] |
References
- 1. The activity of GAT107, an allosteric activator and positive modulator of α7 nicotinic acetylcholine receptors (nAChR), is regulated by aromatic amino acids that span the subunit interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. GAT107-mediated α7 nicotinic acetylcholine receptor signaling attenuates inflammatory lung injury and mortality in a mouse model of ventilator-associated pneumonia by alleviating macrophage mitochondrial oxidative stress via reducing MnSOD-S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 8. Structural basis for allosteric agonism of human α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
(R,R,S)-GAT107: A Technical Guide to its Pharmacology and Toxicology
(R,R,S)-GAT107 , a potent and selective dual-action compound, has emerged as a significant research tool in the field of nicotinic acetylcholine (B1216132) receptor (nAChR) pharmacology. This technical guide provides an in-depth overview of the pharmacology and currently understood toxicological profile of this compound, targeting researchers, scientists, and professionals in drug development.
Core Pharmacological Profile
This compound, also referred to as GAT107, is the (+)-enantiomer of racemic 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide.[1][2] It functions as a positive allosteric modulator (PAM) and a direct allosteric activator (DAA) of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][3] This dual activity has led to its classification as an "ago-PAM".[4][5][6] As a Type II PAM, GAT107 not only enhances the receptor's response to orthosteric agonists like acetylcholine but also directly activates the receptor in their absence and slows the rate of desensitization.[6]
The compound's mechanism of action confers upon it a range of therapeutic potentials, primarily centered around its anti-inflammatory, antinociceptive, and neuroprotective properties.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound across various experimental paradigms.
| Parameter | Value | Species/System | Reference |
| In Vivo Efficacious Dose | 3.3 mg/kg (intraperitoneal) | Mouse | [1][3] |
| 1, 3, and 10 mg/kg (intraperitoneal) | Rat | [7] | |
| In Vitro Efficacious Concentration | 3.3 µM | Murine Macrophages | [1][3] |
| Electrophysiology | |||
| - Peak Current vs. ACh | 38 ± 8-fold greater | Xenopus oocytes | [2] |
| - Net Charge vs. ACh | 514 ± 28-fold greater | Xenopus oocytes | [2] |
Table 1: Summary of In Vivo and In Vitro Efficacy and Potency of this compound.
| Model | Effect | Species | Reference |
| Inflammatory and Neuropathic Pain | Dose-dependently reverses nociception.[4][8] | Mouse | [4][8] |
| Ventilator-Associated Pneumonia | Attenuates inflammatory lung injury and mortality.[1] | Mouse | [1] |
| Neuroinflammation (EAE Model) | Reduces disease severity by 70%, decreases pro-inflammatory cytokines (IL-6, IL-17), and increases anti-inflammatory cytokine (IL-10).[9] | Mouse | [9] |
| Hyperoxia-Induced Lung Injury | Increases bacterial lung clearance by decreasing oxidative stress in macrophages.[3] | Mouse | [3] |
Table 2: Summary of Preclinical Efficacy of this compound in Various Disease Models.
Key Signaling Pathways and Mechanisms of Action
This compound exerts its effects through the modulation of several key signaling pathways, primarily initiated by the activation of the α7 nAChR.
The Cholinergic Anti-Inflammatory Pathway
A central mechanism of GAT107's anti-inflammatory action is its activation of the cholinergic anti-inflammatory pathway. This involves the inhibition of the pro-inflammatory transcription factor NF-κB.[3]
Nrf2/HO-1 Antioxidant Pathway
GAT107 has been shown to induce antioxidant pathways in macrophages through the activation of Nrf2 and the subsequent upregulation of heme oxygenase-1 (HO-1) protein levels.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are outlined below.
In Vivo Mouse Model of Pneumonia
-
Animals: Male C57BL/6 mice (6–10 weeks old).[1]
-
Hyperoxia Induction: Mice are exposed to >95% O₂ for 48 hours.[1]
-
Drug Administration: this compound (3.3 mg/kg) or vehicle is administered intraperitoneally at 24, 36, and 48 hours after the onset of hyperoxic exposure.[3]
-
Bacterial Challenge: After 48 hours of hyperoxia, mice are anesthetized and intratracheally inoculated with Pseudomonas aeruginosa.[1][3]
-
Outcome Measures: Bronchoalveolar lavage (BAL) fluid is collected to measure protein levels, total leukocyte counts, and neutrophil counts. Lung tissue can be analyzed for oxidative stress markers.[1]
In Vitro Macrophage Phagocytosis Assay
-
Cell Line: Murine macrophage-like RAW 264.7 cells.[3]
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS.[3]
-
Experimental Conditions: Cells are exposed to 95% O₂ (hyperoxia) in the presence or absence of this compound (3.3 µM) for 24 hours.[3]
-
Phagocytosis Measurement: Opsonized FITC-labeled latex beads are added to the cells. After incubation, the number of fluorescent beads within at least 200 individual macrophages per well is counted.[3]
Electrophysiological Recording in Xenopus Oocytes
-
Expression System: Xenopus laevis oocytes are injected with cRNAs for human α7 nAChR and the chaperone protein RIC-3.[2]
-
Recording Technique: Two-electrode voltage-clamp experiments are performed.[10]
-
Drug Application: this compound is applied alone to measure direct activation or co-applied with an agonist like acetylcholine (ACh) to measure potentiation.[2]
-
Data Analysis: Peak current responses and net charge are measured and compared to control responses.[2]
Toxicology
Currently, there is a lack of publicly available, dedicated toxicology studies for this compound. The existing literature focuses on its pharmacological efficacy and mechanism of action. The reported in vivo studies in mice and rats at therapeutic doses did not mention any overt signs of toxicity.[1][3][4][6][7] However, a comprehensive toxicological profile, including acute and chronic toxicity, genotoxicity, and carcinogenicity, has not been established. Further research is required to fully characterize the safety profile of this compound.
Conclusion
This compound is a novel and potent α7 nAChR ago-PAM with significant therapeutic potential in inflammatory conditions, neuropathic pain, and potentially other neurological and inflammatory disorders. Its dual mechanism of action, involving both direct receptor activation and positive allosteric modulation, offers a unique pharmacological profile. While preclinical efficacy is well-documented, a thorough investigation of its toxicological properties is a necessary next step for any future clinical development.
References
- 1. GAT107-mediated α7 nicotinic acetylcholine receptor signaling attenuates inflammatory lung injury and mortality in a mouse model of ventilator-associated pneumonia by alleviating macrophage mitochondrial oxidative stress via reducing MnSOD-S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Positive Allosteric Modulation of alpha7-Nicotinic Cholinergic Receptors by GAT107 Increases Bacterial Lung Clearance in Hyperoxic Mice by Decreasing Oxidative Stress in Macrophages [mdpi.com]
- 4. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 7. Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats - Watch Related Videos [visualize.jove.com]
- 8. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of neuroinflammation by an allosteric agonist and positive allosteric modulator of the α7 nicotinic acetylcholine receptor GAT107 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Persistent activation of α7 nicotinic ACh receptors associated with stable induction of different desensitized states - PMC [pmc.ncbi.nlm.nih.gov]
(R,R,S)-GAT107 Binding Sites on Nicotinic Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R,R,S)-GAT107, the dextrorotatory enantiomer of 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, is a potent and selective positive allosteric modulator (PAM) and allosteric agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] This dual activity, termed "ago-PAM," positions this compound as a valuable pharmacological tool and a potential therapeutic agent for neurological and inflammatory disorders. This guide provides a comprehensive overview of the binding sites and mechanism of action of this compound on nicotinic receptors, with a focus on quantitative data, experimental methodologies, and key structural determinants of its activity.
Introduction to this compound and its Target: The α7 nAChR
The α7 nAChR is a homopentameric ligand-gated ion channel widely expressed in the central nervous system and periphery. It is implicated in a variety of physiological processes, including learning, memory, and inflammation. Unlike heteromeric nAChRs, the α7 subtype possesses five identical agonist binding sites at the interfaces between subunits.[1]
This compound modulates α7 nAChR function in three distinct ways:
-
Direct Allosteric Activation: this compound can directly activate the α7 nAChR in the absence of an orthosteric agonist. This activation is transient and dependent on the presence of the compound in the solution.[1]
-
Direct Potentiation: When co-applied with an orthosteric agonist like acetylcholine (ACh), this compound significantly enhances the agonist-evoked current.[1]
-
Primed Potentiation: Following a brief application, this compound can induce a long-lasting potentiation of subsequent responses to orthosteric agonists, even after the compound has been washed out.[1]
These multifaceted effects suggest that this compound interacts with at least two distinct allosteric sites on the α7 nAChR.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the interaction of this compound with wild-type and mutant α7 nAChRs, as determined by two-electrode voltage clamp electrophysiology in Xenopus oocytes.
Table 1: Direct Allosteric Activation of α7 nAChR by this compound
| Receptor | EC50 (µM) | Imax (relative to 60 µM ACh) |
| Wild-type α7 | 3.2 ± 0.5 | 38 ± 8 |
Data extracted from Papke et al., 2014.
Table 2: Potentiation of Acetylcholine (ACh) Responses by this compound at α7 nAChR
| Condition | ACh EC50 (µM) | Imax (relative to control ACh) |
| Control (ACh alone) | 65 ± 7 | 1.0 |
| Co-application with 1 µM GAT107 | 18 ± 2 | 11 ± 1 |
| Primed Potentiation (post 1 µM GAT107) | 35 ± 4 | 4.2 ± 0.5 |
Data extracted from Papke et al., 2014.
Table 3: Effect of Mutations on this compound-mediated Direct Activation of α7 nAChR
| Receptor Mutant | GAT107 EC50 (µM) | Imax (relative to wild-type GAT107 response) |
| W55A | 0.8 ± 0.1 | 2.1 ± 0.2 |
| Y93C | Not determined | Responsive to GAT107, but not ACh |
Data extracted from Papke et al., 2014. Note: The Y93C mutant is insensitive to orthosteric agonists but can be activated by this compound, highlighting the allosteric nature of its activation.[1]
Binding Sites and Key Amino Acid Residues
It is proposed that this compound interacts with at least two distinct sites on the α7 nAChR:
-
A PAM Site: Likely located in the transmembrane domain, this site is responsible for the positive allosteric modulation of orthosteric agonist responses.
-
An Allosteric Agonist Site: The location of this site is less defined but is distinct from the orthosteric binding pocket.
Site-directed mutagenesis studies have identified two critical amino acid residues at the subunit interface in the extracellular domain that regulate the activity of this compound:
-
Tryptophan 55 (Trp-55): Located on the complementary face of the orthosteric binding site, this residue is crucial for the coupling between the orthosteric and allosteric sites. Mutation of Trp-55 to Alanine (W55A) enhances the direct activation by this compound and uncouples it from the effects of orthosteric agonists.[1]
-
Tyrosine 93 (Tyr-93): This residue is essential for orthosteric activation. Mutants such as Y93C are unresponsive to ACh but can still be activated by this compound, providing strong evidence for a distinct allosteric activation pathway.[1]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound Action
Caption: Proposed signaling pathway for this compound at the α7 nAChR.
Experimental Workflow for Characterizing this compound
Caption: Typical experimental workflow for characterizing this compound.
Detailed Experimental Protocols
Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes
This protocol is adapted from methodologies used to characterize the functional effects of this compound on human α7 nAChRs expressed in Xenopus oocytes.
1. Oocyte Preparation:
- Harvest stage V-VI oocytes from female Xenopus laevis.
- Treat with collagenase to defolliculate.
- Inject oocytes with cRNA encoding the human α7 nAChR subunit and the chaperone protein RIC-3.
- Incubate injected oocytes for 2-5 days at 18°C.
2. Electrophysiological Recording:
- Place a single oocyte in a recording chamber continuously perfused with Ringer's solution (115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2) at a flow rate of 2 ml/min.
- Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
- Voltage-clamp the oocyte at a holding potential of -70 mV.
- Record whole-cell currents using a suitable amplifier and data acquisition system.
3. Drug Application:
- Dissolve this compound and acetylcholine in Ringer's solution.
- Apply drugs to the oocyte via a computer-controlled perfusion system.
- For direct activation, apply varying concentrations of this compound alone.
- For potentiation, co-apply varying concentrations of this compound with a fixed concentration of ACh (e.g., EC₁₀).
- For primed potentiation, apply a conditioning pulse of this compound, followed by a washout period, and then apply ACh.
4. Data Analysis:
- Measure the peak amplitude of the elicited currents.
- Construct concentration-response curves and fit with a Hill equation to determine EC₅₀ and Imax values.
Radioligand Binding Assay (General Protocol)
This is a general protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of an unlabeled compound like this compound.
1. Membrane Preparation:
- Homogenize tissue or cells expressing the nAChR of interest in ice-cold buffer.
- Centrifuge the homogenate at low speed to remove nuclei and large debris.
- Centrifuge the resulting supernatant at high speed to pellet the membranes.
- Wash the membrane pellet and resuspend in assay buffer.
- Determine the protein concentration of the membrane preparation.
2. Binding Assay:
- In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for the target nAChR subtype (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin for α7), and varying concentrations of the unlabeled test compound (this compound).
- To determine non-specific binding, include wells with an excess of a known high-affinity unlabeled ligand.
- Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters, trapping the membranes with bound radioligand.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
3. Data Analysis:
- Quantify the radioactivity on the filters using a scintillation counter.
- Subtract non-specific binding from total binding to obtain specific binding.
- Plot the percentage of specific binding as a function of the log concentration of the test compound.
- Fit the data to a one-site competition model to determine the IC₅₀ value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Site-Directed Mutagenesis of α7 nAChR
This protocol outlines the general steps for introducing point mutations, such as W55A or Y93C, into the α7 nAChR cDNA using a commercially available kit (e.g., QuikChange Site-Directed Mutagenesis Kit).
1. Primer Design:
- Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center.
- The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
- The primers should terminate in one or more G or C bases.
2. Mutagenesis PCR:
- Set up a PCR reaction containing the plasmid DNA with the wild-type α7 nAChR cDNA, the mutagenic primers, a high-fidelity DNA polymerase, dNTPs, and reaction buffer.
- Perform thermal cycling to denature the plasmid DNA, anneal the mutagenic primers, and extend the primers with the DNA polymerase, resulting in the synthesis of mutated plasmids. Typically, 12-18 cycles are performed.
3. Digestion of Parental DNA:
- Digest the parental, non-mutated, methylated DNA template with the Dpn I restriction enzyme, which specifically cleaves methylated and hemimethylated DNA.
4. Transformation:
- Transform the Dpn I-treated, mutated plasmid DNA into competent E. coli cells.
- Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight.
5. Verification:
- Isolate plasmid DNA from several colonies.
- Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any other mutations.
Conclusion
This compound is a unique and powerful modulator of the α7 nAChR, exhibiting both allosteric agonist and positive allosteric modulator properties. Its complex mechanism of action, involving at least two distinct binding sites and regulated by key amino acid residues at the subunit interface, makes it an invaluable tool for dissecting the allosteric modulation of nAChRs. Further research, particularly structural studies and the determination of its binding affinity through radioligand binding assays, will provide a more complete understanding of its interaction with nicotinic receptors and facilitate the development of novel therapeutics targeting the α7 nAChR.
References
- 1. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The activity of GAT107, an allosteric activator and positive modulator of α7 nicotinic acetylcholine receptors (nAChR), is regulated by aromatic amino acids that span the subunit interface - PubMed [pubmed.ncbi.nlm.nih.gov]
(R,R,S)-GAT107: A Technical Guide to a Novel Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor
(R,R,S)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide , commonly known as GAT107, is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] This technical guide provides a comprehensive overview of GAT107, detailing its mechanism of action, quantitative pharmacological data, experimental protocols for its characterization, and its effects on relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and immunology.
Core Mechanism of Action
GAT107 is distinguished by its dual activity as both a direct allosteric activator and a positive allosteric modulator, a profile often referred to as an "ago-PAM" or a direct allosteric agonist (DAA).[3][4][5] This means GAT107 can directly activate the α7 nAChR in the absence of an orthosteric agonist, such as acetylcholine (ACh), and can also potentiate the response of the receptor to its endogenous ligand.[3][6]
Studies have revealed three distinct forms of GAT107 activity on human α7 nAChRs expressed in Xenopus oocytes:
-
Direct Activation: Application of GAT107 alone elicits a robust, transient activation of the α7 ion channel.[1]
-
Direct Potentiation: Co-application of GAT107 with an orthosteric agonist like ACh results in a synergistic increase in receptor response.[1]
-
Primed Potentiation: A brief application of GAT107 can induce a long-lasting potentiation of ACh-evoked responses, persisting for over 30 minutes after the drug has been washed out.[1][2]
The molecular basis for GAT107's action is believed to involve interaction with at least two distinct sites on the α7 nAChR.[1][2][7] The direct activation by GAT107 is sensitive to the α7 nAChR antagonist methyllycaconitine (B43530) (MLA), whereas the primed potentiation is not, suggesting different binding sites or mechanisms for these effects.[1][2] The coupling between the allosteric and orthosteric sites is critically dependent on specific amino acid residues, notably Tryptophan-55 (Trp-55) and Tyrosine-93 (Tyr-93), located at the subunit interface.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for GAT107 from various experimental systems.
| Parameter | Value/Effect | Experimental System | Reference |
| In Vitro Efficacy | |||
| Direct Activation | 38 ± 8-fold increase in peak current and 514 ± 28-fold increase in net charge compared to control ACh responses. | Human α7 nAChR expressed in Xenopus oocytes. | [1] |
| Macrophage Phagocytosis | 3.3 µM GAT107 significantly increased phagocytic activity in hyperoxia-compromised RAW 264.7 cells and primary bone marrow-derived macrophages. | Murine macrophage cell line (RAW 264.7) and primary cells. | [3] |
| SOD1 Activity | 3.3 μM GAT107 significantly increased SOD1 activity in hyperoxia-exposed macrophages. | Murine macrophage cell line (RAW 264.7). | [3] |
| MnSOD Activity | 3.3 μM of GAT107 significantly increased MnSOD activity in hyperoxia-exposed macrophages. | Murine macrophage cell line (RAW 264.7). | [4] |
| NF-κB Activation | 3.3 μM of GAT107 significantly decreased hyperoxia-induced NF-κB activation. | Murine macrophage cell line (RAW 264.7). | [4] |
| IL-6 Secretion | GAT107 (concentration not specified) resulted in a 46% decrease in IL-6 secretion in LPS-stimulated RAW264.7 cells. | Murine macrophage cell line (RAW 264.7). | [8] |
| IL-1β Production | GAT107 dose-dependently reduced the production of IL-1β in LPS-stimulated microglial BV2 cells. | Murine microglial cell line (BV2). | [9] |
| In Vivo Efficacy | |||
| Bacterial Lung Clearance | 3.3 mg/kg GAT107 (i.p.) significantly decreased bacterial lung burden in a mouse model of ventilator-associated pneumonia. | Male C57BL/6 mice. | [3] |
| Lung Oxidative Stress | 3.3 mg/kg GAT107 (i.p.) significantly attenuated hyperoxia-induced lung oxidative-reduction potential and increased total antioxidant potential. | Male C57BL/6 mice. | [3] |
| Nociception | Dose-dependently reversed nociception in mouse models of inflammatory and neuropathic pain. | Male ICR and C57BL/6 mice. | [5][10] |
| Pharmacological Profile | |||
| Receptor Selectivity | Selective for α7 nAChRs. | Human recombinant nAChRs. | [6] |
| Classification | Type II PAM (slows desensitization). | Electrophysiology studies. | [6][11] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Objective: To characterize the electrophysiological effects of GAT107 on human α7 nAChRs.
-
Method:
-
Xenopus laevis oocytes are injected with cRNA encoding the human α7 nAChR.
-
After 2-4 days of incubation, oocytes are placed in a recording chamber and perfused with Ringer's solution.
-
Oocytes are voltage-clamped at -70 mV.
-
Control responses are established by applying a standard concentration of acetylcholine (e.g., 60 μM ACh for 12 seconds).
-
GAT107 is applied either alone (direct activation), co-applied with ACh (direct potentiation), or applied briefly and then washed out before a subsequent ACh application (primed potentiation).
-
Currents are recorded and analyzed for peak amplitude and net charge. Data is typically normalized to the initial control ACh response.[1]
-
Macrophage Phagocytosis Assay
-
Objective: To determine the effect of GAT107 on the phagocytic function of macrophages.
-
Method:
-
RAW 264.7 cells or primary bone marrow-derived macrophages are cultured.
-
Cells are exposed to experimental conditions (e.g., 21% O₂ or 95% O₂ for 24 hours) in the presence or absence of GAT107 (e.g., 3.3 µM).
-
Fluorescently labeled beads are added to the cells and incubated to allow for phagocytosis.
-
The number of fluorescent beads within at least 200 individual macrophages per well is counted blindly.
-
Phagocytic activity is calculated and compared between experimental groups.[3]
-
In Vivo Model of Ventilator-Associated Pneumonia
-
Objective: To evaluate the therapeutic potential of GAT107 in a model of bacterial lung infection.
-
Method:
-
Male C57BL/6 mice are exposed to hyperoxia (>95% O₂) for 48 hours.
-
Mice are treated with GAT107 (e.g., 3.3 mg/kg, i.p.) or vehicle at specific time points (e.g., 24, 36, and 48 hours after the onset of hyperoxia).
-
After 48 hours of hyperoxia, mice are anesthetized and inoculated with a bacterial suspension (e.g., Pseudomonas aeruginosa) via tracheal incision.
-
24 hours post-inoculation, bronchoalveolar lavage (BAL) fluid is collected to determine bacterial colony-forming units (CFUs) and markers of inflammation and oxidative stress.[3][4]
-
Signaling Pathways and Visualizations
GAT107 modulates several key intracellular signaling pathways, primarily through its activation of the α7 nAChR. The cholinergic anti-inflammatory pathway is a major target, leading to downstream effects on inflammation and oxidative stress.
Caption: GAT107 signaling through the α7 nAChR.
The diagram above illustrates the central role of GAT107 in activating the α7 nAChR. This activation leads to the inhibition of the pro-inflammatory NF-κB pathway and the activation of the Nrf2-mediated antioxidant response.[3] These effects culminate in reduced production of pro-inflammatory cytokines and restoration of cellular functions like macrophage phagocytosis.
Caption: Workflow for macrophage phagocytosis assay.
This workflow diagram outlines the key steps in assessing the impact of GAT107 on macrophage phagocytic function under conditions of oxidative stress.
Conclusion
(R,R,S)-GAT107 is a novel and potent α7 nAChR positive allosteric modulator with a unique dual-action profile. Its ability to directly activate the receptor and potentiate the effects of endogenous agonists, coupled with its demonstrated efficacy in preclinical models of inflammation and pain, highlights its significant therapeutic potential. The detailed data and protocols presented in this guide offer a solid foundation for further research and development of GAT107 and similar compounds for a range of clinical applications.
References
- 1. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The activity of GAT107, an allosteric activator and positive modulator of α7 nicotinic acetylcholine receptors (nAChR), is regulated by aromatic amino acids that span the subunit interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GAT107-mediated α7 nicotinic acetylcholine receptor signaling attenuates inflammatory lung injury and mortality in a mouse model of ventilator-associated pneumonia by alleviating macrophage mitochondrial oxidative stress via reducing MnSOD-S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 7. Persistent activation of α7 nicotinic ACh receptors associated with stable induction of different desensitized states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of neuroinflammation by an allosteric agonist and positive allosteric modulator of the α7 nicotinic acetylcholine receptor GAT107 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for allosteric agonism of human α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats - PMC [pmc.ncbi.nlm.nih.gov]
(R,R,S)-GAT107 and α7 Nicotinic Acetylcholine Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R,S)-GAT107, the dextrorotatory enantiomer of 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS), is a novel and potent modulator of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] This receptor, a ligand-gated ion channel highly permeable to calcium, is a key target in the central nervous system and periphery, implicated in cognitive function, inflammation, and pain.[3][4] this compound is distinguished by its dual activity as a direct allosteric agonist and a positive allosteric modulator (ago-PAM), enabling it to both directly activate the α7 nAChR and potentiate the effects of endogenous agonists like acetylcholine.[3][5] This technical guide provides an in-depth overview of the pharmacological properties of this compound, its interaction with α7 nAChR signaling pathways, and detailed experimental protocols for its characterization.
Quantitative Pharmacological Data
The pharmacological activity of this compound at the human α7 nAChR has been primarily characterized using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes. The compound exhibits three distinct phases of activity: direct activation, direct potentiation of an orthosteric agonist, and a long-lasting primed potentiation.[3]
| Parameter | Value | Assay Conditions | Reference |
| Direct Allosteric Agonism | |||
| EC50 | 28 µM | Electrophysiology in Xenopus oocytes | [6] |
| Maximal Response (Peak Current vs. 60 µM ACh) | 38 ± 8-fold | Electrophysiology in Xenopus oocytes | [3] |
| Maximal Response (Net Charge vs. 60 µM ACh) | 514 ± 28-fold | Electrophysiology in Xenopus oocytes | [3] |
| Positive Allosteric Modulation (Direct Potentiation) | |||
| ACh EC50 (in the presence of 1 µM GAT107) | 36 ± 2 µM | Electrophysiology in Xenopus oocytes | [3] |
| ACh EC50 (in the presence of 10 µM GAT107) | 16 ± 1 µM | Electrophysiology in Xenopus oocytes | [3] |
| Positive Allosteric Modulation (Primed Potentiation) | |||
| ACh EC50 (after washout of 1 µM GAT107) | 48 ± 3 µM | Electrophysiology in Xenopus oocytes | [3] |
| ACh EC50 (after washout of 10 µM GAT107) | 26 ± 2 µM | Electrophysiology in Xenopus oocytes | [3] |
Signaling Pathways
This compound modulates intracellular signaling cascades downstream of α7 nAChR activation, primarily impacting inflammatory and antioxidant pathways.
Anti-Inflammatory Signaling via NF-κB Inhibition
Activation of the α7 nAChR by this compound in macrophages leads to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This is a crucial anti-inflammatory mechanism, as NF-κB is a key transcriptional regulator of pro-inflammatory cytokines.
Caption: this compound-mediated inhibition of the NF-κB pathway.
Antioxidant Signaling via Nrf2 Activation
In addition to its anti-inflammatory effects, this compound promotes cellular antioxidant defenses through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Upon α7 nAChR activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1).
Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes
This protocol is adapted from methodologies used to characterize the effects of this compound on human α7 nAChRs.[3]
1. Oocyte Preparation and Receptor Expression:
-
Harvest stage V-VI oocytes from anesthetized female Xenopus laevis.
-
Defolliculate the oocytes by incubation in a collagenase solution.
-
Inject oocytes with cRNA encoding the human α7 nAChR subunit.
-
Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution supplemented with antibiotics.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with Ringer's solution (115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2, supplemented with 1 µM atropine).
-
Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Voltage-clamp the oocyte at a holding potential of -60 mV using a suitable amplifier.
-
Acquire and digitize data using appropriate software.
3. Drug Application and Experimental Paradigms:
-
Dissolve this compound and acetylcholine (ACh) in Ringer's solution.
-
Apply drugs to the oocyte via a computer-controlled perfusion system.
-
Direct Agonism: Apply increasing concentrations of this compound alone for a fixed duration (e.g., 12 seconds) followed by a washout period.
-
Direct Potentiation: Co-apply a fixed concentration of this compound with a range of ACh concentrations.
-
Primed Potentiation: Apply this compound for a set duration, followed by a washout period, and then apply ACh.
4. Data Analysis:
-
Measure peak current amplitude and net charge of the evoked responses.
-
Construct concentration-response curves and fit with the Hill equation to determine EC50 and maximal response values.
Caption: Workflow for two-electrode voltage clamp electrophysiology.
Radioligand Binding Assay for α7 nAChR
This is a generalized protocol for a competitive radioligand binding assay to determine the binding affinity of compounds like this compound for the α7 nAChR.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat hippocampus) or cultured cells expressing α7 nAChRs in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radioligand specific for α7 nAChR (e.g., [³H]-methyllycaconitine or [¹²⁵I]-α-bungarotoxin), and varying concentrations of this compound.
-
For non-specific binding control wells, add a high concentration of a known α7 nAChR ligand (e.g., nicotine (B1678760) or unlabeled α-bungarotoxin).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
3. Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding as a function of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Intracellular Calcium Imaging
This protocol describes a method to measure changes in intracellular calcium concentration following α7 nAChR activation in a cellular context.
1. Cell Culture and Dye Loading:
-
Plate HEK293 cells stably expressing the human α7 nAChR on glass-bottom dishes.
-
Wash the cells with a physiological salt solution.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing solution at 37°C.
-
Wash the cells to remove excess dye.
2. Fluorescence Microscopy:
-
Place the dish on the stage of an inverted fluorescence microscope equipped with a camera.
-
Continuously perfuse the cells with the salt solution.
-
Excite the fluorescent dye at its excitation wavelength and record the emitted fluorescence over time.
3. Drug Application and Data Acquisition:
-
Establish a baseline fluorescence reading.
-
Apply this compound or an orthosteric agonist via the perfusion system.
-
Record the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
4. Data Analysis:
-
Quantify the change in fluorescence intensity relative to the baseline.
-
Construct concentration-response curves to determine the EC50 for calcium influx.
Conclusion
This compound is a powerful pharmacological tool and a promising therapeutic candidate due to its unique dual agonistic and modulatory activity at the α7 nAChR. Its ability to robustly activate the receptor and potentiate the effects of endogenous agonists, coupled with its engagement of anti-inflammatory and antioxidant signaling pathways, underscores its potential in a range of therapeutic areas. The experimental protocols detailed herein provide a framework for the further investigation and characterization of this compound and other novel modulators of the α7 nicotinic acetylcholine receptor.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. brainvta.tech [brainvta.tech]
- 3. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The activity of GAT107, an allosteric activator and positive modulator of α7 nicotinic acetylcholine receptors (nAChR), is regulated by aromatic amino acids that span the subunit interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
Unraveling the Molecular Dance: (R,R,S)-GAT107 and the α7 Nicotinic Acetylcholine Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R,R,S)-GAT107 , the (+)-enantiomer of 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, has emerged as a potent and intriguing modulator of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] This guide provides a comprehensive overview of the molecular interactions between this compound and the α7 nAChR, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Core Interaction Profile: An Allosteric Agonist and Positive Allosteric Modulator
This compound is distinguished by its dual functionality as both a direct allosteric activator and a positive allosteric modulator (PAM) of the α7 nAChR, often referred to as an "ago-PAM".[4][5][6][7] This means it can directly activate the receptor in the absence of an orthosteric agonist, such as acetylcholine (ACh), and also potentiate the response of the receptor to these native ligands.[4][5] This dual activity is thought to arise from its interaction with at least two distinct allosteric sites on the receptor.[1][2]
The direct activation by GAT107 is a transient event, observed while the compound is freely diffusible.[1][2][3] In contrast, the potentiating effect can be long-lasting, persisting for over 30 minutes after the drug has been washed out, a phenomenon termed "primed potentiation".[1][2] This suggests that GAT107 can induce a long-lived conformational change in the receptor that enhances its sensitivity to subsequent agonist binding.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the interaction of this compound with the human α7 nAChR, primarily from electrophysiological studies using Xenopus oocytes expressing the receptor.
| Parameter | Value | Experimental System | Notes | Reference |
| Direct Activation | ||||
| Peak Current (relative to 60 µM ACh) | 38 ± 8-fold | Xenopus oocytes expressing human α7 nAChR | Data were not well fit by the Hill equation. | [3] |
| Net Charge (relative to 60 µM ACh) | 514 ± 28-fold | Xenopus oocytes expressing human α7 nAChR | [3] | |
| Direct Potentiation (Co-application with 60 µM ACh) | ||||
| Peak Current (relative to 60 µM ACh alone) | Not explicitly quantified | Xenopus oocytes expressing human α7 nAChR | Produces a large response. | [3] |
| Primed Potentiation (ACh response after GAT107 application) | ||||
| Apparent ACh Potency | Increased | Xenopus oocytes expressing human α7 nAChR | Priming with higher concentrations of GAT107 increased the apparent potency of ACh. | [1] |
Key Molecular Determinants of Interaction
Site-directed mutagenesis studies have identified crucial amino acid residues within the α7 nAChR that mediate the effects of GAT107. These findings provide insight into the putative binding sites and the mechanism of allosteric modulation.
| Mutant | Effect on GAT107 Activity | Interpretation | Reference |
| W55A | Increased direct activation by GAT107; Reduced or prevented synergy between allosteric and orthosteric binding sites. | Trp-55, located at the subunit interface on the complementary surface of the orthosteric binding site, is critical for the coupling between PAMs and orthosteric ligands. | [1][2] |
| Y93C | Insensitive to orthosteric agonists but still responds to GAT107. | Tyr-93 is an essential element for orthosteric activation but not for allosteric activation by GAT107. | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular interactions of this compound with the α7 nAChR.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This is the primary technique used to functionally characterize the effects of GAT107 on the α7 nAChR.
1. Oocyte Preparation and Receptor Expression:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject oocytes with cRNA encoding the human α7 nAChR subunit.
-
Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with Ringer's solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.
-
Voltage-clamp the oocyte at a holding potential of -70 mV.
-
Apply agonists and modulators, such as ACh and GAT107, via the perfusion system.
-
Record the resulting transmembrane currents using a suitable amplifier and data acquisition system.
3. Data Analysis:
-
Measure peak current amplitude and net charge transfer for each response.
-
Construct concentration-response curves to determine parameters like EC50 and Emax.
-
Analyze the effects of GAT107 on agonist-evoked responses to characterize its modulatory activity.
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues involved in the interaction with GAT107.
1. Primer Design:
-
Design complementary oligonucleotide primers (25-45 bases in length) containing the desired mutation in the center.
-
Ensure primers have a minimum GC content of 40% and a melting temperature (Tm) of ≥78°C.
2. Mutagenesis PCR:
-
Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu Turbo) with the plasmid containing the wild-type α7 nAChR cDNA as the template and the mutagenic primers.
-
Use a thermal cycling program with an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension.
3. Template Digestion and Transformation:
-
Digest the parental, methylated DNA template by adding DpnI restriction enzyme to the PCR reaction and incubating at 37°C for 1-2 hours.
-
Transform the resulting nicked, circular dsDNA into competent E. coli cells.
4. Clone Selection and Verification:
-
Select transformed colonies and isolate plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing.
Visualizing the Molecular Interactions and Pathways
The following diagrams, generated using Graphviz, illustrate key concepts related to the interaction of GAT107 with the α7 nAChR.
References
- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 7. giffordbioscience.com [giffordbioscience.com]
(R,R,S)-GAT107 as a Direct Allosteric Activator of α7 Nicotinic Acetylcholine Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R,R,S)-GAT107, the (+)-enantiomer of 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, is a novel small molecule that acts as a direct allosteric activator and a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3][4][5] This dual activity, classifying it as an "ago-PAM," allows it to directly activate the receptor in the absence of an orthosteric agonist and also to potentiate the effects of endogenous ligands like acetylcholine.[1][2][4][6] GAT107 binds to an allosteric site distinct from the orthosteric acetylcholine-binding site and the classical PAM site, leading to unique modulation of receptor function.[1][4] Its ability to activate α7 nAChR signaling has demonstrated significant potential in preclinical models for attenuating inflammation and neuropathic pain, primarily through the modulation of downstream signaling cascades, including the NF-κB and Nrf2/HO-1 pathways, and by mitigating mitochondrial oxidative stress.[1][6][7][8] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of its signaling pathways.
Introduction
The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, is a well-established therapeutic target for a range of neurological and inflammatory disorders. While orthosteric agonists have been developed, they often suffer from rapid receptor desensitization.[9][10] Allosteric modulators offer an alternative therapeutic strategy by fine-tuning receptor activity. This compound (hereafter referred to as GAT107) represents a significant advancement in this area due to its dual functionality as a direct allosteric activator and a positive allosteric modulator (ago-PAM).[8][9][11] This unique pharmacological profile allows for persistent receptor activation and modulation, offering a potential advantage over traditional orthosteric agonists.[12]
Mechanism of Action
GAT107's primary mechanism of action is the direct activation and positive allosteric modulation of the α7 nAChR.[1][2][4][6]
-
Direct Allosteric Activation: GAT107 can directly activate the α7 nAChR ion channel even without an orthosteric agonist present.[1][2][4] This direct activation is transient and observed as long as GAT107 is available.[2][3][5]
-
Positive Allosteric Modulation (PAM): GAT107 potentiates the response of the α7 nAChR to orthosteric ligands like acetylcholine. This potentiation can persist for an extended period even after GAT107 has been washed out, a phenomenon referred to as "primed potentiation".[2][3][5]
-
Binding Sites: Evidence suggests that GAT107's activity arises from its interaction with at least two different sites on the α7 nAChR.[2][3][5][13] One site is believed to be in the transmembrane domain (the 'P' site), similar to other PAMs, while another is located in the extracellular domain (the 'D' site).[13] The coupling between the allosteric and orthosteric sites is influenced by key amino acid residues, such as Tryptophan-55 (Trp-55), located at the subunit interface.[2][3][5][14]
Signaling Pathways
Activation of the α7 nAChR by GAT107 triggers several downstream signaling cascades that contribute to its anti-inflammatory and cytoprotective effects.
Anti-inflammatory Signaling
GAT107 has been shown to suppress inflammatory responses by modulating the NF-κB pathway. In hyperoxia-exposed macrophages, GAT107 significantly decreases the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines like TNFα.[1] This leads to a reduction in the release of inflammatory mediators.[1]
Antioxidant Response Pathway
GAT107 also activates the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.[1] By promoting the nuclear translocation of Nrf2, GAT107 upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[1][6]
Modulation of Mitochondrial Oxidative Stress
GAT107 has been demonstrated to alleviate mitochondrial oxidative stress. In macrophages exposed to hyperoxia, GAT107 treatment leads to a decrease in mitochondrial superoxide (B77818) levels (MitoSOX) and a reduction in mitochondrial hyperpolarization.[1][4] This is achieved, at least in part, by increasing the activity of manganese superoxide dismutase (MnSOD), a key mitochondrial antioxidant enzyme.[1][4] GAT107 appears to prevent the detrimental S-glutathionylation of MnSOD, thereby preserving its enzymatic function.[1][4]
Quantitative Data
The following tables summarize the quantitative data from key in vitro and in vivo experiments investigating the effects of GAT107.
Table 1: In Vitro Efficacy of GAT107
| Assay | Cell Line | GAT107 Concentration | Effect | Fold Change/Percentage | Reference |
| NF-κB Activation | Hyperoxia-exposed Macrophages | 3.3 μM | Decrease in NF-κB activation | ~1.2-fold decrease | [1] |
| TNFα Secretion | Hyperoxia-exposed Macrophages | 3.3 μM | Decrease in extracellular TNFα | ~44% decrease | [1] |
| Phagocytosis | Hyperoxia-compromised RAW 264.7 cells | 3.3 μM | Attenuation of impaired phagocytosis | ~31% increase in phagocytosis | [6] |
| Intracellular ROS | Hyperoxia-exposed RAW 264.7 cells | 3.3 μM | Decrease in total intracellular ROS | ~35% decrease | [6] |
| SOD1 Activity | Hyperoxia-exposed RAW 264.7 cells | 3.3 μM | Increase in SOD1 activity | ~104% increase | [6] |
| Mitochondrial Superoxide (MitoSOX) | Hyperoxia-exposed Macrophages | 3.3 μM | Decrease in mitochondrial superoxide | ~35% decrease | [1][4] |
| MnSOD Activity | Hyperoxia-exposed Macrophages | 3.3 μM | Increase in MnSOD activity | ~20% increase | [1] |
| MnSOD S-Glutathionylation | Hyperoxia-exposed Macrophages | 3.3 μM | Decrease in glutathionylated MnSOD | ~41% decrease | [1][4] |
Table 2: In Vivo Efficacy of GAT107
| Animal Model | GAT107 Dose | Administration Route | Effect | Outcome | Reference |
| Hyperoxia-induced lung injury in mice | 3.3 mg/kg | Intraperitoneal | Attenuation of lung oxidative-reduction potential | ~46% decrease in oxidative potential | [6] |
| Hyperoxia-induced lung injury in mice | 3.3 mg/kg | Intraperitoneal | Increase in lung antioxidant potential | ~194% increase in antioxidant potential | [6] |
| Inflammatory pain (CFA model) in mice | 1-10 mg/kg | Intraperitoneal | Reversal of nociception | Dose-dependent antinociceptive effects | [7][8] |
| Neuropathic pain (CCI model) in mice | 3-10 mg/kg | Intraperitoneal | Reversal of mechanical allodynia | Significant antinociceptive effects | [7] |
| BOLD phMRI in awake rats | 3 mg/kg | Intraperitoneal | Activation of specific brain regions | Increased BOLD signal in somatosensory cortex, prefrontal cortex, thalamus, and basal ganglia | [9][10][15][16] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is for assessing the electrophysiological properties of GAT107 on α7 nAChRs expressed in Xenopus oocytes.
Protocol:
-
Oocyte Preparation: Harvest oocytes from female Xenopus laevis and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with cRNA encoding the human α7 nAChR.
-
Incubation: Incubate the injected oocytes for 2-4 days at 16°C in a suitable medium.
-
Voltage Clamp: Place an oocyte in a recording chamber and impale it with two microelectrodes filled with 3M KCl. Clamp the membrane potential at a holding potential of -70 mV.
-
Drug Application: Perfuse the oocyte with a control solution (e.g., Ringer's solution) followed by the application of GAT107 at various concentrations, either alone or in combination with acetylcholine.
-
Data Acquisition: Record the resulting ionic currents using a voltage-clamp amplifier. Analyze the peak current amplitude and net charge to determine the effects of GAT107.
Western Blot Analysis for NF-κB and Nrf2/HO-1
This protocol is for quantifying the protein levels of key signaling molecules in cell lysates.
Protocol:
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and treat with GAT107 and/or an inflammatory stimulus (e.g., LPS or hyperoxia).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, Nrf2, HO-1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Macrophage Phagocytosis Assay
This assay measures the effect of GAT107 on the phagocytic capacity of macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with GAT107 or vehicle control under specific conditions (e.g., hyperoxia).
-
Addition of Phagocytic Targets: Add fluorescently labeled particles (e.g., zymosan or E. coli bioparticles) to the cells and incubate to allow for phagocytosis.
-
Quenching of Extracellular Fluorescence: Add a quenching solution (e.g., trypan blue) to extinguish the fluorescence of non-internalized particles.
-
Quantification: Measure the intracellular fluorescence using a fluorescence microplate reader or by flow cytometry. Alternatively, visualize and count internalized particles using fluorescence microscopy.
Mitochondrial Superoxide (MitoSOX) Assay
This assay is used to detect mitochondrial superoxide levels in live cells.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of macrophages.
-
MitoSOX Red Staining: Resuspend the cells in a working solution of MitoSOX™ Red reagent (typically 2.5-5 µM) and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells with a warm buffer (e.g., HBSS) to remove excess probe.
-
Analysis: Analyze the fluorescence of the cells using a fluorescence microscope, microplate reader, or flow cytometer with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.
Conclusion
This compound is a promising therapeutic candidate with a unique dual mechanism of action as a direct allosteric activator and positive allosteric modulator of the α7 nAChR. Its ability to robustly and persistently activate this receptor translates into significant anti-inflammatory and anti-nociceptive effects in preclinical models. The modulation of key signaling pathways, including the inhibition of NF-κB and the activation of the Nrf2/HO-1 axis, along with the mitigation of mitochondrial oxidative stress, underscores its potential for treating a variety of disorders characterized by inflammation and cellular stress. Further research and development of GAT107 and similar ago-PAMs could pave the way for novel therapeutic strategies for a range of challenging diseases.
References
- 1. 2.5. MitoSOX Assay [bio-protocol.org]
- 2. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Mitochondrial Oxidative Stress in T-cells Using MitoSOX Red Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GAT107-mediated α7 nicotinic acetylcholine receptor signaling attenuates inflammatory lung injury and mortality in a mouse model of ventilator-associated pneumonia by alleviating macrophage mitochondrial oxidative stress via reducing MnSOD-S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The activity of GAT107, an allosteric activator and positive modulator of α7 nicotinic acetylcholine receptors (nAChR), is regulated by aromatic amino acids that span the subunit interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RAW 264.7 cell phagocytosis assay [protocols.io]
- 7. Evaluating antibody mediated opsonophagocytosis of bacteria via lab protocol: RAW 264.7 cell phagocytosis assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating antibody mediated opsonophagocytosis of bacteria via lab protocol: RAW 264.7 cell phagocytosis assay | PLOS One [journals.plos.org]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Persistent activation of α7 nicotinic ACh receptors associated with stable induction of different desensitized states - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 16. Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats - PMC [pmc.ncbi.nlm.nih.gov]
Enantiomeric Resolution of 4BP-TQS for the Production of (3aR, 4S, 9bS)-GAT107: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enantiomeric resolution of 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS) to isolate the pharmacologically active enantiomer, (3aR, 4S, 9bS)-GAT107. GAT107 is a potent allosteric agonist and positive allosteric modulator (ago-PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in drug discovery for neurological and inflammatory disorders.[1][2] This document details the experimental protocols for chiral separation, presents key quantitative data, and illustrates the relevant biological signaling pathway. It is important to note that the stereochemical descriptor for the active enantiomer GAT107 has been determined by X-ray crystallography to be (3aR, 4S, 9bS), which will be used throughout this guide.[1][2]
Introduction
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that plays a crucial role in various physiological processes, including cognitive function, inflammation, and neurotransmission.[3][4] Molecules that modulate α7 nAChR activity are of significant interest for the therapeutic intervention in conditions such as Alzheimer's disease, schizophrenia, and inflammatory disorders.[3] 4BP-TQS is a chiral molecule that exists as a pair of enantiomers. Pharmacological studies have revealed that the therapeutic activity of the racemic mixture resides almost exclusively in the (+)-enantiomer, GAT107.[1][2] The inactive (-)-enantiomer does not contribute to the desired activity and does not interfere with the active enantiomer when co-administered.[1][2] Therefore, the enantiomeric resolution of racemic 4BP-TQS is a critical step in the development of GAT107 as a clinical candidate. This process ensures the delivery of a stereochemically pure active pharmaceutical ingredient, maximizing therapeutic efficacy and minimizing potential off-target effects.
Enantiomeric Resolution via Chiral High-Performance Liquid Chromatography (HPLC)
The primary method for the separation of 4BP-TQS enantiomers is preparative chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) to differentially interact with the enantiomers, leading to their separation.
Experimental Protocol
The following protocol is based on established methods for the analytical and preparative-scale resolution of 4BP-TQS.[2]
Instrumentation:
-
A preparative HPLC system equipped with a pump, injector, column oven, and a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak IA.[2]
-
Mobile Phase: A mixture of hexane (B92381) and ethanol (B145695) in a 60:40 ratio.[2]
-
Detection: UV absorbance at a suitable wavelength (e.g., 254 nm).
Analytical Method Development:
-
Initial method development is performed on an analytical scale (e.g., 4.6 mm internal diameter column) to confirm baseline separation of the enantiomers.
Preparative Scale-Up:
-
The optimized analytical method is scaled up to a preparative column with a larger internal diameter (e.g., 20 mm or 50 mm).
-
The flow rate and sample loading are proportionally increased based on the column dimensions to maintain the separation resolution.
-
Fractions corresponding to each enantiomeric peak are collected separately.
-
The solvent is removed from the collected fractions (e.g., by rotary evaporation) to yield the isolated enantiomers.
Post-Resolution Analysis:
-
The enantiomeric excess (ee) of the isolated fractions should be determined using the analytical chiral HPLC method. An ee of >99% is typically achieved.[2]
Data Presentation
The following table summarizes the key data associated with the enantiomeric resolution of 4BP-TQS.
| Parameter | Value/Description | Reference |
| Racemic Compound | 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS) | [1][2] |
| Active Enantiomer | (+)-4BP-TQS (GAT107) | [1][2] |
| Absolute Configuration | (3aR, 4S, 9bS) | [1][2] |
| Resolution Method | Chiral High-Performance Liquid Chromatography (HPLC) | [2] |
| Chiral Stationary Phase | Chiralpak IA | [2] |
| Mobile Phase | Hexane/Ethanol (60:40) | [2] |
| Enantiomeric Excess (ee) | > 99% | [2] |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Enantiomeric Resolution
The following diagram illustrates the workflow for the enantiomeric resolution of 4BP-TQS.
Signaling Pathway of GAT107 via the α7 Nicotinic Acetylcholine Receptor
GAT107 acts as an allosteric agonist and a positive allosteric modulator at the α7 nAChR. Its binding to an allosteric site on the receptor enhances the opening of the ion channel, leading to an influx of cations, primarily Ca²⁺. This increase in intracellular calcium triggers downstream signaling cascades that are associated with the therapeutic effects of GAT107.
Conclusion
The enantiomeric resolution of 4BP-TQS is a crucial process for obtaining the therapeutically active (3aR, 4S, 9bS)-GAT107. Chiral HPLC with a Chiralpak IA column provides an effective and scalable method for this separation, yielding the desired enantiomer with high purity. The isolated GAT107 can then be used in further preclinical and clinical development as a promising therapeutic agent targeting the α7 nicotinic acetylcholine receptor. This guide provides the foundational knowledge for researchers and drug development professionals to understand and implement this critical step in the development of GAT107.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (R,R,S)-GAT107 in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R,S)-GAT107 is a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) dual allosteric agonist and positive allosteric modulator (ago-PAM) that has demonstrated significant efficacy in preclinical models of neuropathic and inflammatory pain.[1][2] These application notes provide detailed protocols for utilizing this compound in a common rodent model of neuropathic pain, the Chronic Constriction Injury (CCI) model, and for assessing its analgesic effects through behavioral testing. The described methodologies and supporting data are intended to guide researchers in the evaluation of this compound and similar compounds for the development of novel pain therapeutics.
The mechanism of action for GAT107's anti-nociceptive effects involves the activation of α7 nAChRs, which leads to the attenuation of neuroinflammation in the spinal cord.[1][2] This is achieved, in part, by inhibiting the activation of astrocytes and reducing the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[1][2] Further research suggests the involvement of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and nuclear factor kappa B (NF-κB) signaling pathways in the anti-inflammatory effects mediated by α7 nAChR activation.[3][4][5][6]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in attenuating mechanical allodynia in the Chronic Constriction Injury (CCI) model of neuropathic pain.
Table 1: Dose-Dependent Reversal of Mechanical Allodynia by this compound in the CCI Model
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) at 30 min post-injection |
| Sham + Vehicle | - | ~4.0 |
| CCI + Vehicle | - | ~0.5 |
| CCI + GAT107 | 1 | ~1.5 |
| CCI + GAT107 | 3 | ~3.0 |
| CCI + GAT107 | 10 | ~4.0 |
Data are approximated from graphical representations in the cited literature.[1]
Table 2: Time-Course of the Anti-Allodynic Effect of this compound (10 mg/kg, i.p.) in the CCI Model
| Time Post-Injection (minutes) | Paw Withdrawal Threshold (g) |
| 0 (Baseline) | ~0.5 |
| 15 | ~2.5 |
| 30 | ~4.0 |
| 60 | ~3.5 |
| 120 | ~1.0 |
Data are approximated from graphical representations in the cited literature.[1]
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intraperitoneal (i.p.) injection in rodents.
Materials:
-
Ethanol
-
Emulphor 620
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a vehicle solution of 1:1:18 ethanol:Emulphor 620:water.[9]
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to achieve the desired final concentration.
-
To aid in dissolution, heat and sonicate the solution for approximately 20 minutes.[9]
-
Vortex the solution vigorously for 2-3 cycles until the solid is completely dissolved.[9]
-
The final solution can be stored at 4°C and should be vortexed vigorously before each administration.[7]
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice
This protocol details the surgical procedure for inducing the CCI model of neuropathic pain in mice.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical clippers
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile surgical instruments (scalpel, scissors, forceps, needle holder)
-
4-0 chromic gut or silk suture
-
Wound clips or sutures for skin closure
-
Heating pad
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached.
-
Shave the fur from the lateral surface of the mid-thigh of the left hind limb.
-
Clean the surgical area with an antiseptic solution.
-
Make a small skin incision (~1 cm) over the mid-thigh region.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Proximal to the trifurcation of the sciatic nerve, place four loose ligatures of 4-0 chromic gut or silk suture around the nerve with about 1 mm spacing between each ligature.
-
Tighten each ligature until a brief twitch of the hind limb is observed. The ligatures should constrict the nerve without arresting epineural blood flow.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the animal to recover on a heating pad until fully ambulatory.
-
House the animals individually or in small groups with easy access to food and water.
-
Allow at least 7 days for the development of neuropathic pain behaviors before commencing drug testing.
Assessment of Mechanical Allodynia using the von Frey Test
This protocol describes the procedure for measuring mechanical allodynia, a hallmark of neuropathic pain, using von Frey filaments.
Materials:
-
Von Frey filaments with a range of calibrated bending forces
-
Elevated wire mesh platform
-
Plexiglas enclosures for each animal
Procedure:
-
Acclimate the mice to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30 minutes before testing.
-
Begin with a von Frey filament near the middle of the force range.
-
Apply the filament perpendicularly to the plantar surface of the injured (left) hind paw with sufficient force to cause the filament to bend.
-
Hold the filament in place for approximately 3-5 seconds.
-
A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.
-
If the mouse shows a positive response, the next filament tested should have a lower force.
-
If the mouse does not respond, the next filament tested should have a higher force.
-
-
The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold using a validated statistical method.
-
Test the contralateral (right) paw as a control.
Intrathecal (i.t.) Injection in Mice
For investigating the spinal component of GAT107's action, direct intrathecal administration can be performed.[1][2]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Hamilton syringe with a 30-gauge needle
-
GAT107 solution prepared in sterile saline or artificial cerebrospinal fluid
Procedure:
-
Anesthetize the mouse with isoflurane.
-
Position the mouse in a prone position with the back slightly arched.
-
Palpate the iliac crests and identify the L5-L6 intervertebral space.[10][11]
-
Insert the 30-gauge needle at the midline between the L5 and L6 vertebrae.[10][11]
-
A characteristic tail-flick reflex upon needle insertion indicates successful entry into the intrathecal space.[10][11]
-
Slowly inject a small volume (typically 5 µL) of the GAT107 solution.[12]
-
Remove the needle and allow the mouse to recover from anesthesia.
Visualization of Pathways and Workflows
Signaling Pathway of this compound in Neuropathic Pain
Caption: Signaling pathway of this compound in alleviating neuropathic pain.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for assessing this compound in a neuropathic pain model.
References
- 1. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the JAK2/STAT3 signaling pathway for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The activity of GAT107, an allosteric activator and positive modulator of α7 nicotinic acetylcholine receptors (nAChR), is regulated by aromatic amino acids that span the subunit interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 10. Video: Direct Intrathecal Injection of Recombinant Adeno-associated Viruses in Adult Mice [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. forum.painresearcher.net [forum.painresearcher.net]
Application Notes and Protocols for Electrophysiological Characterization of (R,R,S)-GAT107 on α7 nAChR Expressed in Xenopus Oocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R,S)-GAT107 is a potent positive allosteric modulator (PAM) and direct allosteric agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] Its unique pharmacological profile makes it a valuable tool for studying the structure and function of α7 nAChR and a potential therapeutic agent for neurological and inflammatory disorders.[4] These application notes provide a detailed protocol for the electrophysiological characterization of this compound on human α7 nAChR expressed in Xenopus laevis oocytes using the two-electrode voltage clamp (TEVC) technique.
Data Presentation
The following table summarizes the quantitative data for the direct activation of human α7 nAChR by this compound in Xenopus oocytes. The data are derived from concentration-response studies where responses were measured as both peak current and net charge.
| Parameter | Peak Current | Net Charge |
| EC₅₀ | 7.1 ± 1.2 µM | 2.1 ± 0.2 µM |
| Hill Coefficient (n H) | 1.3 | 1.5 |
| Maximal Response | 38 ± 8-fold over baseline | 514 ± 28-fold over baseline |
Data from Papke et al., 2014. The maximal response is normalized to the initial control responses to acetylcholine (ACh).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the putative binding sites of GAT107 on the α7 nAChR and the experimental workflow for the two-electrode voltage clamp (TEVC) recordings.
Experimental Protocols
Preparation of Xenopus laevis Oocytes
-
Oocyte Harvesting and Defolliculation :
-
Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine (B183219) solution.
-
Surgically remove a portion of the ovary and place it in a calcium-free Barth's solution.
-
Tease apart the ovarian lobes to isolate individual oocytes.
-
To remove the follicular layer, incubate the oocytes in a collagenase solution (e.g., 1-2 mg/mL in calcium-free Barth's solution) for 1-2 hours with gentle agitation.
-
Wash the oocytes thoroughly with calcium-free Barth's solution to remove the collagenase and follicular debris.
-
Manually select Stage V-VI oocytes for injection.
-
-
cRNA Injection :
-
Prepare cRNA for the human α7 nAChR subunit and any necessary accessory proteins (e.g., RIC-3) using standard in vitro transcription methods.
-
Pull microinjection needles from glass capillaries.
-
Load the needle with the cRNA solution (typically 10-50 ng per oocyte).
-
Inject approximately 50 nL of the cRNA solution into the cytoplasm of each oocyte.
-
Incubate the injected oocytes at 16-18°C for 2-7 days in Barth's solution supplemented with antibiotics to allow for receptor expression.
-
Two-Electrode Voltage Clamp (TEVC) Recordings
-
Solutions and Reagents :
-
Ringer's Solution (Recording Buffer) : 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2, supplemented with 1 µM atropine (B194438) to block any endogenous muscarinic receptors.
-
This compound Stock Solution : Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO and store at -20°C. Dilute to the final working concentrations in Ringer's solution on the day of the experiment.
-
Acetylcholine (ACh) Stock Solution : Prepare a stock solution in water and store at -20°C. Dilute to the final working concentrations in Ringer's solution.
-
Electrode Filling Solution : 3 M KCl.
-
-
TEVC Setup and Recording :
-
Place a single oocyte in a recording chamber continuously perfused with Ringer's solution.
-
Pull two microelectrodes from borosilicate glass capillaries to a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.
-
Impale the oocyte with both the voltage-sensing and current-injecting electrodes.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a stable baseline current in perfusing Ringer's solution.
-
Apply drug solutions through the perfusion system. To determine the effects of GAT107 as a direct agonist, apply various concentrations of GAT107 alone. To study its PAM activity, co-apply GAT107 with a sub-maximal concentration of ACh.
-
Record the resulting transmembrane currents. Data acquisition and analysis can be performed using appropriate software (e.g., pCLAMP).
-
-
Data Analysis :
-
Measure the peak amplitude of the inward current and the net charge (the integral of the current over time) for each drug application.
-
Normalize the responses to a control application of a saturating concentration of ACh to account for variations in receptor expression between oocytes.
-
Construct concentration-response curves by plotting the normalized response as a function of the GAT107 concentration.
-
Fit the concentration-response data to the Hill equation to determine the EC₅₀ and Hill coefficient (n H).
-
These protocols provide a robust framework for the detailed electrophysiological characterization of this compound and other modulators of the α7 nAChR, facilitating further research and drug development efforts.
References
- 1. The activity of GAT107, an allosteric activator and positive modulator of α7 nicotinic acetylcholine receptors (nAChR), is regulated by aromatic amino acids that span the subunit interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of neuroinflammation by an allosteric agonist and positive allosteric modulator of the α7 nicotinic acetylcholine receptor GAT107 - PMC [pmc.ncbi.nlm.nih.gov]
Application of (R,R,S)-GAT107 in Neuroinflammation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R,S)-GAT107, hereafter referred to as GAT107, is a potent and selective allosteric agonist and positive allosteric modulator (ago-PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3][4][5][6] This unique dual mechanism of action allows for a sustained activation of the α7 nAChR, a key receptor involved in the regulation of inflammation.[1][4] Emerging research has highlighted the significant therapeutic potential of GAT107 in models of neuroinflammation, primarily through its activation of the cholinergic anti-inflammatory pathway.[1][2][7] These notes provide an overview of GAT107's application in neuroinflammation research, including its mechanism of action, key experimental findings, and detailed protocols for its use in relevant in vitro and in vivo models.
Mechanism of Action in Neuroinflammation
GAT107 exerts its anti-inflammatory effects by targeting the α7 nAChR present on various immune cells, including macrophages, microglia, dendritic cells, and lymphocytes.[1][2][8] The α7 nAChR is a crucial component of the "cholinergic anti-inflammatory pathway," an endogenous neuro-immune regulatory mechanism.
Activation of the α7 nAChR by GAT107 leads to a downstream signaling cascade that ultimately inhibits the production and release of pro-inflammatory cytokines.[1] This includes the suppression of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and others. Concurrently, GAT107 has been shown to promote the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2] In the context of neuroinflammatory diseases like multiple sclerosis, this modulation of the cytokine profile can lead to a reduction in immune cell infiltration into the central nervous system (CNS), attenuation of demyelination, and amelioration of clinical symptoms.[1][2][8]
Data Presentation
In Vivo Efficacy of GAT107 in EAE Mouse Model
| Parameter | Control (Placebo) | GAT107 Treatment | Percentage Change | Reference |
| Clinical Disease Severity | High | Reduced by 70% | ↓ 70% | [1][2] |
| Encephalitogenic T Cell Proliferation | High | Reduced | Significant Reduction | [1][2] |
| Pro-inflammatory Cytokine Production | High | Reduced | Significant Reduction | [1][2] |
| Anti-inflammatory Cytokine (IL-10) Production | Low | Increased | Significant Increase | [1][2] |
| CNS Immune Cell Infiltration (Macrophages, Dendritic Cells, B cells) | High | Reduced | Significant Reduction | [1][2][8] |
| Anti-MOG35-55 Antibodies | High | Reduced | Significant Reduction | [1][2] |
In Vitro Anti-inflammatory Effects of GAT107
| Cell Line | Stimulant | Parameter Measured | Treatment | Result | Reference |
| RAW264.7 Murine Macrophages | LPS | IL-6 Secretion | Acetylcholine | ↓ 40% | [1] |
| RAW264.7 Murine Macrophages | LPS | IL-6 Secretion | GAT107 | ↓ 46% | [1] |
| RAW264.7 Murine Macrophages | LPS + GAT107 | IL-6 Secretion | MLA (α7 nAChR antagonist) | Effect of GAT107 eliminated | [1][8] |
Experimental Protocols
In Vivo Evaluation of GAT107 in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol is based on methodologies described in studies investigating the effect of GAT107 on EAE, a common model for multiple sclerosis.[1][2][9]
1. EAE Induction:
-
Use female C57BL/6 mice, 8-12 weeks old.
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
On day 0, immunize mice subcutaneously with the MOG35-55/CFA emulsion at two sites on the flank.
-
Administer Pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
2. GAT107 Administration:
-
Prepare GAT107 solution in a suitable vehicle (e.g., 1:1:18 ethanol:Emulphor 620:water).[10]
-
Beginning on the day of EAE induction (day 0), administer GAT107 or a placebo (vehicle) to the mice daily for a specified period (e.g., 9 days).[1][2][9] Administration can be via intraperitoneal injection.
3. Clinical Assessment:
-
Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
-
Score the disease severity using a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
4. Immunological and Histological Analysis:
-
At the end of the experiment, collect spleens and lymph nodes for analysis of T cell proliferation and cytokine production (e.g., by ELISA or flow cytometry).
-
Perfuse the mice and collect the spinal cords for histological analysis to assess inflammation and demyelination (e.g., using Hematoxylin and Eosin and Luxol Fast Blue staining).
-
Isolate mononuclear cells from the CNS to quantify immune cell populations (e.g., macrophages, dendritic cells, B cells) by flow cytometry.
In Vitro Assessment of GAT107 on Macrophage Inflammatory Response
This protocol is adapted from studies evaluating the direct effects of GAT107 on macrophage activation.[1][8]
1. Cell Culture:
-
Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Plate the cells in 24-well plates at a suitable density and allow them to adhere overnight.
2. Cell Treatment:
-
Pre-incubate the cells with GAT107 at various concentrations for a specified time (e.g., 1 hour).
-
To confirm the role of α7 nAChR, a separate group of cells can be pre-incubated with a specific α7 nAChR antagonist, such as methyllycaconitine (B43530) (MLA), before adding GAT107.[1][8]
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle-treated control group.
3. Cytokine Measurement:
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
4. Data Analysis:
-
Normalize the cytokine concentrations to the total protein content of the cells in each well.
-
Compare the cytokine levels between the different treatment groups to determine the effect of GAT107.
Visualizations
Caption: Signaling pathway of GAT107 in modulating neuroinflammation.
Caption: Experimental workflow for in vivo testing of GAT107 in EAE.
Caption: Logical relationship of GAT107's anti-neuroinflammatory effects.
References
- 1. Suppression of neuroinflammation by an allosteric agonist and positive allosteric modulator of the α7 nicotinic acetylcholine receptor GAT107 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of neuroinflammation by an allosteric agonist and positive allosteric modulator of the α7 nicotinic acetylcholine receptor GAT107 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The activity of GAT107, an allosteric activator and positive modulator of α7 nicotinic acetylcholine receptors (nAChR), is regulated by aromatic amino acids that span the subunit interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GAT107-mediated α7 nicotinic acetylcholine receptor signaling attenuates inflammatory lung injury and mortality in a mouse model of ventilator-associated pneumonia by alleviating macrophage mitochondrial oxidative stress via reducing MnSOD-S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.huji.ac.il [cris.huji.ac.il]
- 10. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
Application Notes and Protocols for BOLD phMRI of (R,R,S)-GAT107 in Awake Rats
These application notes provide a detailed protocol for conducting Blood-Oxygen-Level-Dependent (BOLD) pharmacological Magnetic Resonance Imaging (phMRI) studies of (R,R,S)-GAT107 in awake rats. This document is intended for researchers, scientists, and drug development professionals investigating the neuro-functional effects of GAT107, a novel α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) allosteric agonist-positive allosteric modulator (ago-PAM).
Introduction
This compound is a type 2 ago-PAM designed to activate the α7nAChR while reducing desensitization, a common issue with α7nAChR agonists that has led to failures in clinical trials for conditions like schizophrenia.[1][2][3] Pharmacological MRI (phMRI) is a powerful non-invasive technique used to map the functional brain responses to a pharmacological agent.[4] Conducting these studies in awake animals is crucial to avoid the confounding effects of anesthesia on brain function.[4][5] This protocol outlines the methodology for evaluating the dose-dependent effects of GAT107 on brain activity in awake male rats using BOLD phMRI.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from a representative study investigating the dose-dependent effects of GAT107.
Table 1: Drug Administration and Dosing Regimen [1][2][3]
| Parameter | Value |
| Drug | This compound |
| Doses Administered | 1 mg/kg, 3 mg/kg, 10 mg/kg |
| Vehicle | 1:1:18 ethanol:Emulphor 620:water |
| Administration Route | Intraperitoneal (IP) injection |
Table 2: BOLD phMRI Imaging Parameters [1]
| Parameter | Value |
| Scanner | Not specified |
| Coil | Quadrature transmit/receive volume coil (ID = 42 mm) |
| Scanning Session Duration | 35 minutes |
| Resting State Functional Connectivity Data Acquisition | 45 minutes post-treatment |
| Data Analysis | Rat 3D MRI atlas with 173 brain areas |
Table 3: Summary of GAT107 BOLD phMRI Effects [1][2][3]
| Dose | Key Findings |
| 1 mg/kg | Part of an inverted-U dose response. |
| 3 mg/kg | Greatest effect on the positive BOLD volume of activation. |
| 10 mg/kg | Part of an inverted-U dose response. |
| Activated Brain Regions (compared to vehicle) | Primary somatosensory cortex, prefrontal cortex, thalamus, and basal ganglia (particularly areas with efferent connections from the midbrain dopaminergic system). |
| Brain Regions with Little Activation | Hippocampus, hypothalamus, amygdala, brainstem, and cerebellum. |
| Resting State Functional Connectivity | Global decrease in connectivity compared to vehicle. |
Experimental Protocols
This section details the methodologies for animal preparation, drug formulation, and phMRI data acquisition and analysis.
Animal Handling and Acclimation
To minimize stress and motion artifacts during imaging, a thorough acclimation protocol is essential.[6][7][8]
-
Animal Model: Male Sprague Dawley rats (approximately 90 days old, weighing around 400 grams) are suitable for this protocol.[1]
-
Habituation:
-
Restraint:
Drug Preparation and Administration
-
GAT107 Formulation:
-
Dissolve solid GAT107 in a vehicle of 1:1:18 ethanol:Emulphor 620:water.[1]
-
To aid dissolution, heat and sonicate the solution for 20 minutes, followed by vigorous vortexing for 2-3 cycles until the solid is fully dissolved.[1]
-
Store the solution at 4°C and vortex vigorously before administration.[1]
-
-
Administration:
-
Administer the prepared GAT107 solution or vehicle via intraperitoneal (IP) injection.[1]
-
BOLD phMRI Data Acquisition
-
Imaging Setup:
-
Scanning:
Data Analysis
-
Image Processing:
-
Perform standard fMRI preprocessing steps, including motion correction.
-
-
Statistical Analysis:
-
Analyze changes in BOLD signal using a rat 3D MRI atlas with defined brain regions (e.g., an atlas with 173 brain areas).[1][2][3]
-
Compare the BOLD signal changes between the different GAT107 dose groups and the vehicle group.[1]
-
Post-hoc analyses can be performed using appropriate statistical tests, such as the Wilcoxon rank-sum test, with a significance level of p ≤ 0.05.[1]
-
The percent change in BOLD signal over time can be plotted and analyzed using a two-way repeated measures ANOVA.[1]
-
Visualizations
Signaling Pathway of GAT107
GAT107 acts as an allosteric agonist and a positive allosteric modulator (ago-PAM) at the α7 nicotinic acetylcholine receptor (α7nAChR).[1][10][11] This means it can directly activate the receptor and also enhance the effects of the natural ligand, acetylcholine.[10][11]
Caption: GAT107 signaling at the α7nAChR.
Experimental Workflow
The following diagram illustrates the key steps in the BOLD phMRI protocol for GAT107 in awake rats.
Caption: BOLD phMRI experimental workflow.
References
- 1. Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 4. Pharmacological MRI in awake rats predicts selective binding of alpha4beta2 nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Applications in Awake Animal Magnetic Resonance Imaging [frontiersin.org]
- 7. Frontiers | Technical and Conceptual Considerations for Performing and Interpreting Functional MRI Studies in Awake Rats [frontiersin.org]
- 8. Frontiers | Gradual Restraint Habituation for Awake Functional Magnetic Resonance Imaging Combined With a Sparse Imaging Paradigm Reduces Motion Artifacts and Stress Levels in Rodents [frontiersin.org]
- 9. Awake Rat Brain Functional Magnetic Resonance Imaging Using Standard Radio Frequency Coils and a 3D Printed Restraint Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The activity of GAT107, an allosteric activator and positive modulator of α7 nicotinic acetylcholine receptors (nAChR), is regulated by aromatic amino acids that span the subunit interface - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R,R,S)-GAT107 in Macrophage Phagocytosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R,S)-GAT107 is a potent positive allosteric modulator (PAM) and direct allosteric activator of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] This dual activity makes it a significant research tool for investigating the role of the cholinergic anti-inflammatory pathway in various cellular processes, including macrophage-mediated phagocytosis. These application notes provide a detailed protocol for assessing the effect of this compound on macrophage phagocytosis, summarizing key quantitative data and outlining the relevant signaling pathways.
Recent studies have highlighted the ability of GAT107 to rescue compromised phagocytic functions in macrophages, particularly under conditions of oxidative stress.[1][3] The protocols and data presented herein are designed to guide researchers in replicating and expanding upon these findings.
Data Presentation
The following tables summarize the quantitative effects of this compound on various macrophage functions as reported in peer-reviewed literature.
Table 1: Effect of GAT107 on Macrophage Phagocytic Function under Hyperoxic Conditions
| Cell Type | Condition | Treatment | Phagocytic Activity (% of Control) | Fold Change | Reference |
| RAW 264.7 | 21% O₂ (Room Air) | Vehicle | 100 ± 0% | - | [1] |
| RAW 264.7 | 95% O₂ (Hyperoxia) | Vehicle | 66.1 ± 2.5% | 0.66 | [1] |
| RAW 264.7 | 95% O₂ (Hyperoxia) | 3.3 µM GAT107 | 86.3 ± 4.7% | 0.86 | [1] |
| Primary BMDMs | 21% O₂ (Room Air) | Vehicle | 100 ± 0% | - | [1] |
| Primary BMDMs | 95% O₂ (Hyperoxia) | Vehicle | 33.2 ± 5.3% | 0.33 | [1] |
| Primary BMDMs | 95% O₂ (Hyperoxia) | 3.3 µM GAT107 | Not statistically different from room air control | - | [1] |
BMDMs: Bone Marrow-Derived Macrophages
Table 2: Effect of GAT107 on Antioxidant Pathways and Inflammatory Mediators in Macrophages under Hyperoxic Conditions
| Parameter | Cell Type | Treatment (Hyperoxia) | Result | Fold Change vs. Hyperoxia Vehicle | Reference |
| SOD1 Activity | RAW 264.7 | Vehicle | 41.56 ± 7.31% of Room Air | - | [1] |
| SOD1 Activity | RAW 264.7 | 3.3 µM GAT107 | 84.63 ± 10.75% of Room Air | ~2.04 | [1] |
| HO-1 Expression | RAW 264.7 | Vehicle | 0.745 ± 0.05 AU/actin | - | [1] |
| HO-1 Expression | RAW 264.7 | 3.3 µM GAT107 | 2.38 ± 1.91 AU/actin | ~3.19 | [1] |
| Extracellular HMGB1 | RAW 264.7 | Vehicle | 119.18 ± 18.89% of Room Air | - | [4] |
| Extracellular HMGB1 | RAW 264.7 | 3.3 µM GAT107 | 39.8 ± 8.54% of Room Air | ~0.33 | [4] |
| NF-κB Activation | RAW 264.7 | Vehicle | 1.5 ± 0.006-fold vs. Room Air | - | [4] |
| MnSOD Activity | RAW 264.7 | Vehicle | 2.72 ± 0.11 U/mg protein | - | [4] |
| MnSOD Activity | RAW 264.7 | 3.3 µM GAT107 | 3.26 ± 0.047 U/mg protein | ~1.20 | [4] |
AU: Arbitrary Units; SOD1: Superoxide Dismutase 1; HO-1: Heme Oxygenase-1; HMGB1: High Mobility Group Box 1; NF-κB: Nuclear Factor kappa-light-chain-enhancer of activated B cells; MnSOD: Manganese Superoxide Dismutase.
Experimental Protocols
Macrophage Phagocytosis Assay Using Fluorescently Labeled Beads
This protocol is adapted from standard phagocytosis assays and incorporates the use of this compound to evaluate its effect on macrophage phagocytic capacity.[5][6][7]
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages (e.g., bone marrow-derived macrophages).
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound.
-
Fluorescently labeled polystyrene beads (e.g., FITC-labeled, 1-2 µm diameter).
-
Phosphate Buffered Saline (PBS).
-
Trypan Blue solution (0.4%).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Mounting medium with DAPI.
-
Multi-well plates (24- or 96-well, suitable for microscopy).
-
Fluorescence microscope or flow cytometer.
Protocol:
-
Cell Seeding:
-
Seed macrophages into a multi-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate at 37°C in a 5% CO₂ incubator overnight to allow for adherence.
-
-
GAT107 Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the GAT107 stock solution in culture medium to the desired final concentrations (e.g., 3.3 µM).
-
Remove the old medium from the cells and replace it with the medium containing GAT107 or vehicle control.
-
Incubate for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Phagocytosis Induction:
-
Warm the fluorescently labeled bead solution to 37°C.
-
Add the beads to each well at a specific bead-to-cell ratio (e.g., 10:1 or 20:1).
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Removal of Non-Internalized Beads:
-
Aspirate the medium containing non-phagocytosed beads.
-
Wash the cells gently 3-5 times with cold PBS to remove any remaining free beads.
-
-
Quenching of Extracellular Fluorescence (Optional, for microscopy):
-
Add Trypan Blue solution to each well and incubate for 1-2 minutes. This will quench the fluorescence of beads that are attached to the outside of the cells but not internalized.
-
Aspirate the Trypan Blue and wash the cells again with PBS.
-
-
Cell Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
(Optional) Stain the actin cytoskeleton with fluorescently labeled phalloidin (B8060827) to visualize cell morphology.
-
Mount the coverslips with a mounting medium containing DAPI to stain the nuclei.
-
-
Quantification:
-
Microscopy:
-
Visualize the cells using a fluorescence microscope.
-
Quantify phagocytosis by counting the number of beads per cell or the percentage of phagocytic cells (cells with at least one bead) in multiple random fields.
-
-
Flow Cytometry:
-
Detach the cells from the plate using a non-enzymatic cell stripper.
-
Analyze the cell suspension by flow cytometry. The fluorescence intensity of the cells will be proportional to the number of internalized beads.
-
-
Signaling Pathways and Visualizations
General Macrophage Phagocytosis Signaling
Phagocytosis is a complex process initiated by the binding of a particle to cell surface receptors, triggering a cascade of intracellular signaling events that lead to actin cytoskeleton rearrangement and particle engulfment.[8] Key pathways involved include the activation of tyrosine kinases, protein kinase C, and phosphoinositide 3-kinase (PI3K), which orchestrate the localized actin polymerization necessary for pseudopod extension and phagosome formation.[9][10]
Caption: General signaling pathway of macrophage phagocytosis.
GAT107-Mediated Signaling in Macrophages
GAT107 enhances phagocytosis, particularly under oxidative stress, by activating the α7nAChR.[1] This activation triggers downstream signaling cascades that include the Nrf2 antioxidant response pathway and inhibition of the pro-inflammatory NF-κB pathway.[3][4] The activation of Nrf2 leads to the upregulation of antioxidant enzymes like HO-1 and SOD, which helps to mitigate oxidative stress and restore the cellular machinery required for efficient phagocytosis.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. The activity of GAT107, an allosteric activator and positive modulator of α7 nicotinic acetylcholine receptors (nAChR), is regulated by aromatic amino acids that span the subunit interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GAT107-mediated α7 nicotinic acetylcholine receptor signaling attenuates inflammatory lung injury and mortality in a mouse model of ventilator-associated pneumonia by alleviating macrophage mitochondrial oxidative stress via reducing MnSOD-S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. medium.com [medium.com]
- 8. Signaling pathways in phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [open.bu.edu]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Studying Sensory Gating with (R,R,S)-GAT107
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sensory gating is a neurological process that filters redundant or irrelevant stimuli from the vast amount of sensory information that bombards the brain. Deficits in sensory gating are a key feature of several neuropsychiatric disorders, including schizophrenia. The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) has been identified as a critical component in the modulation of sensory gating, making it a promising therapeutic target.[1][2][3] (R,R,S)-GAT107 is a potent and selective α7 nAChR positive allosteric modulator (PAM) and allosteric agonist (ago-PAM), offering a unique mechanism to enhance α7 nAChR function.[4][5] These application notes provide detailed protocols for investigating the effects of this compound on sensory gating using the prepulse inhibition (PPI) of the acoustic startle response model in rodents.
Mechanism of Action of this compound
This compound, also known as 4BP-TQS, enhances the function of α7 nAChRs through a dual mechanism. As a PAM, it potentiates the response of the receptor to its endogenous ligand, acetylcholine. As an allosteric agonist, it can directly activate the receptor by binding to a site distinct from the orthosteric (acetylcholine-binding) site.[4][5] This dual action is thought to provide a more robust and sustained activation of α7 nAChRs, which is hypothesized to improve sensory gating deficits.
Signaling Pathway
Experimental Protocols
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Prepulse inhibition is a widely used paradigm to measure sensory gating in rodents. A weak auditory stimulus (prepulse) presented shortly before a loud, startle-inducing stimulus (pulse) will inhibit the startle response in healthy animals. This inhibition is thought to reflect the filtering of the prepulse.
Materials:
-
This compound
-
Vehicle (e.g., 1:1:18 ethanol:Emulphor 620:water)[6]
-
Acoustic startle chambers equipped with a high-frequency loudspeaker and a motion sensor to detect the startle response.
-
Rodents (e.g., DBA/2 mice, known for their sensory gating deficits, or Sprague-Dawley rats).
Experimental Workflow:
Procedure:
-
Animal Acclimation: House animals in the testing facility for at least one week before the experiment to acclimate them to the environment. Handle the animals daily for several days leading up to the test to reduce stress.
-
Drug Preparation and Administration: Dissolve this compound in the vehicle. Administer the drug or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a specified time before the PPI test (e.g., 30 minutes). A suggested dose range for GAT107 in rats is 1, 3, and 10 mg/kg.[6]
-
PPI Testing Session:
-
Place the animal in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration) to measure the baseline startle response.
-
Prepulse + Pulse trials: The pulse is preceded by a weak prepulse (e.g., 3, 6, or 12 dB above background noise, 20 ms duration) with a lead interval of 50-120 ms.
-
No-stimulus trials: Only background noise is presented to measure baseline movement.
-
-
The inter-trial interval should vary randomly (e.g., 10-30 seconds).
-
-
Data Collection and Analysis:
-
The startle response (amplitude of whole-body flinch) is recorded for each trial.
-
Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = 100 - [((Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial)) x 100]
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound with the vehicle control group.
-
Data Presentation
The following table summarizes hypothetical but expected quantitative data from a study investigating the effects of this compound on PPI in a rodent model with sensory gating deficits.
| Treatment Group | Dose (mg/kg, i.p.) | Mean %PPI (± SEM) at +3 dB Prepulse | Mean %PPI (± SEM) at +6 dB Prepulse | Mean %PPI (± SEM) at +12 dB Prepulse |
| Vehicle | - | 15.2 ± 3.1 | 28.5 ± 4.2 | 45.1 ± 5.5 |
| This compound | 1 | 25.8 ± 3.5 | 42.1 ± 4.8 | 60.3 ± 6.1 |
| This compound | 3 | 38.4 ± 4.1 | 55.9 ± 5.3 | 72.8 ± 6.9** |
| This compound | 10 | 28.1 ± 3.8 | 45.3 ± 5.1 | 63.7 ± 6.4 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes.
P50 Auditory Evoked Potential
Another method to assess sensory gating is through the P50 auditory evoked potential in either animal models or human subjects. This technique involves recording brain electrical activity in response to paired auditory clicks. In healthy individuals, the amplitude of the P50 wave in response to the second click is significantly reduced compared to the first.[7][8][9]
Protocol Outline:
-
Subject Preparation: For animal studies, this involves surgical implantation of electrodes over the auditory cortex. For human studies, scalp electrodes are used.
-
Stimulus Presentation: Paired auditory clicks (S1 and S2) are presented with an inter-stimulus interval of approximately 500 ms.[9]
-
Data Recording: Electroencephalogram (EEG) is recorded and averaged across multiple trials.
-
Data Analysis: The amplitude of the P50 wave for both S1 and S2 is measured. The sensory gating ratio is calculated as (P50 amplitude of S2 / P50 amplitude of S1) x 100. A lower ratio indicates better sensory gating.
Conclusion
This compound, with its dual ago-PAM activity at the α7 nAChR, presents a compelling pharmacological tool for the investigation and potential treatment of sensory gating deficits. The protocols outlined here provide a framework for researchers to evaluate the efficacy of this compound in preclinical models of sensory gating. Such studies are crucial for advancing our understanding of the role of the α7 nAChR in neuropsychiatric disorders and for the development of novel therapeutics.
References
- 1. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of α7 Nicotinic Acetylcholine Receptors in the Treatment of Schizophrenia and the Use of Auditory Sensory Gating as a Translational Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 7. P50 inhibitory sensory gating in schizophrenia: analysis of recent studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generators of the intracranial P50 response in auditory sensory gating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P50 (neuroscience) - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Investigating Mitochondrial Oxidative Stress with (R,R,S)-GAT107
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R,S)-GAT107 is a potent positive allosteric modulator (PAM) and direct allosteric activator of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3][4] While its primary mechanism involves the modulation of cholinergic signaling, recent studies have highlighted its significant role in mitigating mitochondrial oxidative stress, particularly in immune cells like macrophages.[1][2][5] These findings suggest that this compound can be a valuable pharmacological tool for investigating the pathways of mitochondrial oxidative stress and for the development of therapeutics targeting inflammation and cellular damage.
This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on mitochondrial oxidative stress in cellular models.
Mechanism of Action
This compound, the (+)-enantiomer of racemic 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, enhances the response of the α7nAChR to its endogenous ligand, acetylcholine, and can also directly activate the receptor in the absence of an agonist.[1][2][3] The activation of α7nAChR by GAT107 has been shown to trigger downstream signaling cascades that ultimately lead to the attenuation of oxidative stress. In macrophages exposed to hyperoxia, GAT107 treatment leads to increased activity of manganese superoxide (B77818) dismutase (MnSOD), a key mitochondrial antioxidant enzyme, and preserves mitochondrial membrane integrity.[2][5] This action is associated with a decrease in the S-glutathionylation of MnSOD, which otherwise inactivates the enzyme.[2]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on markers of oxidative stress and mitochondrial dysfunction in macrophages.
Table 1: Effect of GAT107 on Hyperoxia-Induced Intracellular ROS in RAW 264.7 Macrophages
| Treatment Group | Total Intracellular ROS (% of Control) |
| 21% O₂ (Control) | 100 ± 0 |
| 95% O₂ (Hyperoxia) | 305.79 ± 20.21 |
| 95% O₂ + 3.3 µM GAT107 | 231.05 ± 5.75 |
Data adapted from a study on RAW 264.7 macrophages exposed to hyperoxia for 24 hours.[1]
Table 2: Effect of GAT107 on MnSOD Activity in Hyperoxia-Exposed Macrophages
| Treatment Group | MnSOD Activity (U/mg protein) |
| Room Air | 3.9 ± 0.2 |
| Hyperoxia | 2.72 ± 0.11 |
| Hyperoxia + 3.3 µM GAT107 | 3.26 ± 0.047 |
Data from macrophages exposed to hyperoxic conditions.[2]
Table 3: Effect of GAT107 on MnSOD S-Glutathionylation in Hyperoxia-Exposed Macrophages
| Treatment Group | Glutathionylated MnSOD (% of Total MnSOD) |
| Hyperoxia + Vehicle | 91.2 ± 6.5 |
| Hyperoxia + 3.3 µM GAT107 | 53.5 ± 7.5 |
Data from macrophages exposed to hyperoxic conditions.[2]
Signaling Pathway and Experimental Workflow
Caption: Proposed signaling pathway of this compound in alleviating mitochondrial oxidative stress.
Caption: General experimental workflow for investigating the effects of this compound on mitochondrial oxidative stress.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effect of this compound on mitochondrial oxidative stress.
Protocol 1: Measurement of Mitochondrial Superoxide with MitoSOX™ Red
This protocol is for the detection of mitochondrial superoxide in cultured cells using the fluorescent probe MitoSOX™ Red.
Materials:
-
MitoSOX™ Red Mitochondrial Superoxide Indicator (e.g., Thermo Fisher Scientific)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cultured cells (e.g., RAW 264.7 macrophages)
-
This compound
-
Agent to induce oxidative stress (e.g., Antimycin A, or a hyperoxia chamber)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slides) and allow them to adhere overnight.
-
Induction of Oxidative Stress: Treat cells with an agent to induce mitochondrial superoxide production. For hyperoxia, expose cells to >95% O₂ for a specified duration (e.g., 24 hours).[1]
-
GAT107 Treatment: Concurrently with the stress induction, treat the cells with the desired concentration of this compound (e.g., 3.3 µM).[1][2] Include appropriate vehicle controls.
-
Preparation of MitoSOX™ Working Solution: Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 1-5 µM in warm HBSS.[5][6][7] Protect the solution from light.
-
Staining: Remove the culture medium and wash the cells once with warm HBSS. Add the MitoSOX™ working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[6][7]
-
Washing: Gently wash the cells three times with warm HBSS.[7]
-
Imaging and Analysis: Immediately image the cells using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm).[4] Quantify the fluorescence intensity using image analysis software. Alternatively, use a fluorescence plate reader for quantitative analysis.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) with JC-1
This protocol uses the ratiometric dye JC-1 to measure changes in mitochondrial membrane potential.
Materials:
-
JC-1 Dye (e.g., from a kit like the JC-1 Mitochondrial Membrane Potential Assay Kit)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells
-
This compound
-
Agent to induce mitochondrial depolarization (e.g., CCCP as a positive control)
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with the stressor and this compound as described in Protocol 1.
-
JC-1 Staining Solution Preparation: Prepare the JC-1 staining solution according to the manufacturer's instructions, typically at a final concentration of 2 µM in cell culture medium.[8][9][10]
-
Staining: Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[8][9]
-
Washing: Centrifuge the plate/tube at 400 x g for 5 minutes and carefully remove the supernatant. Wash the cells once with an assay buffer or PBS.[8][9]
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescent J-aggregates (Ex/Em ~585/590 nm), while apoptotic or stressed cells with low ΔΨm will show green fluorescent JC-1 monomers (Ex/Em ~510/527 nm).[9]
-
Plate Reader/Flow Cytometry: Measure the fluorescence intensity for both red and green channels. The ratio of red to green fluorescence is used as a measure of mitochondrial membrane potential.[3][8]
-
Protocol 3: Determination of Manganese Superoxide Dismutase (MnSOD) Activity
This protocol describes an in-gel activity assay for MnSOD.
Materials:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Native polyacrylamide gel electrophoresis (PAGE) system
-
Nitroblue tetrazolium (NBT)
-
TEMED (N,N,N',N'-tetramethylethylenediamine)
-
Potassium phosphate (B84403) buffer
Procedure:
-
Cell Lysate Preparation: Following treatment with the stressor and GAT107, harvest the cells and prepare cell lysates using a non-denaturing lysis buffer. Keep samples on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Native PAGE: Load equal amounts of protein (e.g., 200 µg) onto a native polyacrylamide gel. Run the gel at a constant voltage at 4°C.[11]
-
NBT Staining: After electrophoresis, incubate the gel in a solution containing NBT in the dark with gentle agitation.[11]
-
Riboflavin Staining: Rinse the gel and then incubate it in a solution containing riboflavin and TEMED in the dark.[11]
-
Development: Expose the gel to a light source. The gel will turn blue, except for the areas where SOD is present, which will appear as clear bands. The band corresponding to MnSOD can be identified by its migration pattern or by selective inhibition with cyanide (which inhibits Cu/Zn-SOD but not MnSOD).
-
Quantification: Scan the gel and quantify the intensity of the clear bands using densitometry software.
Protocol 4: Western Blot for HMGB1 and NF-κB Activation
This protocol can be adapted to measure the levels of High Mobility Group Box 1 (HMGB1) in cell culture supernatant or to assess the activation of NF-κB by measuring the translocation of its p65 subunit to the nucleus.
Materials:
-
SDS-PAGE system
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-HMGB1, anti-p65, anti-histone H3 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Cell fractionation kit (for NF-κB activation)
Procedure:
-
Sample Preparation:
-
HMGB1: Collect cell culture supernatant.
-
NF-κB Activation: Fractionate the treated cells into cytoplasmic and nuclear extracts using a commercial kit.[12]
-
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control. For NF-κB activation, an increase in p65 in the nuclear fraction indicates activation.[12]
Conclusion
This compound serves as a valuable pharmacological tool for studying the modulation of mitochondrial oxidative stress. By employing the protocols outlined in these application notes, researchers can effectively investigate the protective effects of α7 nAChR activation on mitochondrial function and explore novel therapeutic strategies for diseases associated with oxidative damage.
References
- 1. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANALYSIS OF MITOCHONDRIAL MEMBRANE POTENTIAL (Dy) [cyto.purdue.edu]
- 3. 101.200.202.226 [101.200.202.226]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Manganese Superoxide Dismutase Activity Assay in the Yeast Saccharomyces cerevisiae [bio-protocol.org]
- 12. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
Application Notes and Protocols for the Experimental Use of (R,R,S)-GAT107 in Ventilator-Associated Pneumonia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of (R,R,S)-GAT107, a novel α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) agonist and positive allosteric modulator, in preclinical models of ventilator-associated pneumonia (VAP). The provided protocols and data are based on published studies and are intended to guide further research into the therapeutic potential of this compound.
Introduction
Ventilator-associated pneumonia is a significant cause of morbidity and mortality in critically ill patients.[1] Hyperoxia, often required for mechanical ventilation, can impair host defense mechanisms, increasing susceptibility to bacterial infections like those caused by Pseudomonas aeruginosa.[1][2][3] this compound, the (+)-enantiomer of racemic 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, has emerged as a promising therapeutic candidate.[3][4] It functions as a positive allosteric modulator (PAM) and a direct allosteric activator (DAA) of the α7nAChR, a key receptor involved in modulating inflammation and innate immunity.[1][3][4] Experimental studies have demonstrated that this compound can attenuate inflammatory lung injury, reduce bacterial burden, and improve survival in mouse models of VAP by mitigating mitochondrial oxidative stress in macrophages.[1][2][3][5]
Mechanism of Action
This compound exerts its therapeutic effects by activating the α7nAChR.[1][3] This activation initiates a signaling cascade that leads to the reduction of mitochondrial oxidative stress within macrophages, key immune cells in the lung. A critical aspect of this mechanism is the prevention of S-glutathionylation of manganese superoxide (B77818) dismutase (MnSOD), which preserves its enzymatic activity.[2][3][5] This, in turn, enhances macrophage phagocytic function and reduces the release of pro-inflammatory mediators like High Mobility Group Box 1 (HMGB1).[2][3]
Signaling Pathway of this compound in Macrophages
Caption: Signaling pathway of this compound in macrophages.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating this compound in models of hyperoxia-induced bacterial pneumonia.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of VAP
| Parameter | Vehicle Control (Hyperoxia + PA) | This compound (3.3 mg/kg, i.p.) | p-value | Reference |
| Bacterial Load (BAL Fluid, log CFU/mL) | ~8.0 | ~4.0 | < 0.0001 | [1] |
| Bacterial Load (Lung Homogenate, log CFU/mL) | ~8.5 | ~4.5 | < 0.0001 | [1] |
| Airway Protein (µg/mL) | 2944.52 ± 247.07 | Significantly Reduced | < 0.05 | [3] |
| Total Airway Leukocytes (x10⁴ cells/mL) | 39.1 ± 6.28 | Significantly Reduced | < 0.05 | [3] |
| Airway Neutrophils (x10⁴ cells/mL) | 16 ± 2.01 | Significantly Reduced | < 0.05 | [3] |
| Mortality | Significantly Higher | Significantly Decreased | Not specified | [2][5] |
PA: Pseudomonas aeruginosa; BAL: Bronchoalveolar Lavage; CFU: Colony Forming Units; i.p.: intraperitoneal.
Table 2: In Vitro Effects of this compound on Macrophages
| Parameter | Condition | Vehicle Control | This compound (3.3 µM) | p-value | Reference |
| Phagocytosis (% of Room Air Control) | Hyperoxia | 65.08 ± 2.53% | 86.3 ± 4.7% | < 0.0001 | [1] |
| Phagocytosis (% of Control) | rHMGB1 | 47.65 ± 1.62% | 66.32 ± 0.21% | < 0.05 | [3] |
| Intracellular ROS (% of Room Air Control) | Hyperoxia | 353.28 ± 27.81% | 231.05 ± 5.75% | < 0.0001 | [1] |
| MnSOD Activity (U/mg protein) | Hyperoxia | 2.72 ± 0.11 | 3.26 ± 0.047 | < 0.05 | [3] |
| Glutathionylated MnSOD (% of Total) | Hyperoxia | 91.2 ± 6.5% | 53.5 ± 7.5% | < 0.05 | [3] |
ROS: Reactive Oxygen Species; rHMGB1: recombinant High Mobility Group Box 1; MnSOD: Manganese Superoxide Dismutase.
Experimental Protocols
In Vivo Mouse Model of Ventilator-Associated Pneumonia
This protocol describes the induction of pneumonia in a hyperoxia-compromised mouse model, mimicking key aspects of VAP.
Caption: Experimental workflow for the in vivo VAP mouse model.
Materials:
-
Male C57BL/6 mice
-
Hyperoxia chamber (>95% O₂)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Pseudomonas aeruginosa (PA) culture
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments for tracheal exposure
Procedure:
-
Acclimate male C57BL/6 mice to the housing facility.
-
At 24 hours and 36 hours of hyperoxia exposure, administer this compound (3.3 mg/kg) or vehicle control intraperitoneally.[3]
-
After 48 hours of hyperoxia, anesthetize the mice.
-
Surgically expose the trachea and intratracheally inoculate with 0.1 x 10⁸ colony-forming units (CFUs) of P. aeruginosa.[1][3]
-
Return the mice to room air (21% O₂).
-
At 24 hours post-inoculation, euthanize a subset of mice for endpoint analysis.
-
Collect bronchoalveolar lavage (BAL) fluid and lung tissue for bacterial load determination, protein quantification, and leukocyte analysis.
-
Monitor a separate cohort of mice for survival.
In Vitro Macrophage Phagocytosis Assay
This protocol details the assessment of macrophage phagocytic function after exposure to hyperoxia and treatment with this compound.
Materials:
-
RAW 264.7 macrophage cell line or primary bone marrow-derived macrophages (BMDMs)
-
Cell culture medium (e.g., DMEM)
-
Hyperoxia incubator (>95% O₂)
-
This compound (3.3 µM)
-
Vehicle control (e.g., DMSO)
-
Fluorescently labeled microspheres or bacteria
-
Quenching solution (e.g., Trypan Blue)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture macrophages (RAW 264.7 cells or BMDMs) in appropriate cell culture plates.
-
Expose the cells to hyperoxia (>95% O₂) or room air (21% O₂) for 24 hours in the presence of this compound (3.3 µM) or vehicle control.[1][3]
-
After exposure, wash the cells and incubate them with fluorescently labeled microspheres or opsonized bacteria for a defined period (e.g., 1 hour).
-
Remove the non-phagocytosed particles by washing.
-
Add a quenching solution to extinguish the fluorescence of extracellular particles.
-
Quantify the phagocytic activity by measuring the fluorescence intensity per cell using fluorescence microscopy or flow cytometry.
-
Express the results as a percentage of the phagocytic activity of control cells cultured in room air.[1]
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol outlines the measurement of mitochondrial superoxide levels in macrophages.
Materials:
-
Cultured macrophages
-
Hyperoxia exposure setup
-
This compound (3.3 µM) and vehicle
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Fluorescence plate reader or microscope
Procedure:
-
Culture and expose macrophages to hyperoxia and treatment with this compound as described in the phagocytosis assay.
-
After the treatment period, load the cells with MitoSOX™ Red indicator according to the manufacturer's instructions.
-
Incubate the cells to allow the probe to be taken up by the mitochondria.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader or visualize and quantify using a fluorescence microscope.
-
Normalize the fluorescence intensity to the cell number or protein concentration.
MnSOD Activity Assay
This protocol describes the determination of manganese superoxide dismutase activity in macrophage cell lysates.
Materials:
-
Cultured macrophages
-
Hyperoxia exposure setup
-
This compound (3.3 µM) and vehicle
-
Cell lysis buffer
-
Commercial MnSOD activity assay kit
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Culture, expose, and treat macrophages as previously described.
-
Lyse the cells and collect the supernatant.
-
Measure the total protein concentration of the cell lysates.
-
Determine the MnSOD activity in the lysates using a commercial assay kit, which typically measures the inhibition of a colorimetric reaction by SOD.
-
Express the MnSOD activity as units per milligram of protein.[3]
Conclusion
The experimental data strongly suggest that this compound is a promising therapeutic agent for VAP. Its ability to enhance macrophage function and reduce inflammation through the α7nAChR pathway highlights a novel approach to combating this critical illness. The protocols provided herein offer a framework for further investigation into the efficacy and mechanism of action of this compound and related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. GAT107-mediated α7 nicotinic acetylcholine receptor signaling attenuates inflammatory lung injury and mortality in a mouse model of ventilator-associated pneumonia by alleviating macrophage mitochondrial oxidative stress via reducing MnSOD-S-glutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GAT107-mediated α7 nicotinic acetylcholine receptor signaling attenuates inflammatory lung injury and mortality in a mouse model of ventilator-associated pneumonia by alleviating macrophage mitochondrial oxidative stress via reducing MnSOD-S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (R,R,S)-GAT107 Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R,S)-GAT107 is a potent and selective positive allosteric modulator (PAM) and direct allosteric activator of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3][4] As an "ago-PAM," it enhances the receptor's response to the endogenous ligand acetylcholine and can also directly activate the receptor.[2][5] This dual action makes GAT107 a valuable research tool for investigating the role of the α7 nAChR in various physiological and pathological processes. In rodent models, GAT107 has demonstrated efficacy in attenuating inflammation, neuroinflammation, and nociception, suggesting its therapeutic potential.[6][7][8]
These application notes provide an overview of this compound's mechanism of action, established administration protocols for behavioral studies in rodents, and key experimental findings.
Mechanism of Action and Signaling Pathway
GAT107 exerts its effects by binding to an allosteric site on the α7 nAChR, distinct from the orthosteric site where acetylcholine binds.[1] This interaction potentiates the receptor's response to agonists and can also directly induce a conformational change that opens the ion channel.[1][2] The activation of α7 nAChR by GAT107 has been shown to modulate several downstream signaling pathways implicated in inflammation and cellular stress.
Activation of the α7 nAChR by GAT107 can lead to the inhibition of the pro-inflammatory NF-κB pathway. Additionally, it can activate the Nrf2/HO-1 pathway, which is involved in antioxidant responses.[1] In models of neuropathic and inflammatory pain, GAT107 has been shown to attenuate the activation of p38 MAPK in the spinal cord.[6]
Figure 1: GAT107 Signaling Pathway.
Quantitative Data Summary
The following tables summarize the reported dosages and administration details for this compound in various rodent models.
Table 1: GAT107 Administration in Mice
| Study Type | Mouse Strain | Dose(s) | Route | Vehicle | Key Behavioral Endpoints | Reference(s) |
| Inflammatory Lung Injury | C57BL/6 | 3.3 mg/kg | i.p. | DMSO | Survival rate, inflammatory markers | [1] |
| Bacterial Lung Clearance | Not Specified | 3.3 mg/kg | i.p. | Saline | Bacterial clearance, redox balance | |
| Inflammatory/Neuropathic Pain | ICR, C57BL/6 | 1, 3, 10 mg/kg | i.p. | Not Specified | Nociception (formalin, CFA), motor function | [6][7] |
| Neuropathic Pain | C57BL/6 | 10 mg/kg | Intrathecal | Not Specified | Nociception (CFA) | [6] |
| Conditioned Place Aversion | ICR | 3, 10 mg/kg | i.p. | Not Specified | Acetic acid-induced aversion | [7] |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 | Not Specified | Not Specified | Not Specified | Disease severity, neuroinflammation | [8] |
Table 2: GAT107 Administration in Rats
| Study Type | Rat Strain | Dose(s) | Route | Vehicle | Key Behavioral Endpoints | Reference(s) |
| Pharmacological MRI (phMRI) | Sprague Dawley | 1, 3, 10 mg/kg | i.p. | 1:1:18 ethanol (B145695):Emulphor 620:water | BOLD signal, functional connectivity | [9][10][11] |
Experimental Protocols
Protocol 1: Assessment of Antinociceptive Effects in the Mouse Formalin Test
This protocol is adapted from studies investigating the efficacy of GAT107 in a model of inflammatory pain.[6][7]
Objective: To evaluate the antinociceptive effects of GAT107 following intraplantar injection of formalin.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Formalin (2.5% in saline)
-
Male ICR or C57BL/6 mice
-
Observation chambers
-
Syringes and needles for i.p. and intraplantar injections
Workflow:
Figure 2: Formalin Test Experimental Workflow.
Procedure:
-
Acclimatize mice to the testing environment (e.g., clear observation chambers) for at least 30 minutes.
-
Administer GAT107 or vehicle via the desired route (e.g., intraperitoneally).
-
After the appropriate pretreatment time (e.g., 15-30 minutes), inject 2.5% formalin into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber.
-
Record the cumulative time spent licking or biting the injected paw.
-
Phase 1 (acute nociception): 0-5 minutes post-formalin injection.
-
Phase 2 (inflammatory pain): 15-40 minutes post-formalin injection.
-
-
Analyze the data by comparing the duration of nociceptive behaviors between GAT107-treated and vehicle-treated groups.
Protocol 2: Pharmacological MRI (phMRI) in Awake Rats
This protocol is based on studies evaluating the dose-dependent effects of GAT107 on brain activity.[9][10][11][12]
Objective: To assess the impact of GAT107 on blood-oxygen-level-dependent (BOLD) signals and resting-state functional connectivity in the rat brain.
Materials:
-
This compound
-
Vehicle (e.g., 1:1:18 ethanol:Emulphor 620:water)
-
Male Sprague Dawley rats
-
MRI-compatible restraint system for awake animals
-
High-field MRI scanner (e.g., 7.0 T)
-
Syringes and needles for i.p. injection
Workflow:
Figure 3: Awake Rat phMRI Experimental Workflow.
Procedure:
-
Acclimatization: Acclimate rats to the MRI restraint system and the scanner environment over several sessions to minimize stress-induced motion artifacts.
-
Scanning:
-
Secure the awake rat in the restraint system and place it in the MRI scanner.
-
Acquire baseline BOLD images.
-
Administer GAT107 or vehicle (i.p.).
-
Continuously acquire BOLD images for a specified duration (e.g., 35 minutes) post-injection.
-
Following the BOLD provocation scan, acquire data for resting-state functional connectivity analysis (e.g., starting 45 minutes post-treatment).
-
-
Data Analysis:
-
Analyze the phMRI data to identify brain regions with significant changes in BOLD signal in response to GAT107 compared to vehicle.
-
Analyze the resting-state data to determine changes in functional connectivity between different brain regions.
-
Considerations and Best Practices
-
Solubility: GAT107 may require specific vehicle formulations for complete dissolution. The use of co-solvents such as ethanol and Emulphor has been reported.[9] Sonication and gentle heating can aid in this process.
-
Dose-Response: GAT107 has been shown to exhibit an inverted-U dose-response curve in some studies, with intermediate doses producing the largest effect.[9][11] It is crucial to perform dose-response studies to identify the optimal dose for a specific behavioral endpoint.
-
Route of Administration: The choice of administration route (e.g., systemic vs. central) can help elucidate the site of action (peripheral vs. central nervous system).[6]
-
Control Groups: Appropriate vehicle controls are essential for all experiments. In studies involving genetic models (e.g., knockout mice), wild-type littermates should be used as controls.[7]
-
Behavioral Assays: While protocols for pain and inflammation models are available, detailed protocols for other behavioral assays such as conditioned place preference or self-administration are not extensively described in the currently available literature for GAT107. Researchers should adapt standard protocols for these assays and perform thorough validation.
References
- 1. GAT107-mediated α7 nicotinic acetylcholine receptor signaling attenuates inflammatory lung injury and mortality in a mouse model of ventilator-associated pneumonia by alleviating macrophage mitochondrial oxidative stress via reducing MnSOD-S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The activity of GAT107, an allosteric activator and positive modulator of α7 nicotinic acetylcholine receptors (nAChR), is regulated by aromatic amino acids that span the subunit interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Persistent activation of α7 nicotinic ACh receptors associated with stable induction of different desensitized states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of neuroinflammation by an allosteric agonist and positive allosteric modulator of the α7 nicotinic acetylcholine receptor GAT107 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats - Watch Related Videos [visualize.jove.com]
- 11. Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
Application Notes and Protocols for (R,R,S)-GAT107 in Cell Culture
(R,R,S)-GAT107 is a potent and selective positive allosteric modulator (PAM) and direct allosteric activator (DAA) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3][4][5] These properties make it a valuable research tool for investigating the therapeutic potential of α7 nAChR activation in various cellular models, particularly those related to inflammation, neuroinflammation, and oxidative stress. This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on macrophage-like cell lines.
Mechanism of Action
This compound, also referred to as GAT107, enhances the response of α7 nAChRs to orthosteric agonists like acetylcholine (ACh) and can also directly activate the receptor in the absence of an agonist.[1][2] It binds to an allosteric site distinct from the orthosteric (agonist-binding) site and the classical PAM site.[1][2] A key feature of GAT107 is its ability to produce a persistent potentiation of agonist-evoked responses even after the compound has been washed out.[3][6] This "primed potentiation" can last for over 30 minutes.[3][6]
The activation of α7 nAChR by GAT107 has been shown to trigger downstream signaling pathways that mediate its anti-inflammatory and cytoprotective effects. Notably, GAT107 signaling can:
-
Inhibit the NF-κB Pathway: Activation of α7 nAChR can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.[1]
-
Activate the Nrf2/HO-1 Pathway: GAT107 can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1). This contributes to the reduction of oxidative stress.[1]
Data Presentation
The following tables summarize quantitative data from key in vitro experiments demonstrating the efficacy of GAT107 in macrophage cell models.
Table 1: Effect of GAT107 on Macrophage Function under Hyperoxic Stress
| Cell Line | Treatment | Concentration | Outcome | Result | Reference |
| RAW 264.7 | Hyperoxia (95% O₂) + GAT107 | 3.3 µM | Phagocytosis | Significantly attenuated the hyperoxia-induced decrease in phagocytic function.[2] | [2] |
| RAW 264.7 | Hyperoxia (95% O₂) + GAT107 | 3.3 µM | Extracellular HMGB1 | Significantly decreased hyperoxia-induced release of HMGB1.[6] | [6] |
| RAW 264.7 | Hyperoxia (95% O₂) + GAT107 | 3.3 µM | Extracellular TNFα | Significantly decreased the levels of extracellular TNFα.[1] | [1] |
| RAW 264.7 | Hyperoxia (95% O₂) + GAT107 | 3.3 µM | MnSOD Activity | Significantly increased MnSOD activity compared to vehicle-treated hyperoxic cells.[1] | [1] |
| RAW 264.7 | Hyperoxia (95% O₂) + GAT107 | 3.3 µM | Glutathionylated MnSOD | Significantly decreased the level of glutathionylated MnSOD.[1] | [1] |
Table 2: Electrophysiological Characterization of GAT107 on Human α7 nAChR expressed in Xenopus Oocytes
| Parameter | GAT107 Concentration | Value | Reference |
| Direct Activation (Peak Current) | 10 µM | 38 ± 8-fold increase over ACh control | [6] |
| Direct Activation (Net Charge) | 10 µM | 514 ± 28-fold increase over ACh control | [6] |
| Primed Potentiation (ACh response after GAT107 washout) | 10 µM | ~150-fold increase over initial ACh control | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of GAT107 in cell culture, based on published studies.
Cell Culture
Murine macrophage-like RAW 264.7 cells are a suitable model for studying the anti-inflammatory and immunomodulatory effects of GAT107.
-
Cell Line: RAW 264.7 (ATCC TIB-71)
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Subculture every 2-3 days when cells reach 70-80% confluency. Cells are adherent and can be detached by gentle scraping.[7]
Phagocytosis Assay
This assay measures the ability of macrophages to engulf particles, a key function that can be impaired by inflammatory conditions like hyperoxia.
Materials:
-
RAW 264.7 cells
-
24-well plates
-
GAT107
-
Recombinant HMGB1 (optional, as an inflammatory stimulus)[6]
-
Fluorescein isothiocyanate (FITC)-labeled latex beads
-
Trypan Blue solution (0.04%)
-
Phosphate Buffered Saline (PBS)
-
Fixation and permeabilization buffers
-
Rhodamine phalloidin (B8060827) (for F-actin staining)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Protocol:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere for 6 hours.[6]
-
Induce inflammatory stress if required (e.g., expose cells to >95% O₂ for 24 hours or treat with 10 µg/mL recombinant HMGB1).[1][6]
-
Treat cells with the desired concentration of GAT107 (e.g., 3.3 µM) or vehicle control (DMSO) during the stress induction period.[1][6]
-
After the treatment period, add opsonized FITC-labeled latex beads to the cells at a ratio of 100:1 (beads:cell) and incubate for 1 hour at 37°C.[6]
-
To quench the fluorescence of non-internalized beads, add 0.04% Trypan Blue solution in PBS and incubate for 10 minutes.[6]
-
Wash the cells three times with cold PBS.
-
Fix and permeabilize the cells according to standard immunofluorescence protocols.
-
Stain the cells with rhodamine phalloidin to visualize the cytoskeleton and DAPI to visualize the nucleus.[1]
-
Acquire images using a fluorescence microscope.
-
Quantify phagocytosis by counting the number of beads per macrophage in at least 200 cells per condition. The phagocytic activity can be represented as the percentage of beads phagocytosed per macrophage.[1]
Western Blot for Extracellular HMGB1
High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule released from stressed or necrotic cells, acting as a pro-inflammatory mediator.
Materials:
-
RAW 264.7 cells
-
Cell culture plates
-
GAT107
-
Lysis buffer (RIPA or similar) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HMGB1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture and treat RAW 264.7 cells with GAT107 or vehicle under desired stress conditions (e.g., hyperoxia) as described previously.
-
Collect the cell culture supernatant.
-
Concentrate the supernatant proteins if necessary.
-
Measure the protein concentration of the cell lysates (for normalization, if needed) using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HMGB1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software.
TNF-α ELISA
This assay quantifies the amount of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) secreted into the cell culture medium.
Materials:
-
RAW 264.7 cells
-
Cell culture plates
-
GAT107
-
LPS (lipopolysaccharide) as an inflammatory stimulus (optional)
-
TNF-α ELISA kit (follow manufacturer's instructions)
-
Microplate reader
Protocol:
-
Culture and treat RAW 264.7 cells with GAT107 or vehicle under desired stress conditions (e.g., hyperoxia or LPS stimulation).[1]
-
After the incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.[8][9][10][11][12] This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubation steps with detection antibodies and enzyme conjugates.
-
Washing steps to remove unbound reagents.
-
Addition of a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
MnSOD Activity Assay
Manganese superoxide (B77818) dismutase (MnSOD) is a key mitochondrial antioxidant enzyme. This assay measures its enzymatic activity.
Materials:
-
RAW 264.7 cells
-
Cell culture plates
-
GAT107
-
Cell lysis buffer
-
MnSOD activity assay kit (colorimetric or gel-based)
-
Protein quantification assay (e.g., BCA)
Protocol:
-
Culture and treat RAW 264.7 cells with GAT107 or vehicle under desired stress conditions (e.g., hyperoxia).[1]
-
Harvest the cells and prepare cell lysates according to the assay kit's instructions.
-
Measure the protein concentration of the lysates for normalization.
-
Perform the MnSOD activity assay according to the manufacturer's protocol.[1][13] This often involves a reaction where superoxide radicals are generated and react with a detector molecule to produce a colored product. The activity of SOD inhibits this reaction.
-
Measure the absorbance at the specified wavelength.
-
Calculate the MnSOD activity and normalize it to the protein concentration. The results can be expressed as units of activity per milligram of protein.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GAT107 signaling pathway.
Caption: Phagocytosis assay workflow.
Caption: Logic of GAT107's anti-inflammatory action.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. media.jax.org [media.jax.org]
- 4. The activity of GAT107, an allosteric activator and positive modulator of α7 nicotinic acetylcholine receptors (nAChR), is regulated by aromatic amino acids that span the subunit interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GAT107-mediated α7 nicotinic acetylcholine receptor signaling attenuates inflammatory lung injury and mortality in a mouse model of ventilator-associated pneumonia by alleviating macrophage mitochondrial oxidative stress via reducing MnSOD-S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. novamedline.com [novamedline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Rat TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: (R,R,S)-GAT107 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R,R,S)-GAT107 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as GAT107, is a potent and selective positive allosteric modulator (PAM) and a direct allosteric agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3][4] This dual functionality classifies it as an "ago-PAM".[4] It binds to an allosteric site on the α7 nAChR, distinct from the orthosteric site where acetylcholine (ACh) binds.[2][3] This interaction potentiates the receptor's response to agonists like ACh and can also directly activate the receptor in the absence of an orthosteric agonist.[1][2][3]
Q2: What are the known downstream signaling pathways affected by this compound?
In vitro studies have demonstrated that this compound modulates key inflammatory and antioxidant signaling pathways through the activation of α7 nAChR. These include:
-
Inhibition of the NF-κB Pathway: GAT107 has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of pro-inflammatory gene expression.[2]
-
Activation of the Nrf2 Pathway: GAT107 can induce the activation and nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1).[1]
Q3: What is a typical starting concentration for this compound in cell-based assays?
Based on published literature, a common effective concentration of this compound in in vitro studies using macrophage cell lines (e.g., RAW 264.7) is 3.3 µM .[1][2] In electrophysiological studies using Xenopus oocytes, concentrations around 10 µM have been utilized.[1] However, the optimal concentration is highly dependent on the cell type, assay endpoint, and experimental conditions. It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experiment.
Q4: How should I prepare and dissolve this compound for in vitro use?
This compound has been successfully dissolved in a vehicle consisting of ethanol, Emulphor-620, and distilled water at a 1:1:18 ratio. To aid dissolution, heating and sonication may be necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | Suboptimal Concentration: The concentration used may be too low for the specific cell type or assay. | Perform a concentration-response experiment to determine the EC50. Start with a broad range of concentrations (e.g., 10 nM to 100 µM). |
| Cell Line Unresponsive: The cell line may not express sufficient levels of functional α7 nAChR. | Confirm α7 nAChR expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a positive control cell line known to express the receptor. | |
| Compound Degradation: Improper storage or handling may have led to the degradation of the compound. | Store this compound as recommended by the supplier, protected from light and moisture. Prepare fresh stock solutions for each experiment. | |
| High background or off-target effects | High Concentration: The concentration used may be in the toxic range or causing non-specific effects. | Review your concentration-response data. If a bell-shaped (inverted U) curve is observed, it may indicate toxicity at higher concentrations. Perform a cytotoxicity assay (e.g., MTT, LDH) to assess the compound's effect on cell viability. |
| Vehicle Toxicity: The vehicle used to dissolve the compound may be causing cellular stress. | Run a vehicle-only control to assess its effect on your assay. If toxicity is observed, try reducing the final concentration of the vehicle in the culture medium. | |
| Inconsistent or variable results | Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Precipitation of the Compound: The compound may be precipitating out of solution at the working concentration in your culture medium. | Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is suspected, try preparing a fresh, more dilute stock solution or consider using a different solvent system if compatible with your cells. |
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| Effective Concentration (Phagocytosis Assay) | 3.3 µM | RAW 264.7 macrophages, primary bone marrow-derived macrophages | [1] |
| Effective Concentration (NF-κB Inhibition) | 3.3 µM | RAW 264.7 macrophages | [2] |
| Effective Concentration (Nrf2 Activation) | 3.3 µM | RAW 264.7 macrophages | [1] |
| Effective Concentration (Electrophysiology) | 10 µM | Human α7 nAChR expressed in Xenopus oocytes | [1] |
Experimental Protocols
Concentration-Response Curve for this compound
This protocol outlines a general procedure to determine the effective concentration range of this compound for a specific in vitro assay.
Materials:
-
This compound
-
Appropriate vehicle (e.g., Ethanol:Emulphor-620:Water at 1:1:18)
-
Cell line of interest
-
Cell culture medium and supplements
-
Multi-well plates (e.g., 96-well)
-
Assay-specific reagents
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your specific assay and allow them to adhere and stabilize overnight.
-
Preparation of this compound Dilutions:
-
Prepare a high-concentration stock solution of this compound in the chosen vehicle.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve a range of final concentrations for testing (e.g., 10 nM, 100 nM, 1 µM, 3.3 µM, 10 µM, 30 µM, 100 µM).
-
Include a vehicle-only control.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared dilutions of this compound and the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for a duration appropriate for your assay endpoint.
-
Assay Performance: Perform your specific assay (e.g., cytokine measurement, reporter gene assay, cell viability assay).
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the response as a function of the log of the this compound concentration.
-
Fit the data to a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50.
-
NF-κB Activation Assay (Western Blot for p65)
This protocol describes the assessment of NF-κB activation by measuring the levels of the p65 subunit in cell lysates.
Materials:
-
This compound
-
Cell line of interest (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) as a positive control for NF-κB activation
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibody against NF-κB p65
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 3.3 µM), vehicle control, and a positive control (e.g., LPS) for the appropriate time.
-
Cell Lysis: Wash cells with cold PBS and lyse them using a suitable lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and incubate with a chemiluminescent substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the p65 signal to the loading control.
-
Visualizations
Caption: Signaling pathway of this compound via α7 nAChR activation.
Caption: General experimental workflow for in vitro assays with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. GAT107-mediated α7 nicotinic acetylcholine receptor signaling attenuates inflammatory lung injury and mortality in a mouse model of ventilator-associated pneumonia by alleviating macrophage mitochondrial oxidative stress via reducing MnSOD-S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of neuroinflammation by an allosteric agonist and positive allosteric modulator of the α7 nicotinic acetylcholine receptor GAT107 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
(R,R,S)-GAT107 solubility issues and best solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of (R,R,S)-GAT107.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective allosteric agonist and positive allosteric modulator (ago-PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] As an ago-PAM, it can directly activate the α7 nAChR and also enhance the effects of endogenous agonists like acetylcholine.[1]
Q2: What are the primary research applications of this compound?
This compound is primarily investigated for its potential therapeutic effects in conditions involving inflammation and neuropathic pain.[3] Its ability to modulate the α7 nAChR makes it a valuable tool for studying the cholinergic anti-inflammatory pathway and its role in various diseases.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For in vivo studies, it has been successfully formulated in a mixture of ethanol, Emulphor-620, and water.
Q4: How should I prepare a stock solution of this compound?
For in vitro experiments, stock solutions are typically prepared in 100% anhydrous DMSO. It is recommended to start with a concentration of 10 mM and then perform serial dilutions in DMSO before the final dilution into your aqueous experimental medium.
Q5: How should I store this compound stock solutions?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue: this compound Solubility Problems
If you encounter difficulties in dissolving this compound, please follow the workflow below:
References
- 1. Suppression of neuroinflammation by an allosteric agonist and positive allosteric modulator of the α7 nicotinic acetylcholine receptor GAT107 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of neuroinflammation by an allosteric agonist and positive allosteric modulator of the α7 nicotinic acetylcholine receptor GAT107 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R,R,S)-GAT107 Dose-Response Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pharmacological properties of (R,R,S)-GAT107. This document focuses on interpreting the observed inverted U-shaped dose-response curve and provides detailed experimental protocols and data summaries.
Frequently Asked Questions (FAQs)
Q1: We are observing an inverted U-shaped dose-response curve with this compound in our experiments. Is this a known phenomenon for this compound?
A1: Yes, an inverted U-shaped dose-response relationship for this compound (GAT107) has been documented, particularly in in vivo studies. For instance, a pharmacological magnetic resonance imaging (phMRI) study in rats demonstrated that GAT107 exhibits a dose-dependent effect on brain activity, with the 3 mg/kg dose eliciting the greatest response, while the 10 mg/kg dose showed a reduced effect compared to the 3 mg/kg dose.[1][2] This non-linear dose-response is a critical consideration for experimental design and data interpretation.
Q2: What is the proposed mechanism of action for GAT107?
A2: GAT107 is characterized as a dual allosteric agonist and positive allosteric modulator (ago-PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[3][4] This means it can directly activate the α7 nAChR by binding to an allosteric site, and it can also potentiate the effects of the endogenous agonist, acetylcholine, by binding to a distinct positive allosteric modulatory site.[5] GAT107 is classified as a Type II PAM, which is known to slow the desensitization of the α7 nAChR.[1][6]
Q3: What are the potential mechanisms underlying the inverted U-shaped dose-response of GAT107?
A3: The inverted U-shaped dose-response curve is a complex pharmacological phenomenon that can arise from several mechanisms. For GAT107, the following are considered plausible explanations:
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Receptor Desensitization: Although GAT107 is a Type II PAM that slows desensitization, at high concentrations, it may still induce a state of profound and prolonged receptor desensitization or even a non-conducting state of the α7 nAChR. This would lead to a diminished response at higher doses. The α7 nAChR is known for its rapid desensitization in the presence of high agonist concentrations.[7]
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Off-Target Effects: At higher concentrations, GAT107 may engage with other molecular targets (off-target effects) that could produce opposing physiological effects, thereby reducing the net response observed. While the racemate of GAT107, 4BP-TQS, has shown selectivity for α7 nAChRs, comprehensive off-target studies for GAT107 have not been fully reported.[1][6]
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Complex Downstream Signaling: The signaling pathways activated by α7 nAChR are multifaceted and can involve feedback loops or the activation of counter-regulatory mechanisms at high levels of receptor stimulation, leading to a dampened overall response.
Troubleshooting Guides
Problem 1: Difficulty in reproducing the optimal effective dose of GAT107.
| Possible Cause | Troubleshooting Step |
| Inaccurate Dosing | Verify the concentration of your GAT107 stock solution. Ensure accurate dilution calculations and precise pipetting. |
| Compound Stability | Prepare fresh dilutions of GAT107 for each experiment from a properly stored stock. GAT107 solution for in vivo studies has been prepared by dissolving in 1:1:18 ethanol:Emulphor 620:water, with heating and sonication to aid dissolution.[1] |
| Different Experimental Systems | Be aware that the optimal effective dose can vary significantly between in vitro and in vivo models, and even between different cell types or animal strains. The documented optimal in vivo dose in rats is 3 mg/kg,[1] while an effective in vitro concentration in macrophage studies is 3.3 µM.[5] |
| Narrow Therapeutic Window | The inverted U-shaped curve suggests a narrow range of optimal activity.[1] It is crucial to perform a detailed dose-response study with a sufficient number of concentrations, especially around the expected peak, to accurately determine the optimal dose in your specific experimental setup. |
Problem 2: High variability in experimental results at the same GAT107 concentration.
| Possible Cause | Troubleshooting Step |
| Inconsistent Assay Conditions | Standardize all experimental parameters, including incubation times, temperature, cell density, and reagent concentrations. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as receptor expression levels can change with extensive passaging. |
| Animal Handling and Stress | For in vivo studies, ensure consistent animal handling and minimize stress, as this can influence physiological responses. |
Data Presentation
Table 1: Summary of this compound In Vivo Dose-Response Data (phMRI in Rats)
| Dose | Effect on BOLD Signal (Volume of Activation) | Reference |
| 1 mg/kg | Moderate activation | [1] |
| 3 mg/kg | Peak activation | [1] |
| 10 mg/kg | Reduced activation compared to 3 mg/kg | [1] |
Table 2: Summary of this compound In Vitro Effective Concentration
| Concentration | Experimental System | Observed Effect | Reference |
| 3.3 µM | Murine Macrophages (RAW 264.7) | Attenuation of hyperoxia-induced phagocytic dysfunction and reduction of HMGB1 release. | [5] |
| 10 µM | Human PBMCs | Decrease in ConA-stimulated IL-17 and IL-6 secretion. | [4] |
| 10 µM | Xenopus Oocytes expressing human α7 nAChR | Robust transient direct activation. | [8] |
| 30 µM | Xenopus Oocytes expressing human α7 nAChR | Maximal peak currents in direct activation studies. | [8] |
| 100 µM | Xenopus Oocytes expressing human α7 nAChR | Maximal net charge in direct activation studies. | [8] |
Experimental Protocols
Pharmacological Magnetic Resonance Imaging (phMRI) in Awake Rats
This protocol is based on the methodology described in the study by Febo et al. (2023).
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Animal Preparation: Male Sprague Dawley rats are accustomed to the imaging procedure to minimize stress.
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Drug Preparation: GAT107 is dissolved in a vehicle of 1:1:18 ethanol:Emulphor 620:water. The solution is heated and sonicated to ensure complete dissolution.
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Dosing: Rats are administered GAT107 intraperitoneally (i.p.) at doses of 1, 3, and 10 mg/kg, or vehicle.
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Imaging:
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Awake rats are placed in an MRI scanner.
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A baseline scan of 5 minutes is acquired.
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GAT107 or vehicle is administered, and scanning continues for an additional 30 minutes.
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Blood-oxygen-level-dependent (BOLD) signals are measured to assess brain activity.
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Data Analysis: Changes in BOLD signal are analyzed and compared across the different dose groups and vehicle control to determine the dose-dependent effects of GAT107 on brain activation.
Electrophysiology in Xenopus Oocytes
This protocol is a representative method for studying the effects of GAT107 on α7 nAChRs expressed in Xenopus oocytes.
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Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human α7 nAChR.
-
Two-Electrode Voltage Clamp (TEVC):
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Oocytes are placed in a recording chamber and perfused with a standard saline solution.
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The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV).
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A baseline response is established by applying a control agonist, such as acetylcholine (ACh).
-
-
GAT107 Application:
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Direct Activation: GAT107 is applied alone at various concentrations to measure the current it elicits directly.
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Positive Allosteric Modulation: GAT107 is co-applied with ACh to assess its potentiating effect on the agonist-induced current.
-
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Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine parameters such as peak current amplitude and net charge, which are then used to construct concentration-response curves.
Calcium Imaging Assay
This is a general protocol for assessing α7 nAChR activation using a calcium-sensitive fluorescent dye.
-
Cell Culture and Plating: Cells expressing α7 nAChRs (e.g., SH-SY5Y or transfected HEK293 cells) are plated in a 96-well plate.
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Dye Loading: Cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a physiological buffer. Probenecid may be included to prevent dye extrusion.
-
Compound Addition:
-
A baseline fluorescence reading is taken.
-
GAT107 is added at various concentrations.
-
In some experiments, a co-agonist like ACh can be added to assess potentiation.
-
-
Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader with fluorescence detection capabilities (e.g., FLIPR).
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Data Analysis: The fluorescence signal is normalized to the baseline, and dose-response curves are generated to determine the EC50 of GAT107-induced calcium influx.
Mandatory Visualization
Caption: Signaling pathway of this compound via the α7 nAChR.
Caption: Experimental workflow for phMRI studies of GAT107.
Caption: Hypothesized mechanisms for the inverted U-shaped dose-response.
References
- 1. Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of neuroinflammation by an allosteric agonist and positive allosteric modulator of the α7 nicotinic acetylcholine receptor GAT107 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GAT107-mediated α7 nicotinic acetylcholine receptor signaling attenuates inflammatory lung injury and mortality in a mouse model of ventilator-associated pneumonia by alleviating macrophage mitochondrial oxidative stress via reducing MnSOD-S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of (R,R,S)-GAT107
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of (R,R,S)-GAT107. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective positive allosteric modulator (PAM) and allosteric agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] As an "ago-PAM," it can directly activate the α7 nAChR and also enhance the receptor's response to orthosteric agonists like acetylcholine.[4]
Q2: Has a comprehensive off-target profile for this compound been published?
To date, no comprehensive off-target screening data for this compound against a broad panel of receptors, kinases, or enzymes has been published. While the racemate of GAT107, 4BP-TQS, has shown selectivity for α7 nAChRs over other nAChR subtypes, it has been noted that GAT107 itself has not undergone extensive off-target studies. Therefore, researchers should exercise caution and consider conducting their own off-target profiling.
Q3: What are the potential off-target liabilities of this compound based on its chemical structure?
This compound contains both a quinoline (B57606) and a sulfonamide moiety, which are associated with certain off-target effects in other molecules.
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Quinoline Moiety: Quinolines have been associated with the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. hERG channel inhibition can prolong the QT interval and increase the risk of cardiac arrhythmias.
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Sulfonamide Moiety: Sulfonamides are a broad class of compounds with varied off-target effects. Some sulfonamides have been shown to inhibit various enzymes, including carbonic anhydrases and cytochrome P450 (CYP) enzymes. Additionally, certain sulfonamides, particularly those with an arylamine group, are associated with hypersensitivity reactions.
Q4: What are the known downstream signaling effects of this compound's primary target engagement?
Activation of the α7 nAChR by this compound has been shown to modulate key inflammatory and antioxidant pathways. The anti-inflammatory effects are mediated, in part, through the inhibition of the NF-κB pathway.[5][6] Additionally, α7 nAChR activation can stimulate the Nrf2 pathway, a key regulator of antioxidant responses.[5][7]
Troubleshooting Guide
Issue: Unexpected or inconsistent results in cellular or in vivo experiments that cannot be attributed to α7 nAChR activation.
Possible Cause: This could be due to an off-target effect of this compound.
Solution:
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Review the literature for known off-target effects of structurally similar compounds. As mentioned, quinoline and sulfonamide-containing compounds have known off-target liabilities.
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Perform off-target screening assays. It is highly recommended to screen this compound against a panel of relevant off-targets. Key assays to consider are:
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hERG Patch Clamp Assay: To assess for potential cardiotoxicity.
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Broad Receptor Binding Panel (e.g., a CEREP panel): To identify interactions with other GPCRs, ion channels, and transporters.
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Kinase Panel (e.g., a Kinome scan): To screen for inhibition of a wide range of kinases.
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Cytochrome P450 Inhibition Assay: To determine if the compound interferes with drug metabolism.
-
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Use a structurally distinct α7 nAChR agonist/PAM as a control. This can help to differentiate between on-target and potential off-target effects.
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Consider using a knockout or knockdown model. If available, using cells or animals lacking the α7 nAChR can help to definitively identify off-target effects.[8]
Quantitative Data Summary
The following tables summarize the available quantitative data for the on-target activity of this compound at the human α7 nAChR.
Table 1: Potency of this compound as a Direct Activator of α7 nAChR
| Parameter | Value | Cell System | Reference |
| EC50 | Not suitable for Hill equation fit | Xenopus oocytes | [1] |
Note: The concentration-response data for direct activation did not fit a standard sigmoidal curve.
Table 2: Potency of this compound as a Positive Allosteric Modulator of α7 nAChR
| Condition | Parameter | Value | Cell System | Reference |
| Co-application with 60 µM ACh | EC50 | Not suitable for Hill equation fit | Xenopus oocytes | [1] |
| Primed potentiation (1 µM GAT107 pre-application) | ACh EC50 | 37.1 ± 7.9 µM | Xenopus oocytes | [1] |
| Primed potentiation (10 µM GAT107 pre-application) | ACh EC50 | 16.2 ± 3.4 µM | Xenopus oocytes | [1] |
Note: The concentration-response data for potentiation by co-application did not fit a standard sigmoidal curve.
Visualizations
Caption: Signaling pathway of this compound via α7 nAChR activation.
Caption: Experimental workflow for investigating potential off-target effects.
Experimental Protocols
hERG Manual Patch Clamp Assay
Objective: To determine the potential of this compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.
Methodology:
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Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Culture cells under standard conditions.
-
Cell Preparation: On the day of the experiment, detach cells and resuspend them in the extracellular solution.
-
Solutions:
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Extracellular Solution (in mM): 145 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4.
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Intracellular Solution (in mM): 120 KCl, 5.374 CaCl₂, 1.75 MgCl₂, 10 EGTA, 10 HEPES, 4 Na₂-ATP, pH 7.2.
-
-
Patch Clamp Recording:
-
Perform whole-cell patch clamp recordings at physiological temperature (35-37°C).
-
Establish a gigaohm seal (≥1 GΩ) between the patch pipette and the cell membrane.
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Rupture the cell membrane to achieve the whole-cell configuration.
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Voltage Protocol:
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Hold the cell at a potential of -80 mV.
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Apply a depolarizing step to +40 mV for 500 ms (B15284909) to activate the hERG channels.
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Apply a ramp-down from +40 mV to -80 mV over 100 ms to elicit the tail current.
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Repeat this protocol at regular intervals (e.g., every 5 seconds).[9][10][11]
-
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Compound Application:
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration of the test compound.
-
Normalize the current to the baseline current to determine the percentage of inhibition.
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Plot the percent inhibition against the compound concentration and fit the data to the Hill equation to determine the IC₅₀ value.[9]
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Off-Target Radioligand Binding Assay
Objective: To screen this compound for binding to a broad panel of off-target receptors.
Methodology:
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Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the target receptors of interest.
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Assay Buffer: Use an appropriate binding buffer for each specific receptor target. A common buffer is 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]
-
Competition Binding:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand for the receptor being tested, and varying concentrations of this compound.
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Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) to separate bound from free radioligand.
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Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
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Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the concentration of this compound.
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Determine the IC₅₀ value and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[12]
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Cytochrome P450 Inhibition Assay
Objective: To assess the potential of this compound to inhibit major CYP450 isoforms.
Methodology:
-
Enzyme Source: Use human liver microsomes or recombinant CYP450 enzymes for the desired isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Incubation Mixture:
-
In a 96-well plate, combine the enzyme source, a specific probe substrate for the CYP isoform being tested, and varying concentrations of this compound in a phosphate (B84403) buffer (pH 7.4).
-
Include a vehicle control and a known inhibitor for each isoform as a positive control.
-
-
Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding a NADPH-generating system.
-
Incubation: Incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
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Metabolite Detection:
-
Centrifuge the plate to pellet the protein.
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Analyze the supernatant for the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
-
Data Analysis:
-
Quantify the amount of metabolite formed at each concentration of this compound.
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Calculate the percentage of inhibition relative to the vehicle control.
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Plot the percent inhibition against the concentration of this compound and fit the data to determine the IC₅₀ value.[13]
-
References
- 1. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GAT107-mediated α7 nicotinic acetylcholine receptor signaling attenuates inflammatory lung injury and mortality in a mouse model of ventilator-associated pneumonia by alleviating macrophage mitochondrial oxidative stress via reducing MnSOD-S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 5. Anti-inflammatory effects of astroglial α7 nicotinic acetylcholine receptors are mediated by inhibition of the NF-κB pathway and activation of the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of astroglial α7 nicotinic acetylcholine receptors are mediated by inhibition of the NF-κB pathway and activation of the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. sophion.com [sophion.com]
- 11. fda.gov [fda.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
overcoming (R,R,S)-GAT107 induced receptor desensitization
Welcome to the technical support center for (R,R,S)-GAT107. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound. Here you will find frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and supporting data to help you overcome challenges related to α7 nicotinic acetylcholine (B1216132) receptor (nAChR) desensitization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent α7 nicotinic acetylcholine receptor (nAChR) ago-positive allosteric modulator (ago-PAM).[1][2] This means it has a dual function:
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Allosteric Agonist: It can directly activate the α7 nAChR in the absence of an orthosteric agonist (like acetylcholine) by binding to an allosteric site.[3][4]
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Positive Allosteric Modulator (PAM): It can potentiate the response of the α7 nAChR to an orthosteric agonist.[3][4]
GAT107 is classified as a Type II PAM, which means it not only increases the peak current of the receptor but also slows down its desensitization.[5]
Q2: Was GAT107 not designed to reduce receptor desensitization?
Yes, a key feature of GAT107 is its ability to reduce the rapid desensitization that is characteristic of α7 nAChRs when activated by orthosteric agonists.[3][5] It is thought to facilitate the conversion of the receptor from a desensitized state to a conducting (active) state.[3][4] Therefore, GAT107 is often used as a tool to overcome the challenge of α7 nAChR desensitization.
Q3: Why might I observe a diminished receptor response over time when using GAT107?
While GAT107 is designed to reduce desensitization, a diminished response can still occur under certain conditions. This could be due to several factors:
-
High Concentrations: High concentrations of a PAM can sometimes induce a PAM-insensitive form of desensitization.[6]
-
Prolonged Exposure: Continuous, long-term exposure to any agonist can eventually lead to receptor downregulation, where the total number of receptors on the cell surface is reduced.
-
Experimental Artifacts: The observed decrease in response may be due to factors such as cell health, reagent stability, or issues with the experimental setup.
Q4: What is the difference between desensitization and downregulation?
Desensitization and downregulation are both processes that lead to a reduced cellular response to a stimulus, but they occur on different timescales and through different mechanisms.
-
Desensitization: A rapid process (occurring in seconds to minutes) where the receptor becomes less responsive to an agonist. This is often reversible and can be caused by phosphorylation of the receptor, which uncouples it from its signaling pathway.[7][8]
-
Downregulation: A slower, long-term process (occurring over hours to days) that involves a decrease in the total number of receptors on the cell surface, often through internalization and degradation of the receptors.[7]
Troubleshooting Guide
Issue: Diminished or absent cellular response after repeated applications of GAT107.
Possible Cause 1: Sub-optimal GAT107 Concentration
-
Troubleshooting Step: Perform a dose-response study to determine the optimal concentration of GAT107 for your specific experimental system. GAT107 has shown an inverted-U dose-response curve in some studies, with the 3 mg/kg dose having the greatest effect in vivo.[5][9] It is crucial to identify the concentration that provides a sustained response without inducing potential paradoxical effects at higher concentrations.
Possible Cause 2: Receptor Downregulation Due to Prolonged Exposure
-
Troubleshooting Step: If your experimental design involves long-term incubation with GAT107, consider intermittent dosing schedules rather than continuous exposure. This may allow for receptor resensitization and recycling to the cell surface.
Possible Cause 3: Cell Health and Viability
-
Troubleshooting Step: Ensure that the cells are healthy and not over-confluent. Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to confirm that the observed decrease in response is not due to cytotoxicity.
Possible Cause 4: Reagent Instability
-
Troubleshooting Step: Prepare fresh solutions of GAT107 for your experiments. Ensure proper storage of the compound as recommended by the manufacturer to prevent degradation.
Quantitative Data Summary
Table 1: In Vitro Effects of GAT107 on Macrophage Function
| Cell Type | Treatment | Measured Parameter | Result |
| RAW 264.7 Macrophages | Hyperoxia + 3.3 µM GAT107 | Phagocytic Activity | Significantly increased compared to hyperoxia alone.[3] |
| RAW 264.7 Macrophages | Hyperoxia + 3.3 µM GAT107 | Superoxide Dismutase 1 (SOD1) Activity | Significantly increased (84.63 ± 10.75%) compared to vehicle control (41.56 ± 7.31%).[3] |
| RAW 264.7 Macrophages | Hyperoxia + 3.3 µM GAT107 | Mitochondrial Superoxide Levels | Significantly decreased (147.7 ± 33.4%) compared to vehicle control (226.3 ± 31%).[4] |
| RAW 264.7 Macrophages | Hyperoxia + 3.3 µM GAT107 | Extracellular TNFα Levels | Significantly decreased (60.26 ± 14.08%) compared to vehicle control (107.15 ± 14.94%).[4] |
Table 2: In Vivo Effects of GAT107
| Animal Model | Treatment | Measured Parameter | Result |
| Mice with Inflammatory Pain | 3 or 10 mg/kg GAT107 | Acetic acid-induced writhing | Significantly reduced.[1] |
| Mice with Hyperoxia-induced Lung Injury | 3.3 mg/kg GAT107 | Lung oxidative-reduction potential | Significantly attenuated.[3] |
| Mice with Hyperoxia-induced Lung Injury | 3.3 mg/kg GAT107 | Total antioxidant potential | Significantly increased.[3] |
| Awake Male Rats | 1, 3, and 10 mg/kg GAT107 | BOLD signal activation | Inverted-U dose response, with 3 mg/kg showing the greatest effect.[5][9] |
Experimental Protocols
Protocol 1: Assessing α7 nAChR Desensitization using Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
Objective: To measure the effect of GAT107 on acetylcholine (ACh)-induced desensitization of the α7 nAChR.
Methodology:
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Oocyte Preparation and Injection:
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Harvest and prepare Xenopus laevis oocytes.
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Inject oocytes with cRNA encoding the human α7 nAChR.
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Incubate the oocytes for 2-5 days to allow for receptor expression.
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Electrophysiological Recording:
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Place an oocyte in a recording chamber continuously perfused with recording solution.
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Impale the oocyte with two microelectrodes filled with 3M KCl and clamp the membrane potential at -70 mV.
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Experimental Procedure:
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Establish a baseline response by applying a control concentration of ACh (e.g., 60 µM) for a short duration (e.g., 12 seconds).[6]
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Wash the oocyte with recording solution until the current returns to baseline.
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To assess the effect of GAT107 on desensitization, co-apply the desired concentration of GAT107 with the control concentration of ACh.
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Observe the current response. A slower decay of the current in the presence of GAT107 compared to ACh alone indicates a reduction in desensitization.
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To measure primed potentiation, apply GAT107 alone for a set duration, followed by a wash and then an application of ACh. An increased response to ACh after GAT107 application demonstrates primed potentiation.[6]
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Data Analysis:
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Measure the peak current amplitude and the rate of current decay for each condition.
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Compare the desensitization kinetics in the presence and absence of GAT107.
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Visualizations
Caption: GAT107's dual mechanism on the α7 nAChR signaling pathway.
Caption: Troubleshooting workflow for diminished cellular response to GAT107.
References
- 1. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. GAT107-mediated α7 nicotinic acetylcholine receptor signaling attenuates inflammatory lung injury and mortality in a mouse model of ventilator-associated pneumonia by alleviating macrophage mitochondrial oxidative stress via reducing MnSOD-S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 6. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Desensitization of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with (R,R,S)-GAT107 stability in aqueous solution
Welcome to the technical support center for (R,R,S)-GAT107. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in experimental settings.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound, particularly concerning its stability and activity in aqueous solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of GAT107 in aqueous buffer | GAT107 has low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) in the aqueous solution may be too low to maintain solubility. | - Increase the final concentration of DMSO in your working solution. However, be mindful of the DMSO tolerance of your specific assay or cell type. - Prepare fresh dilutions of GAT107 from a DMSO stock solution immediately before each experiment.[1] - For in vivo studies, consider using a formulation vehicle such as 1:1:18 ethanol:Emulphor 620:water, which has been used successfully for intraperitoneal injections in rats.[2] |
| Loss of GAT107 activity over time in aqueous solution | GAT107 may be unstable in aqueous solutions over extended periods, leading to degradation. | - Prepare working solutions fresh for each experiment from a frozen DMSO stock.[1] - Avoid storing GAT107 in aqueous buffers for prolonged periods. If temporary storage is necessary, keep the solution on ice and use it within a few hours. |
| Inconsistent or unexpected experimental results | This could be due to multiple factors including improper storage, degradation of the compound, or issues with the experimental setup. | - Ensure proper storage of GAT107 stock solutions. They should be prepared in DMSO and stored at -20°C for up to one month.[1] - Verify the final concentration of GAT107 in your assay. Serial dilutions should be done carefully. - Rule out other experimental variables. Ensure that other reagents and the biological system (e.g., cells, tissues) are functioning as expected. |
| Difficulty in dissolving solid GAT107 | The compound may not readily dissolve in aqueous solutions. | - For stock solutions, use an organic solvent like DMSO.[1] - For specific in vivo formulations, a process of heating and sonication in a vehicle like ethanol:Emulphor 620:water can aid dissolution.[2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the bioactive (+)-enantiomer of 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide.[1][3] It is a potent positive allosteric modulator (PAM) and a direct allosteric agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][4][5] This means it can both enhance the response of the receptor to its natural ligand, acetylcholine, and also directly activate the receptor in the absence of an orthosteric agonist.[1][3]
Q2: How should I prepare and store stock solutions of GAT107?
A2: Stock solutions of GAT107 should be prepared in dimethyl sulfoxide (B87167) (DMSO).[1] These stock solutions can be stored at -20°C for up to one month.[1]
Q3: How do I prepare working solutions of GAT107 for my experiments?
A3: Working solutions of GAT107 should be prepared fresh each day from the frozen DMSO stock solution by diluting it to the desired concentration in your aqueous experimental buffer.[1]
Q4: What is the solubility of GAT107?
Q5: Are there any known stability issues with GAT107 in aqueous solutions?
A5: The literature strongly suggests preparing aqueous solutions of GAT107 fresh for each experiment, implying potential stability issues over time.[1] While specific degradation pathways are not detailed, it is best practice to avoid long-term storage of GAT107 in aqueous media to ensure consistent activity.
Experimental Protocols
Preparation of GAT107 Stock Solution
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Weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the solid is completely dissolved.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C for up to one month.[1]
Preparation of GAT107 Working Solution for in vitro Assays
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Thaw a single aliquot of the GAT107 DMSO stock solution.
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On the day of the experiment, dilute the stock solution in the appropriate aqueous buffer (e.g., cell culture medium, electrophysiology recording solution) to the final desired concentration.
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Ensure the final concentration of DMSO is compatible with your experimental system.
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Use the freshly prepared working solution immediately.[1]
Visualizations
Caption: Signaling pathway of this compound at the α7 nAChR.
Caption: Recommended experimental workflow for using this compound.
References
- 1. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 3. The activity of GAT107, an allosteric activator and positive modulator of α7 nicotinic acetylcholine receptors (nAChR), is regulated by aromatic amino acids that span the subunit interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GAT107-mediated α7 nicotinic acetylcholine receptor signaling attenuates inflammatory lung injury and mortality in a mouse model of ventilator-associated pneumonia by alleviating macrophage mitochondrial oxidative stress via reducing MnSOD-S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results in (R,R,S)-GAT107 functional connectivity studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in functional connectivity studies involving (R,R,S)-GAT107.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel compound that acts on the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3][4] It functions as an "ago-PAM," which means it has a dual action: it is both an allosteric agonist that can directly activate the receptor, and a positive allosteric modulator (PAM) that enhances the receptor's response to the endogenous agonist, acetylcholine.[1][5][6] GAT107 is further classified as a Type II PAM, indicating that it not only increases the receptor's activation but also slows its desensitization process.[1]
Q2: We observed a widespread decrease in functional connectivity after administering GAT107. Is this an expected result?
A2: This is a critical and previously reported finding. A study using pharmacological MRI (phMRI) in awake rats found that a 3 mg/kg dose of GAT107 led to a global decrease in functional connectivity.[1][2][3] The authors described this global hypoconnectivity as "unexpected and inexplicable."[2] Therefore, while surprising, your result is consistent with existing literature and highlights a complex neurophysiological effect of GAT107 that is not yet fully understood.
Q3: Our dose-response study is not showing a linear effect. The highest dose seems less effective than a mid-range dose. Why might this be?
A3: This is likely due to the inverted-U dose-response curve associated with GAT107.[1][2][4] In one study, the 3 mg/kg dose produced the greatest effect on BOLD activation, while the 1 mg/kg and 10 mg/kg doses had lesser effects.[1][2][3][4] This non-linear relationship is a key characteristic of the compound. It is crucial to include a sufficient range of doses in your experimental design to fully characterize this curve and identify the maximally effective dose.
Q4: Could off-target effects be contributing to our unexpected findings?
A4: This is a possibility that cannot be entirely ruled out. While the unresolved racemate of GAT107, known as 4BP-TQS, has been shown to be selective for α7 nAChRs, GAT107 itself has not undergone extensive off-target screening.[1] If your results are difficult to explain solely through α7 nAChR modulation, considering potential interactions with other receptor systems may be warranted in follow-up studies.
Q5: How does the dual agonist and PAM activity of GAT107 complicate the interpretation of functional connectivity data?
A5: The dual mechanism means GAT107's effect depends on the local concentration of acetylcholine (ACh). In regions with low endogenous ACh, the direct agonist activity of GAT107 may dominate. In regions with high ACh levels, its PAM activity will be more pronounced.[1] This can lead to highly variable and region-specific effects on neural activity and connectivity, making interpretation more complex than with a simple agonist or PAM.
Troubleshooting Guide
Issue 1: No significant change in functional connectivity observed.
| Potential Cause | Troubleshooting Step |
| Inappropriate Dose | GAT107 exhibits an inverted-U dose-response curve.[1][2][4] Your dose may be too low or too high. Action: Conduct a pilot dose-response study (e.g., 1, 3, 10 mg/kg) to identify the optimal dose for BOLD activation and connectivity changes in your model. |
| Timing of Acquisition | The peak effect of the compound may not align with your imaging window. Action: Review pharmacokinetic data if available. Consider acquiring connectivity data at multiple time points post-injection (e.g., 45 minutes post-treatment as a starting point).[1][2] |
| Data Processing Artifacts | Issues such as head motion, physiological noise (respiration, cardiac cycles), or inappropriate statistical thresholding can mask true effects.[7][8] Action: Implement rigorous motion correction and physiological noise regression. Ensure your statistical thresholds are appropriate and corrected for multiple comparisons. |
| Anesthesia | If using an anesthetized model, the anesthetic agent can interact with GAT107 or alter baseline connectivity. Action: Whenever possible, use an awake animal model, as has been done in previous GAT107 phMRI studies.[1][2] If anesthesia is necessary, choose an agent with minimal impact on the cholinergic system and maintain a consistent, light plane of anesthesia. |
Issue 2: High variability in connectivity changes between subjects.
| Potential Cause | Troubleshooting Step |
| Baseline Physiological State | The endogenous cholinergic tone can vary between animals, affecting the ago-PAM action of GAT107. Action: Ensure consistent handling and acclimatization procedures to minimize stress, which can influence neurotransmitter levels. |
| Inconsistent Drug Administration | Variability in injection volume or rate can alter the pharmacokinetics of the compound. Action: Use precise, calibrated methods for drug administration (e.g., automated infusion pumps for IV delivery). |
| Subject Head Motion | Even subtle differences in head motion between subjects can introduce significant variability in connectivity metrics.[7][8] Action: Scrutinize motion parameters for all subjects. Consider excluding subjects that exceed a predefined motion threshold. |
Issue 3: Unexpected global decrease in functional connectivity.
| Potential Cause | Troubleshooting Step |
| Complex Network Effect | This may be a true, albeit counterintuitive, pharmacological effect of GAT107, as has been previously reported.[1][2][3] The compound activates specific regions like the cortex and thalamus, and this strong, localized activation might lead to a breakdown of broader network integration. Action: This finding, if robust and reproducible, should be reported as a key feature of GAT107's neurophysiological profile. Further investigation into the specific circuits most affected can provide insight into the underlying mechanism. |
| Global Signal Regression (GSR) | The use of GSR in fMRI data processing is controversial. If GAT107 causes a widespread increase in the global signal, GSR could artificially introduce negative correlations and the appearance of decreased connectivity. Action: Re-analyze the data without GSR. Compare the results to understand the impact of this processing step. Report results both with and without GSR, and justify the final chosen methodology. |
Data Summary
Table 1: Summary of Dose-Dependent Effects of GAT107 in Awake Rats
| Dose (mg/kg) | Effect on BOLD Activation | Effect on Functional Connectivity | Reference |
| 1 | Minor activation compared to vehicle | Not Reported | [1][2][4] |
| 3 | Greatest effect ; activation in primary somatosensory cortex, prefrontal cortex, thalamus, and basal ganglia | Global decrease in connectivity compared to vehicle | [1][2][3][4] |
| 10 | Less activation than 3 mg/kg dose | Not Reported | [1][2][4] |
Experimental Protocols
Pharmacological MRI (phMRI) and Functional Connectivity Analysis
This protocol is based on the methodology described in studies evaluating GAT107's effects on brain activity in awake rats.[1][2]
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Animal Preparation:
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Acclimatize male rats to the MRI scanner environment and restraint systems over several sessions to minimize stress.
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On the scanning day, secure the animal in a restrainer with a head-coil.
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Imaging Parameters (Example):
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Use a high-field MRI scanner (e.g., 7T or higher).
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Acquire T2*-weighted echo-planar images (EPI) for BOLD contrast.
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Typical parameters: TR/TE = 1500/15 ms, flip angle = 65°, 20-25 slices.
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phMRI Provocation Scan (35 minutes):
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Acquire a 5-minute baseline scan.
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Administer GAT107 (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle.
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Continue scanning for an additional 30 minutes post-injection.
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Resting-State Functional Connectivity Scan (15 minutes):
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Approximately 45 minutes after GAT107 injection, acquire a continuous resting-state scan. During this period, it is crucial to maintain a consistent state (e.g., light isoflurane (B1672236) to reduce motion if necessary, though awake is preferred).[2]
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Data Preprocessing:
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Perform slice timing correction, motion correction, spatial smoothing, and temporal filtering.
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Regress out nuisance variables (e.g., motion parameters, signals from white matter and cerebrospinal fluid).
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Register functional data to a standard rat brain atlas.
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Functional Connectivity Analysis:
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Define Regions of Interest (ROIs) based on the atlas.
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Extract the mean time series from each ROI.
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Construct a correlation matrix by calculating the Pearson correlation coefficient between the time series of all pairs of ROIs.
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Convert correlation values to z-scores using Fisher's Z-transform to improve normality.
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Perform group-level statistical analysis to compare connectivity matrices between the GAT107 and vehicle groups.
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Visualizations
Caption: Proposed signaling pathway of this compound at the α7 nAChR.
Caption: Troubleshooting workflow for unexpected GAT107 connectivity results.
References
- 1. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 2. Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats - Watch Related Videos [visualize.jove.com]
- 4. Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. GAT107-mediated α7 nicotinic acetylcholine receptor signaling attenuates inflammatory lung injury and mortality in a mouse model of ventilator-associated pneumonia by alleviating macrophage mitochondrial oxidative stress via reducing MnSOD-S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessing Functional Connectivity in the Human Brain by FMRI - PMC [pmc.ncbi.nlm.nih.gov]
controlling for vehicle effects in (R,R,S)-GAT107 animal experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (R,R,S)-GAT107 in animal experiments, with a specific focus on controlling for vehicle effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the (+)-enantiomer of racemic 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide.[1][2][3] It functions as a potent positive allosteric modulator (PAM) and a direct allosteric activator of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[2][4] This means it can enhance the response of the receptor to its natural ligand, acetylcholine, and can also directly activate the receptor in the absence of an orthosteric agonist.[2][4]
Q2: What are the common applications of this compound in animal research?
This compound has been investigated in various preclinical models for its therapeutic potential in conditions involving inflammation and neuronal dysfunction. Key research areas include:
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Neuroinflammation: Suppression of pro-inflammatory cytokines.[5]
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Pain: Amelioration of inflammatory and neuropathic pain.[6]
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Lung Injury: Attenuation of inflammatory lung injury and mortality in models of ventilator-associated pneumonia.[2][7]
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Oxidative Stress: Reduction of oxidative stress in macrophages.[4]
Q3: Why is a vehicle control group essential in this compound experiments?
A vehicle control group is critical to differentiate the pharmacological effects of this compound from any biological effects caused by the solvent or carrier used to dissolve and administer the compound.[8][9] The vehicle itself can have unintended physiological effects, which could be mistakenly attributed to the drug.[10][11] Therefore, a vehicle control group, receiving the vehicle alone, serves as a baseline to determine the true effect of this compound.[8]
Q4: What are some common vehicles used for administering this compound in animal studies?
Based on published studies, several vehicles have been used to administer this compound. The choice of vehicle depends on the compound's solubility, the route of administration, and the experimental model.
| Vehicle Composition | Route of Administration | Reference |
| Saline | Intraperitoneal (i.p.) | [4] |
| Dimethyl sulfoxide (B87167) (DMSO) | Intraperitoneal (i.p.) | [2] |
| 1:1:18 Ethanol (B145695):Emulphor 620:Water | Not specified | [6][12] |
Troubleshooting Guide: Vehicle-Related Issues
Problem 1: My vehicle control group is showing a significant biological effect.
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Possible Cause: The chosen vehicle may have inherent pharmacological activity. For instance, solvents like DMSO and ethanol can exert anti-inflammatory or neurotoxic effects, especially at higher concentrations.[10][11]
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Troubleshooting Steps:
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Review the Literature: Check for published data on the potential effects of your chosen vehicle in the specific animal model and for the chosen route of administration.
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Reduce Vehicle Concentration: If possible, try to dissolve this compound in a lower concentration of the vehicle.
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Test Alternative Vehicles: Consider testing alternative, more inert vehicles. For aqueous-insoluble compounds, options include saline with a small percentage of a solubilizing agent like Tween 80 or carboxymethylcellulose.[13][14]
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Characterize the Vehicle Effect: If changing the vehicle is not feasible, thoroughly characterize the effects of the vehicle alone. This will allow you to understand the baseline changes and more accurately interpret the effects of this compound.
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Problem 2: I am observing high variability in my experimental results, even within the same group.
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Possible Cause: Inconsistent vehicle preparation or administration can lead to variability. The solubility of this compound in the chosen vehicle might be poor, leading to inconsistent dosing.
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Troubleshooting Steps:
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Standardize Vehicle Preparation: Ensure a consistent and documented protocol for preparing the this compound solution. This includes precise measurements, mixing times, and temperature control. One study noted heating and sonication to aid dissolution.[6][12]
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Ensure Complete Dissolution: Visually inspect the solution to ensure this compound is fully dissolved before each administration. Vortexing the solution vigorously before administration is a good practice.[6][12]
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Refine Administration Technique: Ensure consistent administration technique (e.g., injection volume, speed, and location) for all animals.
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Evaluate Formulation Stability: If the experiment spans several days, assess the stability of the this compound formulation in the vehicle over time.
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Problem 3: The observed effect of this compound is smaller than expected based on published data.
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Possible Cause: The vehicle may be interacting with this compound, affecting its bioavailability or efficacy.
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Troubleshooting Steps:
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Check for Vehicle-Drug Interactions: Review literature for any known interactions between your chosen vehicle and compounds similar to this compound.
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Consider a Different Vehicle: If an interaction is suspected, switching to a different vehicle is the most straightforward approach.
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Pharmacokinetic Analysis: If resources permit, conducting a pilot pharmacokinetic study can help determine if the vehicle is impacting the absorption, distribution, metabolism, or excretion of this compound.
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Experimental Protocols & Visualizations
Experimental Workflow for Vehicle Selection and Control
The following workflow outlines a systematic approach to selecting an appropriate vehicle and implementing proper controls in your this compound animal experiments.
Caption: Workflow for vehicle selection and control in this compound experiments.
Signaling Pathway of this compound at the α7nAChR
This diagram illustrates the dual mechanism of action of this compound on the α7 nicotinic acetylcholine receptor.
References
- 1. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GAT107-mediated α7 nicotinic acetylcholine receptor signaling attenuates inflammatory lung injury and mortality in a mouse model of ventilator-associated pneumonia by alleviating macrophage mitochondrial oxidative stress via reducing MnSOD-S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The activity of GAT107, an allosteric activator and positive modulator of α7 nicotinic acetylcholine receptors (nAChR), is regulated by aromatic amino acids that span the subunit interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Positive Allosteric Modulation of alpha7-Nicotinic Cholinergic Receptors by GAT107 Increases Bacterial Lung Clearance in Hyperoxic Mice by Decreasing Oxidative Stress in Macrophages [mdpi.com]
- 5. Suppression of neuroinflammation by an allosteric agonist and positive allosteric modulator of the α7 nicotinic acetylcholine receptor GAT107 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 7. GAT107-mediated α7 nicotinic acetylcholine receptor signaling attenuates inflammatory lung injury and mortality in a mouse model of ventilator-associated pneumonia by alleviating macrophage mitochondrial oxidative stress via reducing MnSOD-S-glutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. bbf.uns.edu.ar [bbf.uns.edu.ar]
- 10. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
challenges in reproducing (R,R,S)-GAT107 electrophysiology data
Technical Support Center: (R,R,S)-GAT107 Electrophysiology
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using this compound in electrophysiology experiments. The focus is on addressing common challenges to improve data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as GAT107, is a compound that acts on the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3][4] It has a dual mechanism, functioning as both a direct allosteric activator (DAA) and a positive allosteric modulator (PAM).[1][2] This means it can:
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Directly activate the α7 nAChR ion channel by itself, in the absence of a primary agonist like acetylcholine (ACh).[2]
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Potentiate, or increase, the response of the receptor to a primary agonist.[2]
GAT107 is classified as a Type II PAM because it significantly slows the receptor's desensitization rate, leading to a prolonged ion channel opening in the presence of an agonist.[5][6]
Q2: I am not seeing the expected potentiation of acetylcholine-evoked currents. What are some possible causes?
Several factors can lead to lower-than-expected potentiation. The most common issues are related to receptor desensitization, agonist concentration, and compound stability.
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Receptor Desensitization: The α7 nAChR desensitizes very rapidly in the presence of its primary agonist, ACh.[1][2] If the receptor is already in a desensitized state, GAT107 will be less effective.
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Agonist Concentration: The potentiation effect of a PAM is highly dependent on the concentration of the orthosteric agonist used. An ACh concentration that is too high can cause profound and rapid desensitization, masking the potentiating effect of GAT107.
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Compound Integrity: Ensure the GAT107 stock solution is fresh and has been stored correctly to prevent degradation.
Q3: My recorded currents show a rapid "rundown" or decrease in amplitude over time. How can I mitigate this?
Current rundown is a common challenge in patch-clamp electrophysiology. For α7 nAChR recordings, this can be particularly pronounced due to the receptor's properties.
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Internal Solution Composition: Ensure your internal (pipette) solution contains ATP and GTP to support cellular energy-dependent processes that maintain channel function. The absence of these can lead to a faster rundown of currents.
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Minimizing Recording Time: Plan experiments to collect crucial data within the first 10-15 minutes after achieving whole-cell configuration, as rundown is often time-dependent.
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Receptor Desensitization: The unique pharmacology of GAT107 can help overcome desensitization.[1][2] However, repeated, prolonged applications of high concentrations of ACh can still lead to a diminished response over time.
Q4: The effects of GAT107 seem to persist long after washout. Is this normal?
Yes, this is a documented characteristic of GAT107. The potentiating activity primed by GAT107 can persist for over 30 minutes after the drug has been washed out of the bath solution.[7][8] In contrast, its direct activation effect is only observed while the compound is present.[7][8] This suggests that GAT107 may induce a long-lasting conformational change in the receptor that enhances its response to subsequent agonist applications.
Q5: There is high variability in the response to GAT107 between cells. How can I reduce this?
High variability is inherent in single-cell electrophysiology, especially when working with receptors like α7 nAChR which can have variable expression levels.
-
Consistent Cell Culture Practices: Ensure cells are passaged consistently and are in a healthy state at the time of recording. Over-confluent or stressed cells can have altered receptor expression and function.
-
Stable Expression System: If using a heterologous expression system (e.g., Xenopus oocytes or HEK cells), ensure the expression of the α7 nAChR is stable and consistent across batches.
-
Standardized Protocols: Adhere strictly to your experimental timing, solution exchange rates, and voltage protocols to minimize experimenter-induced variability.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound electrophysiology experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| No/Weak Direct Activation by GAT107 Alone | 1. Degraded GAT107 compound.2. Low receptor expression.3. Voltage-clamp protocol not optimized. | 1. Prepare fresh GAT107 stock solution. Confirm the final concentration.2. Verify receptor expression via another method (e.g., immunocytochemistry or using a control agonist).3. Ensure the holding potential is appropriate (typically -60 to -80 mV). |
| Low Potentiation of Agonist Response | 1. Agonist (ACh) concentration is too high, causing rapid desensitization.2. GAT107 concentration is too low.3. Co-application timing is off. | 1. Use a low, sub-maximal concentration of ACh (e.g., EC10-EC20) to reveal the potentiation effect.2. Perform a concentration-response curve for GAT107 to find the optimal concentration.3. Pre-apply GAT107 for a short period (e.g., 30-60 seconds) before co-applying with the agonist. |
| Irreversible or Very Slow Washout of Effect | 1. This is a known pharmacological property of GAT107's potentiating effect.[7][8] | 1. Design experiments with the long-lasting effect in mind. Use a new cell for each concentration in a dose-response curve.2. Allow for an extended washout period (>30 minutes) if attempting to reverse the potentiation. |
| High Seal Resistance is Difficult to Obtain | 1. Poor cell health.2. Debris in the extracellular solution.3. Pipette tips are not optimal. | 1. Use cells from a healthy, sub-confluent culture.2. Filter all extracellular solutions and ensure the recording chamber is clean.3. Use freshly pulled, fire-polished pipettes with appropriate resistance (typically 3-6 MΩ). |
Experimental Protocols
Whole-Cell Voltage-Clamp Recording from a Cell Line Expressing α7 nAChR
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
-
Cell Preparation: Plate cells expressing human α7 nAChR onto glass coverslips 24-48 hours before the experiment. Use healthy, sub-confluent cells.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
-
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse with external solution at a rate of 1-2 mL/min.
-
Pull recording pipettes from borosilicate glass to a resistance of 3-6 MΩ. Fire-polish the tip.
-
Fill the pipette with internal solution and mount it on the headstage.
-
-
Achieving Whole-Cell Configuration:
-
Approach a healthy-looking cell and apply light positive pressure.
-
Once the pipette touches the cell, release the pressure and apply gentle suction to form a Gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief, strong pulse of suction to enter the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -70 mV.
-
Allow the cell to stabilize for 2-5 minutes before applying any compounds.
-
Establish a baseline by applying the orthosteric agonist (e.g., 100 µM ACh) for a short duration (1-2 seconds) to elicit a control response.
-
Wash the agonist out and allow the cell to recover fully.
-
Apply GAT107 alone to test for direct activation.
-
Pre-apply GAT107 for 30-60 seconds, then co-apply GAT107 with the agonist to measure potentiation.
-
Ensure complete washout between applications.
-
Visualizations
Logical Flow for Troubleshooting Low Potentiation
This diagram outlines a step-by-step process to diagnose why GAT107 may not be potentiating the agonist response as expected.
Caption: Troubleshooting flowchart for low GAT107 potentiation.
Signaling Pathway of GAT107 at the α7 nAChR
This diagram illustrates the dual mechanism of action of GAT107 on the α7 nicotinic acetylcholine receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. GAT107-mediated α7 nicotinic acetylcholine receptor signaling attenuates inflammatory lung injury and mortality in a mouse model of ventilator-associated pneumonia by alleviating macrophage mitochondrial oxidative stress via reducing MnSOD-S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 6. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The activity of GAT107, an allosteric activator and positive modulator of α7 nicotinic acetylcholine receptors (nAChR), is regulated by aromatic amino acids that span the subunit interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Animal Stress in (R,R,S)-GAT107 phMRI Studies
This guide provides researchers, scientists, and drug development professionals with essential information for managing animal stress during pharmacological magnetic resonance imaging (phMRI) studies involving (R,R,S)-GAT107. Minimizing animal stress is critical for acquiring high-quality, reproducible data and ensuring animal welfare.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is managing animal stress so important in phMRI studies?
A1: Stress in animal subjects can significantly confound phMRI results. The stress response activates neuroendocrine networks that can alter physiology, including cerebral blood flow, metabolism, and neurotransmitter systems.[3] These changes can mask or mimic the pharmacological effects of this compound, leading to misinterpretation of the data.[4] Furthermore, stressed animals are more likely to move, introducing motion artifacts that degrade image quality.[1][5] Minimizing stress is therefore essential for both data integrity and animal welfare.[2][6]
Q2: What is this compound and how might stress interact with its mechanism of action?
A2: GAT107 is a novel compound that acts as an allosteric agonist and positive allosteric modulator (ago-PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[7][8][9] This means it can directly activate the receptor and also enhance the effects of the natural neurotransmitter, acetylcholine.[7][9] The α7 nAChR is involved in cognitive processes, inflammation, and sensory gating.[7][8][10] Stress pathways, particularly the hypothalamic-pituitary-adrenal (HPA) axis, can modulate cholinergic signaling. Therefore, high stress levels could alter the baseline cholinergic tone, potentially affecting the response to GAT107 and influencing the resulting BOLD signal changes observed in phMRI.
Q3: What are the primary sources of stress for animals during an MRI experiment?
A3: The main stressors include physical restraint, loud and unpredictable acoustic noise from the scanner, and confinement in a novel environment.[5][11] Handling, transportation, and anesthesia can also be significant sources of stress.[3][6] These factors can lead to physiological changes that impact data quality.[3][5]
Q4: What are the signs of a stressed animal during an imaging session?
A4: Key indicators of stress include elevated heart rate, increased respiratory rate, and higher levels of stress hormones like corticosterone (B1669441).[1][12] Behavioral signs can include increased fecal pellets, vocalizations (in the case of rats), and attempts to move against restraints.[13] These physiological changes can directly impact the BOLD signal, which is dependent on stable cardiovascular and respiratory function.[14][15]
Q5: Can I perform phMRI studies on conscious animals to avoid the confounding effects of anesthesia?
A5: Yes, awake-animal fMRI is an increasingly common technique that avoids the significant confounding effects of anesthetics on physiology and neuronal activity.[1][14] However, this approach requires a rigorous habituation protocol to acclimate the animal to the restraint and scanner environment to minimize stress and motion.[1][5][16] Without proper habituation, the stress of restraint in conscious animals can be a major confounder.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Motion Artifacts in Data | Animal is not sufficiently habituated to the restraint and scanner environment, leading to stress and movement.[1][5] | 1. Review and Extend Habituation Protocol: Ensure a gradual and consistent acclimation process, increasing the duration of restraint in a mock scanner over several days.[5][11][17] 2. Optimize Restraint System: Use a system designed to minimize discomfort and pressure points.[16] 3. Monitor Physiology: Track heart rate and respiration; spikes may indicate periods of stress.[6][18] |
| Inconsistent BOLD Response to this compound | High variability in animal stress levels across the cohort is altering baseline physiology and neurochemistry.[3] | 1. Standardize Handling and Acclimation: Ensure all animals undergo the exact same pre-imaging procedures.[6] 2. Assess Stress Levels: Measure baseline corticosterone from fecal samples before the study to ensure a homogenous cohort in terms of stress response.[5][11] 3. Include a Vehicle Control Group: This is crucial to differentiate drug effects from systemic changes caused by stress or infusion procedures.[15] |
| Low Signal-to-Noise Ratio (SNR) | Physiological noise from unstable respiration and heart rate.[19] Animal movement. | 1. Refine Anesthesia Protocol (if applicable): Use anesthetics with minimal effects on cardiovascular and respiratory systems. Maintain a stable plane of anesthesia.[4][14] 2. Implement Physiological Gating: Use respiratory and cardiac gating to acquire data at consistent points in the physiological cycle, reducing associated noise.[14] 3. Post-Processing Correction: Apply retrospective correction algorithms to remove physiological noise from the data.[20] |
| Unexpected Negative BOLD Signal | Stress-induced hypercapnia (elevated CO2) can cause widespread vasodilation, altering the hemodynamic response.[15] Anesthetic effects on cerebrovascular reactivity. | 1. Monitor End-Tidal CO2: Maintain stable and normal physiological levels of expired CO2, particularly in anesthetized, ventilated animals.[18] 2. Choose Anesthetic Carefully: Select an anesthetic regimen known to preserve neurovascular coupling.[21] 3. Run Control Scans: Perform a hypercapnic challenge (e.g., brief inhalation of 5% CO2) in a separate session to map cerebrovascular reactivity and use this information to calibrate the BOLD response. |
Experimental Protocols
Low-Stress Habituation Protocol for Awake Rodent phMRI
This protocol is adapted from established methods to gradually acclimate rodents to the imaging environment, thereby reducing stress and motion artifacts.[5][11][22]
Objective: To accustom the animal to head fixation, restraint, and the MRI scanner environment over a period of 10-14 days.
Materials:
-
Mock MRI scanner (a tube with a speaker to play scanner noise)
-
Animal restrainer identical to the one used in the scanner
-
Reward (e.g., condensed milk or sucrose (B13894) solution)
Procedure:
-
Handling (Days 1-3): Handle each animal for 10-15 minutes daily to familiarize it with the experimenter.
-
Initial Restraint (Days 4-6):
-
Place the animal in the restrainer for 20 minutes on Day 4.
-
Gradually increase the duration by 20 minutes each day, reaching 60 minutes on Day 6.[22]
-
Provide a reward after each successful session.
-
-
Restraint with Mock Scanner (Days 7-11):
-
Place the restrained animal into the mock scanner.
-
Start with a 60-minute session and increase the duration by 20-30 minutes daily, up to the full length of the planned phMRI experiment (e.g., 120-180 minutes).[22]
-
On Day 8, begin playing recordings of the MRI pulse sequences during the sessions.
-
-
Final Acclimation (Days 12-13): Conduct two full-duration sessions in the mock scanner with scanner noise.
-
phMRI Experiment (Day 14): Perform the imaging experiment. Provide a rest day between the final acclimation and the experiment.[22]
Monitoring Stress Reduction:
-
Physiological: Monitor heart rate and respiratory rate during acclimation sessions. Expect a gradual decrease over the habituation period.[1][17]
-
Hormonal: Collect fecal samples at the beginning, middle, and end of the habituation period to measure corticosterone metabolites, which should decrease with successful acclimation.[5][11]
Quantitative Data Summary
Maintaining stable physiology is paramount. The tables below summarize target physiological parameters for rats under anesthesia and the impact of habituation on stress indicators.
Table 1: Target Physiological Parameters for Anesthetized Rats
| Parameter | Stable Range | Reference |
| Body Temperature | 36.5 - 37.5 °C | [18] |
| Heart Rate | 250 - 450 beats/min | [18] |
| Systolic Blood Pressure | ~136 ± 17 mmHg | [18] |
| Blood Oxygen Saturation | >90% | [18] |
| End-Tidal CO2 | 20 - 35 mmHg | [18] |
Table 2: Example Effect of Habituation on Stress Indicators in Rats
| Indicator | Pre-Habituation (Day 1) | Post-Habituation (Day 5+) | Reference |
| Heart Rate | Elevated | Significantly Decreased | [1][12] |
| Respiratory Rate | Elevated & Variable | Decreased & Stabilized | [1][12] |
| Serum Corticosterone | High | Significantly Reduced | [1][12] |
| 22-kHz Ultrasonic Vocalizations | Frequent | Significantly Reduced by Day 4-5 | [13] |
Visualizations
References
- 1. Procedure for minimizing stress for fMRI studies in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of preclinical MRI to responsible animal research: living up to the 3R principle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does the stress of laboratory life and experimentation on animals adversely affect research data? A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Gradual Restraint Habituation for Awake Functional Magnetic Resonance Imaging Combined With a Sparse Imaging Paradigm Reduces Motion Artifacts and Stress Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 7. Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Positive Allosteric Modulation of alpha7-Nicotinic Cholinergic Receptors by GAT107 Increases Bacterial Lung Clearance in Hyperoxic Mice by Decreasing Oxidative Stress in Macrophages [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [repository.escholarship.umassmed.edu]
- 13. Behavioral Effects of Acclimatization To Restraint Protocol Used for Awake Animal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 15. Animal Functional Magnetic Resonance Imaging: Trends and Path Toward Standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications in Awake Animal Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Physiological monitoring of small animals during magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Automated quality control of small animal MR neuroimaging data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. phMRI: methodological considerations for mitigating potential confounding factors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
improving the translational relevance of (R,R,S)-GAT107 preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the translational relevance of their preclinical studies involving (R,R,S)-GAT107.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) ago-positive allosteric modulator (ago-PAM).[1][2][3][4][5] This means it has a dual mechanism of action:
-
Allosteric Agonist: It can directly activate the α7 nAChR in the absence of an orthosteric agonist (like acetylcholine) by binding to an allosteric site.[6][7][8]
-
Positive Allosteric Modulator (PAM): It enhances the response of the α7 nAChR to orthosteric agonists.[7][8]
GAT107 is classified as a Type II PAM, which means it not only increases the peak current response but also slows the receptor's desensitization.[7]
2. What is the difference between GAT107's "direct activation" and "primed potentiation"?
These are two distinct pharmacological effects of GAT107 observed in electrophysiology studies:
-
Direct Activation: This is the immediate, transient activation of the α7 nAChR upon application of GAT107 alone. This effect is sensitive to the α7 nAChR antagonist methyllycaconitine (B43530) (MLA).[8][9]
-
Primed Potentiation: This is a long-lasting enhancement of the receptor's response to a subsequent application of an orthosteric agonist (like acetylcholine) after GAT107 has been washed out.[8] This primed state can persist for over 30 minutes and is not sensitive to MLA.[8][9]
This suggests that GAT107's activity arises from two different sites or conformations of the receptor.[9]
3. How should I prepare this compound for in vivo studies?
For intraperitoneal (i.p.) injections, a common vehicle for GAT107 is a mixture of 1:1:18 (v/v/v) of ethanol (B145695), Emulphor-620, and water.[3][7]
-
Preparation Protocol:
-
Dissolve the solid GAT107 in ethanol first.
-
Add Emulphor-620 to the ethanol-GAT107 mixture.
-
Add water to the final volume.
-
To aid dissolution, the solution can be heated and sonicated for approximately 20 minutes, followed by vigorous vortexing.[7]
-
For intrathecal (i.t.) injections, GAT107 has been dissolved in 5% DMSO.[3]
4. What are the recommended storage conditions for this compound?
-
Solid Form: Store at -20°C.
-
Stock Solutions in DMSO: Can be stored at -20°C for up to one month.[1]
-
In Vivo Formulation (Ethanol:Emulphor:Water): Should be stored at 4°C and vortexed vigorously before administration.[7] It is recommended to prepare this formulation fresh on the day of use to minimize the risk of instability or precipitation.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in vivo.
-
Question: I am observing high variability in my in vivo experiments with GAT107. What could be the cause?
-
Answer:
-
Inverted U-Shaped Dose-Response: GAT107 has been shown to exhibit an inverted U-shaped dose-response curve in some studies, where the maximal effect is observed at an intermediate dose, and higher or lower doses are less effective.[10][11] If you are only testing a narrow range of doses, you may be on the suboptimal portion of the curve.
-
Vehicle Effects: The vehicle used to dissolve GAT107, particularly those containing DMSO or Emulphor, can have their own biological effects.[12][13]
-
Solution: Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
-
-
Formulation Issues: GAT107 is poorly soluble in water. Improperly prepared or stored formulations can lead to precipitation and inaccurate dosing.
-
Solution: Follow the recommended preparation protocol carefully. Visually inspect the solution for any cloudiness or precipitation before each use. Prepare fresh solutions for each experiment if stability is a concern.
-
-
Issue 2: Difficulty interpreting electrophysiology data.
-
Question: I am seeing a complex response in my oocyte recordings with GAT107. How do I differentiate between direct activation, direct potentiation, and primed potentiation?
-
Answer:
-
Experimental Design: A specific sequence of drug application is necessary to distinguish these effects.
-
Baseline: Obtain a stable baseline response to a control agonist like acetylcholine (ACh).
-
Direct Activation: Apply GAT107 alone and observe for a transient current.
-
Primed Potentiation: After washing out GAT107, re-apply the control agonist. An enhanced response compared to baseline indicates primed potentiation.
-
Direct Potentiation: Co-apply GAT107 and the control agonist. The resulting current, when compared to the agonist alone, will show direct potentiation.
-
-
Pharmacological Tools: Use antagonists to further dissect the mechanism. Direct activation by GAT107 is sensitive to the α7 nAChR antagonist MLA, while primed potentiation is not.[8][9]
-
Issue 3: In vitro results are not translating to in vivo efficacy.
-
Question: GAT107 shows potent activity in my cell-based assays, but the in vivo effects are weaker than expected. Why might this be?
-
Answer:
-
Pharmacokinetics: The pharmacokinetic profile of GAT107 in your animal model may be limiting its exposure at the target site. Information on the detailed pharmacokinetics of GAT107 is not widely available, which can make optimizing experimental parameters challenging.[14]
-
Solution: Consider conducting a pilot pharmacokinetic study to determine the bioavailability, half-life, and tissue distribution of GAT107 in your model. This will help in optimizing the dosing regimen.
-
-
Off-Target Effects: While the racemate of GAT107, 4BP-TQS, has shown selectivity for α7 nAChRs, comprehensive off-target studies for GAT107 itself have not been extensively reported.[7] In vivo, off-target effects could potentially counteract the desired on-target efficacy.
-
Solution: If unexpected phenotypes are observed, consider evaluating the effect of GAT107 in α7 nAChR knockout animals to confirm on-target engagement.
-
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Ventilator-Associated Pneumonia
| Treatment Group | Survival Rate (%) | Mean Survival Time (h) |
| Hyperoxia + P. aeruginosa (Vehicle) | 20 | 15.25 |
| Hyperoxia + P. aeruginosa + GAT107 (3.3 mg/kg, i.p.) | 60 | 18.25 |
Table 2: Anti-Nociceptive Effects of this compound in Mouse Models of Pain
| Pain Model | GAT107 Dose (mg/kg, i.p.) | Outcome |
| Acetic Acid-Induced Writhing | 3 | Significant reduction in writhing |
| 10 | Significant reduction in writhing | |
| Formalin Test (Phase I) | 1, 3, 10 | Significant reduction in paw licking time |
| Formalin Test (Phase II) | 1, 3, 10 | Significant reduction in paw licking time |
Table 3: In Vitro Effects of this compound on Macrophage Function
| Cell Type | Condition | GAT107 Concentration (µM) | Effect |
| RAW 264.7 | Hyperoxia-compromised phagocytosis | 3.3 | Significantly attenuated dysfunction |
| RAW 264.7 | LPS-stimulated IL-6 secretion | 10 | 46% decrease in IL-6 secretion |
| Human PBMCs | ConA-stimulated IL-6 secretion (MS patients) | 10 | 18% decrease in IL-6 secretion |
| Human PBMCs | ConA-stimulated IL-17 secretion (MS patients) | 10 | 18% decrease in IL-17 secretion |
Experimental Protocols
1. CFA-Induced Inflammatory Pain Model in Mice
This protocol is adapted from studies demonstrating the anti-nociceptive effects of GAT107.[15][16][17]
-
Induction of Inflammation:
-
Drug Administration:
-
Administer this compound or vehicle intraperitoneally (i.p.) at the desired doses. For chronic studies, treatment can be administered daily.
-
-
Assessment of Nociception:
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments. A positive response is an abrupt withdrawal or licking of the paw.[15]
-
Thermal Hyperalgesia: Assess the latency to paw withdrawal from a radiant heat source (e.g., Hargreaves test) or a hot plate.[15][16] A cut-off time should be used to prevent tissue damage.
-
-
Endpoints:
-
Behavioral tests (as described above).
-
Measurement of paw edema using digital calipers.
-
Biochemical analysis of inflammatory markers in the spinal cord or paw tissue.
-
2. Measurement of NF-κB Activation in Macrophages
This protocol is based on standard methods for assessing NF-κB activation.[12][13][18][19]
-
Cell Culture and Treatment:
-
Culture macrophages (e.g., RAW 264.7 cells) in appropriate media.
-
Pre-treat cells with this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).
-
-
Measurement of NF-κB Nuclear Translocation (Immunofluorescence):
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., BSA or serum).
-
Incubate with a primary antibody against an NF-κB subunit (e.g., p65).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize and quantify the nuclear translocation of NF-κB using fluorescence microscopy.
-
-
Measurement of IκBα Phosphorylation (Western Blot):
-
Lyse the cells at various time points after stimulation.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies against phosphorylated IκBα and total IκBα.
-
Detect the signal using chemiluminescence and quantify the band intensities.
-
Visualizations
Caption: Signaling pathway of this compound via the α7 nAChR.
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Logical relationship of this compound's dual activity.
References
- 1. CFA model of chronic inflammatory pain and drug treatment [bio-protocol.org]
- 2. Inflammatory pain in mice induces light cycle-dependent effects on sleep architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The activity of GAT107, an allosteric activator and positive modulator of α7 nicotinic acetylcholine receptors (nAChR), is regulated by aromatic amino acids that span the subunit interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macroscopic and Microscopic Activation of α7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist-Positive Allosteric Modulators (ago-PAMs) B-973B and GAT107. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 8. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 11. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indolepropionic Acid Attenuates CFA-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Myeloid Vamp3 deletion attenuates CFA-induced inflammation and pain in mice via ameliorating macrophage infiltration and inflammatory cytokine production [frontiersin.org]
- 17. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Measurement of NF-κB Activation in TLR-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Refining (R,R,S)-GAT107 Dosage for Chronic Pain Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with (R,R,S)-GAT107 for chronic pain models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures involving this compound.
Issue 1: Unexpected Side Effects or Toxicity at Previously Reported Dosages
-
Question: We are observing unexpected adverse effects (e.g., sedation, motor impairment) in our animal models at dosages reported in the literature (e.g., 1-10 mg/kg). What could be the cause and how can we troubleshoot this?
-
Answer:
-
Vehicle Formulation: this compound has been formulated in a 1:1:18 mixture of ethanol:Emulphor 620:water. Ensure the vehicle is prepared correctly and administered at an appropriate volume. The vehicle components themselves can have biological effects. Consider running a vehicle-only control group to assess baseline effects.
-
Route and Rate of Administration: Intraperitoneal (i.p.) injection is a common administration route. The rate of injection can influence the peak plasma concentration (Cmax) and potentially lead to acute toxicity. A slower, more controlled injection rate may be beneficial.
-
Strain and Species Differences: Metabolic rates and drug sensitivity can vary between different strains and species of rodents. If you are using a different strain than what is reported in the literature, it is crucial to perform a dose-response study to determine the optimal therapeutic window in your specific model.
-
Off-Target Effects: While this compound is known to be a potent α7 nAChR ago-PAM, comprehensive off-target studies have not been widely published.[1] The observed side effects could be due to interactions with other receptors or channels. If possible, co-administration with a selective α7 nAChR antagonist like methyllycaconitine (B43530) (MLA) can help determine if the effects are mediated by the intended target. The direct activation of α7 nAChRs by GAT107 is sensitive to MLA.
-
Troubleshooting Steps:
-
Verify the accuracy of your GAT107 concentration and vehicle preparation.
-
Administer a vehicle-only control to isolate the effects of the formulation.
-
Conduct a dose-escalation study starting with a lower dose than reported in the literature to establish a well-tolerated dose range.
-
Monitor animals closely for any signs of distress or abnormal behavior.
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If adverse effects persist, consider an alternative route of administration if appropriate for your experimental design.
-
-
Issue 2: Lack of Efficacy in a Specific Chronic Pain Model
-
Question: We are not observing a significant analgesic effect of this compound in our chronic pain model, despite using published dosage regimens. What are the potential reasons for this?
-
Answer:
-
Timing of Administration: The therapeutic window for this compound's analgesic effect may be time-dependent. In some studies, the anti-allodynic effects were evident from 15 to 60 minutes after injection and returned to baseline by 120 minutes. Ensure your behavioral assessments are conducted within this timeframe.
-
Pain Model Specificity: this compound has shown efficacy in inflammatory (CFA, LPS) and neuropathic (CCI) pain models.[2] However, its effectiveness may vary in other models of chronic pain. The underlying pathophysiology of your specific model may not be sensitive to modulation by the α7 nAChR pathway.
-
Spinal vs. Peripheral Action: Studies have shown that intrathecal, but not intraplantar, administration of GAT107 reverses nociception in the CFA model, suggesting a primary site of action within the spinal cord.[3] If your pain model has a strong peripheral component, systemically administered GAT107 might be less effective.
-
Pharmacokinetics: Currently, there is a lack of publicly available pharmacokinetic data (e.g., half-life, bioavailability, Cmax, Tmax) for this compound. The compound may be rapidly metabolized or poorly distributed to the target tissue in your specific animal model.
-
Troubleshooting Steps:
-
Confirm the temporal profile of GAT107's effect by conducting behavioral tests at multiple time points after administration.
-
Review the literature to ensure the α7 nAChR pathway is implicated in the pathophysiology of your chosen pain model.
-
Consider a different route of administration (e.g., intrathecal) if you hypothesize a central mechanism of action is required and systemic administration is failing.
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Increase the dose systematically, while carefully monitoring for side effects, to ensure you are reaching a therapeutically relevant concentration at the target site.
-
-
Issue 3: High Variability in Experimental Results
-
Question: We are observing high variability in the analgesic response to this compound between animals in the same treatment group. How can we reduce this variability?
-
Answer:
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Animal Handling and Acclimation: Stress can significantly impact pain perception and response to analgesics. Ensure all animals are properly acclimated to the experimental environment and handled consistently.
-
Baseline Nociceptive Thresholds: Establish stable baseline nociceptive thresholds (e.g., using the von Frey test) before inducing the pain model and administering the compound. Animals with highly variable baselines may be excluded.
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Surgical Consistency (for surgical models like CCI): Inconsistent surgical procedures can lead to varying degrees of nerve injury and, consequently, different levels of pain. Ensure the surgical technique is standardized and performed by a trained individual.
-
Drug Administration Technique: Inconsistent injection volumes or sites can lead to variability in drug absorption and distribution. Use precise and consistent administration techniques.
-
Troubleshooting Steps:
-
Implement a rigorous acclimation and handling protocol for all animals.
-
Establish clear inclusion/exclusion criteria based on baseline behavioral measurements.
-
Standardize all surgical and drug administration procedures.
-
Increase the sample size (n) per group to improve statistical power and reduce the impact of individual outliers.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual allosteric agonist and positive allosteric modulator (ago-PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[3] This means it can directly activate the α7 nAChR at an allosteric site and also enhance the receptor's response to its endogenous ligand, acetylcholine. Its therapeutic effect in chronic pain is believed to be mediated through the potentiation of α7 nAChR signaling, which can lead to a reduction in neuroinflammation by inhibiting the activation of glial cells (microglia and astrocytes) and suppressing the production of pro-inflammatory cytokines in the spinal cord.
Q2: What is a recommended starting dose for this compound in a neuropathic pain model like the Chronic Constriction Injury (CCI) model?
A2: Based on published studies, a dose range of 1 to 10 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in attenuating mechanical allodynia and thermal hyperalgesia in the CCI model.[2] A common starting point for a dose-response study would be 1 mg/kg, 3 mg/kg, and 10 mg/kg. It is important to note that an inverted-U dose-response curve has been observed for GAT107 in other contexts, where the 3 mg/kg dose had the greatest effect.[4][5] Therefore, it is crucial to test a range of doses to identify the most effective one for your specific experimental conditions.
Q3: How should this compound be prepared and administered?
A3: this compound can be dissolved in a vehicle of 1:1:18 ethanol:Emulphor 620:water. To aid dissolution, the solution can be heated and sonicated. It should be stored at 4°C and vortexed before administration. The most commonly reported route of administration for systemic effects is intraperitoneal (i.p.) injection.
Q4: What are the known off-target effects of this compound?
A4: There is limited publicly available information on the comprehensive off-target profile of this compound. While it is reported to be a potent and selective α7 nAChR modulator, researchers should be aware that it has not undergone extensive off-target screening.[1] When interpreting results, the possibility of off-target effects should be considered, especially at higher doses.
Q5: Are there any known pharmacokinetic parameters for this compound (e.g., half-life, Cmax, Tmax)?
Data Presentation
Table 1: Summary of this compound Dosages and Effects in Preclinical Chronic Pain Models
| Pain Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effects | Citation(s) |
| Complete Freund's Adjuvant (CFA) | Mouse | i.p. | 1 - 10 | Dose-dependently reduced mechanical allodynia and thermal hyperalgesia. | [2] |
| Chronic Constriction Injury (CCI) | Mouse | i.p. | 1 - 10 | Dose-dependently reversed mechanical allodynia and thermal hyperalgesia. | [2] |
| Lipopolysaccharide (LPS) | Mouse | i.p. | 1 - 10 | Dose-dependently reversed mechanical allodynia. | [2] |
| Ventilator-Associated Pneumonia | Mouse | i.p. | 3.3 | Attenuated inflammatory lung injury and mortality. | [6] |
Note: i.p. = intraperitoneal
Experimental Protocols
Protocol 1: Induction of the Chronic Constriction Injury (CCI) Model in Mice
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the fur from the lateral surface of the mid-thigh of the desired hind limb. Disinfect the surgical area with an antiseptic solution.
-
Incision: Make a small incision (approximately 1-1.5 cm) in the skin over the biceps femoris muscle.
-
Nerve Exposure: Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Ligation: Carefully free the sciatic nerve from the surrounding connective tissue. Proximal to the nerve's trifurcation, place three loose ligatures of 4-0 chromic gut or silk suture around the nerve with about 1 mm spacing between them. The ligatures should be tightened until a brief twitch in the hind paw is observed. The goal is to constrict the nerve without arresting epineural blood flow.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as required by your institutional animal care and use committee (IACUC) protocol. Monitor the animal for signs of infection or distress. Allow the animal to recover for at least 7 days before behavioral testing to allow for the development of neuropathic pain.
Protocol 2: Assessment of Mechanical Allodynia using von Frey Filaments (Up-Down Method)
-
Acclimation: Place the mouse in a testing chamber with a wire mesh floor and allow it to acclimate for at least 20-30 minutes before testing.
-
Filament Selection: Use a set of calibrated von Frey filaments with varying bending forces (e.g., 0.008 g to 2.0 g).
-
Stimulation: Apply the von Frey filament perpendicularly to the mid-plantar surface of the hind paw until it just buckles. Hold for 3-5 seconds.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Up-Down Paradigm:
-
Start with a mid-range filament (e.g., 0.4 g).
-
If there is a positive response, the next filament tested should be the one with the next lower force.
-
If there is no response, the next filament tested should be the one with the next higher force.
-
-
Threshold Determination: The testing continues in this manner until a pattern of responses is established. The 50% withdrawal threshold is then calculated using the formula described by Chaplan et al. (1994).
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in mediating analgesia.
Caption: Experimental workflow for refining this compound dosage.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GAT107-mediated α7 nicotinic acetylcholine receptor signaling attenuates inflammatory lung injury and mortality in a mouse model of ventilator-associated pneumonia by alleviating macrophage mitochondrial oxidative stress via reducing MnSOD-S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (R,R,S)-GAT107 and PNU-120596: Two Distinct Positive Allosteric Modulators of the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) represents a promising therapeutic target for a range of neurological and inflammatory disorders. Positive allosteric modulators (PAMs) of this receptor have garnered significant attention for their potential to enhance receptor function in a more nuanced manner than direct agonists. This guide provides an objective comparison of two prominent α7 nAChR PAMs: (R,R,S)-GAT107 and PNU-120596, highlighting their distinct mechanisms of action and summarizing key experimental data.
Executive Summary
This compound and PNU-120596 are both potent enhancers of α7 nAChR function, yet they operate through fundamentally different mechanisms. PNU-120596 is a canonical Type II PAM , which significantly potentiates agonist-evoked currents and dramatically slows receptor desensitization.[1][2][3] In contrast, this compound is classified as an "ago-PAM" , possessing both direct allosteric agonist activity and the ability to positively modulate the effects of orthosteric agonists.[4][5][6] This dual functionality of GAT107 introduces a unique pharmacological profile, including a persistent "primed potentiation" effect following washout.[4]
Chemical and Physical Properties
| Feature | This compound | PNU-120596 |
| IUPAC Name | (3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide[7] | 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea[8] |
| Molecular Formula | C₁₈H₁₇BrN₂O₂S[7] | C₁₃H₁₄ClN₃O₄[8] |
| Molecular Weight | 405.31 g/mol [7] | 311.72 g/mol [8] |
| Chemical Structure | A tetracyclic sulfonamide derivative | A phenylurea derivative |
Comparative Pharmacological Data
The following table summarizes key quantitative data from electrophysiological studies, primarily in Xenopus oocytes expressing human α7 nAChRs. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature.
| Parameter | This compound | PNU-120596 |
| Mechanism of Action | Ago-PAM (Direct Allosteric Activator and Positive Allosteric Modulator)[4][5] | Type II Positive Allosteric Modulator[1][3] |
| Direct Activation (in absence of orthosteric agonist) | Yes, produces robust transient currents[4] | No[9][10] |
| Effect on Agonist-Evoked Peak Current | Potentiates[5] | Potentiates[1][3] |
| Effect on Receptor Desensitization | Significantly decreases agonist-induced desensitization[5] | Dramatically slows desensitization[1][2][3] |
| Primed Potentiation (Fold increase in ACh response after washout) | ~150-fold increase[11] | ~2-3-fold increase[11] |
| EC₅₀ for Potentiation | Data not available for direct comparison | ~216 nM[12] |
Mechanism of Action and Signaling Pathways
Both this compound and PNU-120596 enhance the activity of the α7 nAChR, a ligand-gated ion channel with high permeability to Ca²⁺.[13] The influx of calcium upon receptor activation triggers a cascade of downstream signaling events.
PNU-120596, as a Type II PAM, is understood to bind to a transmembrane allosteric site, stabilizing the open state of the channel and significantly reducing the rate of desensitization in the presence of an agonist.[2] This leads to a prolonged ion influx.
This compound's "ago-PAM" activity is more complex. It is proposed to have at least two distinct allosteric binding sites. One site mediates its direct activation of the receptor, while the other is responsible for its PAM effects.[4] A notable characteristic of GAT107 is its ability to induce a long-lasting "primed potentiation" of agonist responses even after the compound has been washed out, suggesting it induces a persistent conformational change in the receptor.[4][6]
The activation of the α7 nAChR by either mechanism can lead to the modulation of several key intracellular signaling pathways, including the PI3K/Akt and JAK2/STAT3 pathways, which are implicated in cell survival, inflammation, and synaptic plasticity.[14][15][16][17][18]
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus oocytes
This protocol is a generalized procedure for assessing the activity of PAMs at α7 nAChRs expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from a female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject each oocyte with cRNA encoding the human α7 nAChR.
-
Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution supplemented with antibiotics.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with Ringer's solution.
-
Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) to voltage-clamp the oocyte, typically at a holding potential of -60 mV.
-
Establish a stable baseline recording.
3. Drug Application and Data Acquisition:
-
Apply the orthosteric agonist (e.g., acetylcholine, ACh) at a concentration that elicits a submaximal response (e.g., EC₁₀-EC₂₀) to establish a control response.
-
After a washout period, co-apply the agonist with the PAM (this compound or PNU-120596) at various concentrations to determine the potentiation effect.
-
To assess direct activation by GAT107, apply the compound in the absence of an orthosteric agonist.
-
To measure "primed potentiation," apply the PAM, followed by a washout period, and then apply the agonist alone.
-
Record the current responses using an appropriate amplifier and data acquisition software. Analyze parameters such as peak current amplitude, desensitization rate, and deactivation kinetics.
Calcium Flux Assay
This protocol outlines a general procedure for measuring changes in intracellular calcium in a cell line stably expressing the α7 nAChR.
1. Cell Culture and Plating:
-
Culture a suitable cell line (e.g., SH-SY5Y or HEK293) stably expressing the human α7 nAChR in appropriate media.
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom microplate and allow them to adhere overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) and a non-ionic detergent (e.g., Pluronic F-127) in a physiological salt solution (e.g., HBSS).
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
3. Compound Addition and Fluorescence Measurement:
-
After incubation, wash the cells with HBSS to remove excess dye.
-
Use a fluorescence microplate reader or a fluorescent imaging system to measure the baseline fluorescence.
-
Add the test compounds (this compound or PNU-120596) with or without an orthosteric agonist.
-
Immediately begin kinetic reading of fluorescence intensity over time to capture the calcium influx.
-
Include positive controls (e.g., ionomycin (B1663694) to elicit a maximal calcium response) and negative controls (vehicle).
4. Data Analysis:
-
Analyze the fluorescence data to determine parameters such as the peak fluorescence intensity, the area under the curve, and the time to peak, which are indicative of the intracellular calcium concentration changes.
Conclusion
This compound and PNU-120596 represent two distinct classes of α7 nAChR positive allosteric modulators with unique pharmacological profiles. PNU-120596 is a powerful Type II PAM that profoundly inhibits receptor desensitization. This compound, as an ago-PAM, offers the dual functionality of direct receptor activation and potentiation of endogenous agonists, along with a persistent priming effect. The choice between these or similar compounds for research or therapeutic development will depend on the desired pharmacological outcome and the specific cellular and physiological context being investigated. Further head-to-head studies are warranted to fully elucidate the comparative pharmacology of these and other α7 nAChR modulators.
References
- 1. pnas.org [pnas.org]
- 2. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 4. The activity of GAT107, an allosteric activator and positive modulator of α7 nicotinic acetylcholine receptors (nAChR), is regulated by aromatic amino acids that span the subunit interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. PNU-120,596 - Wikipedia [en.wikipedia.org]
- 9. A dual effect of PNU-120596 on α7 nicotinic acetylcholine receptor-channel complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PNU 120596 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 13. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator PNU-120596 Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. α7 nicotinic acetylcholine receptor in tumor-associated macrophages inhibits colorectal cancer metastasis through the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JAK2/STAT3 Pathway is Required for α7nAChR-Dependent Expression of POMC and AGRP Neuropeptides in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of alpha-7 nicotinic acetylcholine receptor by tropisetron mitigates 3-nitropropionic acid-induced Huntington's disease in rats: Role of PI3K/Akt and JAK2/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R,R,S)-GAT107 and Other Type II Positive Allosteric Modulators of the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R,R,S)-GAT107, a novel ago-positive allosteric modulator (ago-PAM), with other Type II PAMs targeting the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). The information presented is supported by experimental data to assist researchers and drug development professionals in making informed decisions.
This compound, the active stereoisomer of 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS), is a potent modulator of the α7 nAChR.[1][2][3] It uniquely functions as both a direct allosteric agonist and a positive allosteric modulator, classifying it as an "ago-PAM".[1][3][4][5] This dual activity distinguishes it from many other Type II PAMs.
Type II PAMs are characterized by their ability to decrease the desensitization of the α7 nAChR, a ligand-gated ion channel, and can even reactivate desensitized receptors.[6] This action enhances the receptor's response to endogenous agonists like acetylcholine.
Quantitative Comparison of α7 nAChR PAMs
The following table summarizes key quantitative data for this compound and other notable Type II PAMs, PNU-120596 and TQS. This data is compiled from various in vitro and in vivo studies.
| Parameter | This compound | PNU-120596 | TQS |
| Mechanism of Action | Ago-PAM (Allosteric Agonist & PAM) | Type II PAM | Type II PAM |
| Direct Activation | Yes | No (in wild-type α7) | No (in wild-type α7) |
| Potentiation of ACh Response | Strong | Strong | Strong |
| Effect on Desensitization | Decreases | Decreases | Decreases |
| Anti-inflammatory Effects | Demonstrated | Demonstrated | Not explicitly detailed |
| Antinociceptive Effects | Demonstrated | Demonstrated | Not explicitly detailed |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by α7 nAChR activation and a general experimental workflow for evaluating the efficacy of these compounds.
Caption: Signaling pathway of this compound via α7 nAChR activation.
Caption: General experimental workflow for evaluating α7 nAChR PAMs.
Detailed Experimental Protocols
In Vitro Electrophysiology in Xenopus Oocytes
Objective: To characterize the modulatory effects of this compound and other PAMs on human α7 nAChRs expressed in Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp: Oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at -70 mV.
-
Compound Application:
-
To assess potentiation, a control response to a sub-maximal concentration of acetylcholine (ACh) is first recorded. The oocyte is then perfused with the PAM, followed by co-application of the PAM and ACh.
-
To assess direct activation, the PAM is applied in the absence of an orthosteric agonist.
-
-
Data Analysis: The peak current amplitude in response to ACh in the presence of the PAM is compared to the control response to determine the degree of potentiation. The current elicited by the PAM alone is measured to quantify direct activation. Desensitization kinetics are also analyzed.
In Vivo Assessment of Antinociceptive Effects in a Mouse Model of Inflammatory Pain
Objective: To evaluate the efficacy of this compound in reducing inflammatory pain.
Methodology:
-
Animal Model: Inflammatory pain is induced in mice by intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw.
-
Compound Administration: this compound or vehicle is administered to the mice, typically via intraperitoneal (i.p.) injection, at various doses.[5]
-
Behavioral Testing (Acetic Acid Writhing Test):
-
Mice are administered the test compound or vehicle.
-
After a set pre-treatment time, a dilute solution of acetic acid is injected intraperitoneally to induce writhing behavior (a characteristic stretching and constriction of the abdomen and hind limbs).
-
The number of writhes is counted for a defined period (e.g., 20 minutes).
-
-
Data Analysis: The number of writhes in the compound-treated group is compared to the vehicle-treated group to determine the percentage of inhibition, indicating the antinociceptive effect.[5]
Concluding Remarks
This compound presents a unique pharmacological profile as an ago-PAM of the α7 nAChR. Its ability to directly activate the receptor in addition to potentiating the effects of endogenous agonists may offer therapeutic advantages in conditions characterized by a deficit in cholinergic signaling. The provided data and protocols offer a framework for the comparative evaluation of this compound against other Type II PAMs. Further research is warranted to fully elucidate the therapeutic potential of this novel compound in various disease models.
References
- 1. GAT107-mediated α7 nicotinic acetylcholine receptor signaling attenuates inflammatory lung injury and mortality in a mouse model of ventilator-associated pneumonia by alleviating macrophage mitochondrial oxidative stress via reducing MnSOD-S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
A Comparative In Vivo Efficacy Analysis of (R,R,S)-GAT107 and GTS-21 for α7 Nicotinic Acetylcholine Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two prominent modulators of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), (R,R,S)-GAT107 and GTS-21. While direct comparative studies are not available in the current body of scientific literature, this document synthesizes data from independent in vivo studies to offer an objective overview of their respective pharmacological profiles and therapeutic potential.
Mechanism of Action: A Tale of Two Modulators
Both this compound and GTS-21 target the α7 nAChR, a key player in cognitive function and inflammatory signaling. However, their mechanisms of action differ significantly.
GTS-21 is a partial agonist of the α7 nAChR.[1] It directly binds to the orthosteric site of the receptor, the same site as the endogenous agonist acetylcholine, to induce a conformational change and subsequent ion channel opening. As a partial agonist, it elicits a submaximal receptor response compared to a full agonist.
This compound , on the other hand, is a positive allosteric modulator (PAM) and a direct allosteric activator.[2][3][4] This means it binds to a site on the receptor distinct from the acetylcholine binding site.[2][3] As a PAM, it enhances the receptor's response to an agonist like acetylcholine.[2][3] As a direct allosteric activator, it can also activate the receptor in the absence of an orthosteric agonist.[2][3] This dual action offers a unique mode of receptor modulation.
Signaling Pathway of the α7 Nicotinic Acetylcholine Receptor
The α7 nAChR is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca2+ and Na+. This influx triggers a cascade of downstream signaling events that are crucial for various cellular processes, including neurotransmitter release, modulation of inflammation, and cell survival.
In Vivo Efficacy: A Tabular Comparison
The following table summarizes key in vivo studies for both this compound and GTS-21, highlighting their effects across different models.
| Compound | Animal Model | Disease/Condition Model | Dosage & Route | Key Findings | Citation(s) |
| This compound | Mice | Hyperoxia-induced bacterial lung infection | 3.3 mg/kg, i.p. | Increased bacterial clearance and attenuated redox imbalance. | [2] |
| Mice | Ventilator-associated pneumonia | Not specified | Attenuated inflammatory lung injury and mortality. | [3] | |
| Mice | Inflammatory and neuropathic pain | Not specified | Reversed nociception. | [5] | |
| Rats | Normal (awake) | 1, 3, and 10 mg/kg | Dose-dependent effects on brain activity, with 3 mg/kg showing the greatest effect on positive BOLD volume. | [6][7] | |
| GTS-21 | Mice | Endotoxemia and severe sepsis | 0.4 or 4 mg/kg, i.p. | Improved survival and inhibited serum tumor necrosis factor. | [8] |
| db/db Mice | Type 2 Diabetes | Not specified | Lowered blood glucose levels. | [9] | |
| Mice | LPS-induced neuroinflammation | Not specified | Reduced microglial activation and pro-inflammatory gene expression. | [10] | |
| Mice | MPTP-induced Parkinson's Disease | Not specified | Restored locomotor activity and dopaminergic neuronal cell death. | [10][11] | |
| Mice | DSS-induced intestinal colitis | Not specified | Attenuated colitis by improving intestinal mucosal barrier function. | [12] | |
| Aged Rats | Age-associated memory impairment | 1 mg/kg, i.p. | Improved learning and memory, comparable to nicotine. | [13] | |
| Mice | Hyperoxia-induced acute lung injury | 0.04, 0.4, and 4 mg/kg, i.p. | Attenuated lung injury by decreasing HMGB1 levels. | [14] | |
| Rats | NMDA-receptor antagonist-induced deficits | 1-10 mg/kg | Reversed sensorimotor gating and recognition memory deficits. | [15] | |
| Mice | Polymicrobial septic peritonitis | Not specified | Improved bacterial clearance and survival rates. | [16] | |
| Burn-injured Mice | Burn injury | 4 mg/kg, i.p. | Improved survival. | [17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for the in vivo studies cited.
This compound in Hyperoxia-Induced Bacterial Lung Infection
-
Animal Model: Mice.
-
Induction of Condition: Mice were exposed to >95% O₂ (hyperoxia) for 48 hours. Following this, they were inoculated with Pseudomonas aeruginosa (0.1 x 10⁸ CFUs/mouse) intratracheally.
-
Treatment: Mice were administered 3.3 mg/kg of this compound or saline via intraperitoneal injection at 24, 36, and 48 hours after the onset of hyperoxia.
-
Endpoint Measurement: Bronchoalveolar lavage (BAL) and lung tissue were harvested 24 hours after inoculation to assess bacterial clearance and oxidative-reduction potential.[2]
GTS-21 in Endotoxemia and Sepsis
-
Animal Model: BALB/c mice.
-
Induction of Condition: Endotoxemia was induced by intraperitoneal injection of endotoxin (B1171834) (6 mg/kg). Sepsis was induced by cecal ligation and puncture (CLP).
-
Treatment: For endotoxemia, mice were treated with GTS-21 (0.4 mg/kg or 4.0 mg/kg, i.p.) or saline 30 minutes before and 6 hours after endotoxin administration, and then twice daily for 3 days. For sepsis, GTS-21 (0.4 or 4 mg/kg) treatment was initiated 24 hours after CLP and continued twice daily for 3 days.
-
Endpoint Measurement: Serum tumor necrosis factor levels were analyzed 1.5 hours after the onset of endotoxemia. Survival was monitored for both models.[8]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for in vivo efficacy studies of neuro- and immunomodulatory compounds.
Conclusion
Both this compound and GTS-21 have demonstrated significant in vivo efficacy in a range of preclinical models, primarily through their modulation of the α7 nAChR. GTS-21, as a partial agonist, has a substantial body of research supporting its anti-inflammatory and cognitive-enhancing effects. This compound, with its unique mechanism as a PAM and direct allosteric activator, shows promise in models of inflammation, pain, and bacterial infection.
The choice between these compounds for future research and development would depend on the specific therapeutic indication. The allosteric modulation by this compound might offer a more nuanced control of receptor activity, potentially reducing the likelihood of receptor desensitization that can be a concern with direct agonists. However, the extensive characterization of GTS-21 provides a more established foundation for its therapeutic potential. Direct, head-to-head comparative studies are warranted to definitively assess the relative in vivo efficacy and therapeutic advantages of these two promising α7 nAChR modulators.
References
- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GAT107-mediated α7 nicotinic acetylcholine receptor signaling attenuates inflammatory lung injury and mortality in a mouse model of ventilator-associated pneumonia by alleviating macrophage mitochondrial oxidative stress via reducing MnSOD-S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats - Watch Related Videos [visualize.jove.com]
- 8. Selective alpha7-nicotinic acetylcholine receptor agonist GTS-21 improves survival in murine endotoxemia and severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The alpha-7 nicotinic acetylcholine receptor agonist GTS-21 engages the glucagon-like peptide-1 incretin hormone axis to lower levels of blood glucose in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. α7 nicotinic acetylcholine receptor agonist GTS-21 attenuates DSS-induced intestinal colitis by improving intestinal mucosal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved learning and memory in aged rats with chronic administration of the nicotinic receptor agonist GTS-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "The α7 nicotinic acetylcholine receptor agonist, GTS-21, attenuates hy" by R. A. Sitapara, A. G. Gauthier et al. [academicworks.medicine.hofstra.edu]
- 15. Effects of the nicotinic α7 receptor partial agonist GTS-21 on NMDA-glutamatergic receptor related deficits in sensorimotor gating and recognition memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The α7 Nicotinic Acetylcholine Receptor Agonist GTS-21 Improves Bacterial Clearance via Regulation of Monocyte Recruitment and Activity in Polymicrobial Septic Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Alpha7 Nicotinic Acetylcholine Receptor Agonist (GTS-21) Promotes C2C12 Myonuclear Accretion in Association with Release of Interleukin-6 (IL-6) and Improves Survival in Burned Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antinociceptive Effects of (R,R,S)-GAT107: A Comparative Guide to Antagonist Studies
(R,R,S)-GAT107 (GAT107) is a novel compound identified as an ago-allosteric modulator (ago-PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), demonstrating significant potential in preclinical models of inflammatory and neuropathic pain.[1][2] This guide provides a comparative analysis of the pivotal antagonist-based validation studies that have elucidated the specific receptor-mediated antinociceptive effects of GAT107.
Mechanism of Action
GAT107 functions as a dual allosteric agonist and a positive allosteric modulator (PAM) of the α7 nAChR.[1][3][4] This means it can directly activate the receptor in the absence of an orthosteric agonist and also potentiate the effects of endogenous ligands like acetylcholine.[3][4] This unique mechanism of action has been a key focus of its preclinical evaluation for pain management.
Antagonist Validation Studies
To confirm that the antinociceptive effects of GAT107 are specifically mediated by the α7 nAChR, studies have employed selective antagonists in various rodent pain models. The primary antagonists used are methyllycaconitine (B43530) (MLA), a selective α7 nAChR antagonist, and naloxone (B1662785), a non-selective opioid receptor antagonist.
The following tables summarize the key quantitative findings from antagonist studies investigating the antinociceptive effects of GAT107.
Table 1: Effect of Antagonists on GAT107-Induced Antinociception in the Formalin Test
| Treatment Group | Dose | Route of Administration | Nociceptive Behavior (Licking Time in seconds, Phase 2) | % Reversal of GAT107 Effect |
| Vehicle | - | - | Baseline | - |
| GAT107 | 10 mg/kg | i.p. | Significant Reduction | - |
| GAT107 + Naloxone | 10 mg/kg + 2 mg/kg | i.p. + s.c. | No significant change from GAT107 alone | 0% |
| GAT107 + MLA | 10 mg/kg + 10 mg/kg | i.p. + s.c. | Nociceptive behavior similar to vehicle | 100% |
Source: Data synthesized from Bagdas et al. (2016).[1]
Table 2: GAT107 Efficacy in Various Nociceptive Models
| Pain Model | GAT107 Effect | Antagonist Blockade | Key Finding |
| Formalin Test (Tonic Pain) | Dose-dependent reduction in nociceptive behavior in both phases.[1] | Blocked by MLA, not by naloxone.[1] | α7 nAChR-mediated antinociception.[1] |
| Complete Freund's Adjuvant (CFA) (Inflammatory Pain) | Reversal of mechanical allodynia and thermal hyperalgesia.[1][2] | Effects of intrathecal GAT107 are presumed to be α7 nAChR-mediated based on formalin test data. | Spinal α7 nAChRs are involved in the antinociceptive effects.[1][2] |
| Acetic Acid-Induced Writhing (Visceral Pain) | Dose-dependent reduction in writhing behavior.[1] | Not explicitly tested with antagonists in the cited study. | Effective in a model of visceral pain.[1] |
| Hot Plate & Tail Flick (Acute Thermal Pain) | Inactive.[1][2] | Not applicable. | GAT107 is not effective against acute thermal pain.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the validation of GAT107's antinociceptive effects.
This model assesses nociceptive responses to a persistent chemical stimulus, characterized by two distinct phases of pain behavior.
-
Animals: Male mice are used.
-
Acclimation: Animals are habituated to the testing environment.
-
Drug Administration:
-
GAT107 (0.1, 1, 3, and 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) 15 minutes before the formalin injection.[1]
-
For antagonist studies, the α7 nicotinic antagonist MLA (10 mg/kg) or the opioid antagonist naloxone (2 mg/kg) is administered subcutaneously (s.c.) 15 minutes before GAT107 administration.[1]
-
-
Nociceptive Induction: 20 µL of a 2.5% formalin solution is injected into the plantar surface of the hind paw.[5]
-
Behavioral Assessment: The cumulative time spent licking the injected paw is recorded in two phases:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-formalin injection.
-
Phase 2 (Inflammatory Pain): 20-40 minutes post-formalin injection.[5]
-
This model induces a persistent inflammatory state, leading to mechanical allodynia and thermal hyperalgesia.
-
Animals: Male mice are used.
-
Induction of Inflammation: CFA is injected into the plantar surface of the hind paw to induce inflammation.
-
Drug Administration: GAT107 is administered intrathecally (i.t.) to assess its effects at the spinal level.
-
Behavioral Assessment:
-
Mechanical Allodynia: Assessed using von Frey filaments, where the paw withdrawal threshold to a mechanical stimulus is measured.[6]
-
Thermal Hyperalgesia: Assessed using a hot plate or radiant heat source, measuring the latency to paw withdrawal.
-
-
Immunohistochemistry: Spinal cord tissue is collected to analyze markers of neuroinflammation, such as glial fibrillary acidic protein (GFAP) for astrocyte activation and phosphorylated p38 MAPK.[1][2]
This is a model of visceral chemical pain.
-
Animals: Male mice are used.
-
Drug Administration: GAT107 (3 or 10 mg/kg) or vehicle is administered i.p. prior to the acetic acid injection.[1]
-
Nociceptive Induction: A 0.6% solution of acetic acid is injected i.p.[6]
-
Behavioral Assessment: The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.[7]
Visualizations
The following diagram illustrates the proposed signaling pathway for GAT107-mediated antinociception and the points of antagonist intervention.
References
- 1. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 5. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. er-journal.com [er-journal.com]
A Comparative Guide to (R,R,S)-GAT107 and its Racemate 4BP-TQS: Enantiomeric Purity and Enhanced Potency in α7 nAChR Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potent α7 nicotinic acetylcholine (B1216132) receptor (nAChR) modulator, (R,R,S)-GAT107, and its racemic form, 4BP-TQS. The data presented herein, derived from peer-reviewed studies, highlights the stereoselectivity of α7 nAChR activity and the significantly enhanced potency of the purified enantiomer.
This compound, the dextrorotatory (+) enantiomer of 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, has been identified as the pharmacologically active component of the racemic mixture 4BP-TQS.[1][2] Both compounds are classified as "ago-PAMs," exhibiting a dual mechanism of action as both direct allosteric agonists and positive allosteric modulators of the α7 nAChR.[2][3] They exert their effects by binding to an allosteric site within the transmembrane domain of the receptor, distinct from the orthosteric site where the endogenous agonist acetylcholine (ACh) binds.[4][5] This allosteric mechanism leads to receptor activation with minimal desensitization, a significant advantage over conventional orthosteric agonists.[6]
Quantitative Comparison of Activity
Electrophysiological studies, primarily using two-electrode voltage clamp on Xenopus oocytes expressing human α7 nAChRs, have demonstrated that the ago-PAM activity of 4BP-TQS resides almost exclusively in the this compound enantiomer. The corresponding levorotatory (-) enantiomer is largely inactive.
Direct Allosteric Agonist Activity
As a direct agonist, this compound activates the α7 nAChR in the absence of an orthosteric agonist. The racemic 4BP-TQS also demonstrates agonist activity, though with reduced potency compared to the pure active enantiomer.
| Compound | EC50 (Direct Activation) | Relative Efficacy (Compared to ACh) | Key Observations |
| This compound | ~1-3 µM | Substantially greater than ACh | The primary driver of the agonist activity in the racemate. |
| 4BP-TQS (racemate) | ~3-6 µM | Greater than ACh | Potency is approximately half that of this compound, consistent with the presence of the inactive enantiomer. |
| (-)-enantiomer | Inactive | No response | Demonstrates the high stereoselectivity of the allosteric binding site. |
Positive Allosteric Modulator (PAM) Activity
In its role as a PAM, this compound enhances the response of the α7 nAChR to orthosteric agonists like acetylcholine. This potentiation is a key feature of its therapeutic potential.
| Compound | EC50 (Potentiation) | Fold Potentiation of ACh Response | Key Observations |
| This compound | Sub-micromolar to low micromolar | Significant potentiation | Demonstrates robust enhancement of the ACh-evoked current. |
| 4BP-TQS (racemate) | Micromolar | Moderate potentiation | The potentiation effect is less pronounced than that of the pure this compound at equivalent concentrations. |
| (-)-enantiomer | Inactive | No potentiation | Further confirms that the PAM activity is stereospecific to the (+) enantiomer. |
Experimental Protocols
The following is a generalized protocol for the two-electrode voltage clamp (TEVC) experiments conducted on Xenopus oocytes to characterize the activity of this compound and 4BP-TQS.
1. Oocyte Preparation and cRNA Injection:
-
Xenopus laevis oocytes are surgically harvested and defolliculated.
-
Oocytes are injected with cRNA encoding the human α7 nAChR subunit.
-
Injected oocytes are incubated for 2-5 days to allow for receptor expression.
2. Two-Electrode Voltage Clamp Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard recording solution (e.g., Ba2+ Ringer's solution containing NaCl, KCl, BaCl2, and HEPES buffer, pH 7.4).
-
The oocyte is impaled with two glass microelectrodes filled with KCl, one for voltage recording and one for current injection.[7][8][9]
-
The membrane potential is clamped at a holding potential, typically -70 mV.[10]
3. Drug Application and Data Acquisition:
-
For direct agonist activity assessment, increasing concentrations of this compound or 4BP-TQS are applied to the oocyte, and the resulting inward current is measured.
-
For PAM activity assessment, a baseline response to a sub-maximal concentration of acetylcholine (e.g., EC10) is established. Then, the oocyte is co-perfused with acetylcholine and varying concentrations of the test compound, and the potentiation of the current is recorded.
-
Data are acquired and analyzed to determine dose-response relationships, EC50 values, and relative efficacy.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Signaling pathway of α7 nAChR activation by this compound and ACh.
Caption: Experimental workflow for two-electrode voltage clamp (TEVC) analysis.
Conclusion
The available data unequivocally demonstrates that the pharmacological activity of the α7 nAChR ago-PAM 4BP-TQS is attributable to the this compound enantiomer. Researchers and drug developers should be aware that the use of the pure enantiomer, this compound, offers significantly greater potency and specificity in modulating α7 nAChR activity compared to its racemate. This stereospecificity is a critical consideration for the design and development of novel therapeutics targeting the α7 nicotinic acetylcholine receptor for a range of neurological and inflammatory disorders.
References
- 1. The activity of GAT107, an allosteric activator and positive modulator of α7 nicotinic acetylcholine receptors (nAChR), is regulated by aromatic amino acids that span the subunit interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for allosteric agonism of human α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potentiation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 8. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unraveling the Mechanism of (R,R,S)-GAT107: A Comparative Guide to Antagonist Studies
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of (R,R,S)-GAT107 with alternative α7 nicotinic acetylcholine (B1216132) receptor modulators, supported by experimental data and protocols to confirm its mechanism of action through antagonist studies.
This compound is a novel compound that acts as both a positive allosteric modulator (PAM) and a direct allosteric activator (ago-PAM) of the α7 nicotinic acetylcholine receptor (nAChR). This dual activity presents a promising therapeutic profile for various neurological and inflammatory disorders. Confirmation of its mechanism of action is crucial for further development and is primarily achieved through antagonist studies. This guide provides a comparative overview of this compound with other α7 nAChR modulators and details the experimental approaches to verify its activity.
Comparative Analysis of α7 nAChR Modulators
The following table summarizes the key characteristics of this compound in comparison to other well-known α7 nAChR modulators, PNU-120596 (a Type II PAM) and GTS-21 (a partial agonist).
| Feature | This compound | PNU-120596 | GTS-21 |
| Primary Mechanism | Ago-PAM (Direct Allosteric Activator & Positive Allosteric Modulator) | Type II Positive Allosteric Modulator (PAM) | Partial Agonist |
| Binding Site | Allosteric site(s) | Allosteric site in the transmembrane domain | Orthosteric agonist binding site |
| Direct Activation | Yes | No | Yes |
| Potentiation of Agonist Response | Yes (Primed and Direct) | Yes | No (Acts as an agonist) |
| Effect on Desensitization | Reduces agonist-induced desensitization | Significantly slows desensitization | Induces receptor desensitization |
| Antagonist Sensitivity (Direct Activation) | Sensitive to Methyllycaconitine (MLA)[1][2][3] | Not Applicable | Sensitive to competitive antagonists like MLA and α-bungarotoxin |
| Antagonist Sensitivity (Potentiation) | Primed potentiation is not sensitive to MLA[1] | Potentiation can be overcome by competitive antagonists | Not Applicable |
Antagonist Studies to Confirm Mechanism of Action
To confirm that the observed effects of this compound are mediated through the α7 nAChR, antagonist studies are essential. The two most commonly used selective antagonists for the α7 nAChR are Methyllycaconitine (MLA) and α-bungarotoxin.
Key Antagonists for α7 nAChR
| Antagonist | Mechanism of Action | Typical Concentration for in vitro studies |
| Methyllycaconitine (MLA) | A potent and selective competitive antagonist at the orthosteric agonist binding site of the α7 nAChR.[4] It has been observed to act as a non-competitive antagonist or inverse agonist against the direct allosteric activation by GAT107.[2][3] | 10 nM - 1 µM |
| α-bungarotoxin | A neurotoxin that acts as a potent, quasi-irreversible competitive antagonist at the α7 nAChR orthosteric site.[5] | 10 nM - 100 nM |
Experimental Workflow for Antagonist Confirmation
The following workflow outlines the typical steps in an electrophysiological experiment to confirm the mechanism of action of this compound using an antagonist.
Experimental workflow for antagonist confirmation of this compound's mechanism of action.
Signaling Pathways
Activation of the α7 nAChR by this compound is expected to trigger downstream signaling cascades associated with neuroprotection and anti-inflammatory effects. A key pathway implicated is the cholinergic anti-inflammatory pathway, which involves the modulation of NF-κB and the activation of the Nrf2 pathway.
Proposed signaling pathway for the anti-inflammatory and antioxidant effects of this compound.
Studies on the comparator compound PNU-120596 have also demonstrated its ability to inhibit NF-κB activation, suggesting a shared downstream anti-inflammatory mechanism among Type II α7 nAChR PAMs.[6]
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is a standard method for characterizing the activity of ion channels like the α7 nAChR.
1. Oocyte Preparation:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the human α7 nAChR.
-
Incubate for 2-5 days at 18°C in Barth's solution.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with Ringer's solution (115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2).
-
Impale the oocyte with two glass microelectrodes (0.5-2 MΩ) filled with 3 M KCl.
-
Voltage-clamp the oocyte at a holding potential of -70 mV.
3. Drug Application and Data Acquisition:
-
Establish a stable baseline recording.
-
Apply an orthosteric agonist, such as acetylcholine (ACh), at its EC₅₀ concentration to elicit a control response.
-
After washout and recovery, apply this compound to the bath to measure direct activation.
-
For antagonist studies, pre-incubate the oocyte with the antagonist (e.g., 100 nM MLA) for 2-5 minutes before co-applying the antagonist with this compound.
-
Record the current responses using an appropriate data acquisition system.
4. Data Analysis:
-
Measure the peak amplitude and the net charge of the elicited currents.
-
To quantify antagonism, compare the response to this compound in the absence and presence of the antagonist. Calculate the percentage of inhibition.
Logical Relationship of Antagonist Action
The differential sensitivity of this compound's dual actions to the orthosteric antagonist MLA provides strong evidence for its complex mechanism of action at distinct allosteric sites.
Logical diagram illustrating the differential effects of MLA on the two distinct actions of this compound.
This guide provides a framework for understanding and experimentally validating the mechanism of action of this compound. The use of specific antagonists in well-defined experimental protocols is paramount to unequivocally demonstrate its engagement with the α7 nAChR and to differentiate its pharmacological profile from other modulators.
References
- 1. The activity of GAT107, an allosteric activator and positive modulator of α7 nicotinic acetylcholine receptors (nAChR), is regulated by aromatic amino acids that span the subunit interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protective effect of PNU-120596, a selective alpha7 nicotinic acetylcholine receptor-positive allosteric modulator, on myocardial ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of (R,R,S)-GAT107: A Comparative Analysis of its Anti-Inflammatory Effects
(R,R,S)-GAT107 , a novel α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonistic positive allosteric modulator (ago-PAM), has emerged as a promising therapeutic candidate for a range of inflammatory conditions.[1][2][3] This guide provides a comprehensive cross-study validation of its anti-inflammatory effects, comparing its performance with other relevant compounds based on available experimental data. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the cholinergic anti-inflammatory pathway.
Mechanism of Action: The Cholinergic Anti-Inflammatory Pathway
This compound exerts its anti-inflammatory effects by modulating the cholinergic anti-inflammatory pathway. This pathway is a physiological mechanism in which the vagus nerve, through the release of acetylcholine (ACh), inhibits the production of pro-inflammatory cytokines.[4][5] GAT107, as an ago-PAM of the α7 nAChR, both directly activates the receptor and enhances the effects of the endogenous ligand, ACh.[6][7][8] This dual action leads to a potent and sustained downstream signaling cascade that ultimately suppresses inflammation.
Activation of the α7 nAChR on immune cells, particularly macrophages, inhibits the activation of the pro-inflammatory transcription factor NF-κB and the p38 MAPK pathway.[1][7] This, in turn, reduces the synthesis and release of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and high mobility group box 1 (HMGB1).[3][7][9] Furthermore, evidence suggests that GAT107 can promote the production of the anti-inflammatory cytokine IL-10 and activate the antioxidant Nrf2 pathway.[4][5][6]
Caption: Signaling pathway of this compound's anti-inflammatory action.
Comparative Efficacy in Preclinical Models
The anti-inflammatory and analgesic properties of GAT107 have been evaluated across various preclinical models. The following tables summarize the quantitative data from these studies, offering a comparison with other agents where possible.
Inflammatory Pain Models
GAT107 has demonstrated significant efficacy in reducing inflammatory pain.
| Model | Species | GAT107 Dose | Effect | Comparator | Comparator Effect |
| Formalin-induced pain (Phase II) | Mouse | 3 and 10 mg/kg, i.p. | Dose-dependently attenuated nociceptive behavior and paw edema.[2] | --- | --- |
| Complete Freund's Adjuvant (CFA)-induced allodynia and hyperalgesia | Mouse | 1, 3 and 10 mg/kg, i.p. | Dose-dependently reversed mechanical allodynia and thermal hyperalgesia.[2] | --- | --- |
| Acetic acid-induced writhing | Mouse | 3 or 10 mg/kg, i.p. | Significantly reduced nociceptive behaviors.[2] | --- | --- |
Neuroinflammation Models
GAT107 has shown potent anti-neuroinflammatory effects in a model of multiple sclerosis.
| Model | Species | GAT107 Dose | Effect | Comparator | Comparator Effect |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not specified | Ameliorated EAE severity, reduced inflammatory infiltrates in the spinal cord, and decreased macrophages, dendritic cells, and B cells.[9] Also reduced encephalitogenic T cell proliferation and pro-inflammatory cytokine production, while increasing IL-10.[4][5] | --- | --- |
Acute Lung Injury Models
GAT107 has demonstrated protective effects in models of ventilator-associated pneumonia and hyperoxia-induced lung injury.
| Model | Species | GAT107 Dose | Effect | Comparator | Comparator Effect |
| Ventilator-Associated Pneumonia (VAP) with P. aeruginosa | Mouse | 3.3 mg/kg, i.p. | Significantly decreased animal mortality and markers of inflammatory injury.[3] Also decreased airway accumulation of HMGB1.[7] | GTS-21 (partial α7nAChR agonist) | Decreased hyperoxia-induced lung inflammation and HMGB1 levels.[3][7] |
| Hyperoxia-induced macrophage dysfunction | In vitro (RAW 264.7 cells) | 3.3 µM | Rescued hyperoxia-compromised phagocytic function and decreased intracellular ROS.[6] Restored mitochondrial membrane integrity and MnSOD activity.[3][7] | --- | --- |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
In Vivo Models
-
Formalin-induced pain: Mice received an intraplantar injection of 2.5% formalin. Nociceptive behavior (licking/biting of the injected paw) was observed during two distinct phases. GAT107 or vehicle was administered intraperitoneally (i.p.) prior to the formalin injection.[2]
-
Complete Freund's Adjuvant (CFA)-induced inflammatory pain: CFA was injected into the plantar surface of the mouse hind paw to induce inflammation. Mechanical allodynia was assessed using von Frey filaments, and thermal hyperalgesia was measured using a plantar test device. GAT107 was administered i.p. after the induction of inflammation.[2]
-
Experimental Autoimmune Encephalomyelitis (EAE): EAE was induced in C57BL/6 mice by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG)35-55 peptide emulsified in CFA, followed by injections of pertussis toxin. Mice were treated with GAT107 or a placebo, and the clinical severity of the disease was scored daily.[4]
-
Ventilator-Associated Pneumonia (VAP): Mice were exposed to hyperoxia (95% O2) for 48 hours, during which they received i.p. injections of GAT107 or vehicle. Subsequently, mice were intratracheally inoculated with Pseudomonas aeruginosa. Survival and markers of lung injury in bronchoalveolar lavage (BAL) fluid were assessed.[3][7]
References
- 1. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GAT107-mediated α7 nicotinic acetylcholine receptor signaling attenuates inflammatory lung injury and mortality in a mouse model of ventilator-associated pneumonia by alleviating macrophage mitochondrial oxidative stress via reducing MnSOD-S-glutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of neuroinflammation by an allosteric agonist and positive allosteric modulator of the α7 nicotinic acetylcholine receptor GAT107 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of neuroinflammation by an allosteric agonist and positive allosteric modulator of the α7 nicotinic acetylcholine receptor GAT107 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GAT107-mediated α7 nicotinic acetylcholine receptor signaling attenuates inflammatory lung injury and mortality in a mouse model of ventilator-associated pneumonia by alleviating macrophage mitochondrial oxidative stress via reducing MnSOD-S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of (R,R,S)-GAT107 in Preclinical Inflammatory Models
(R,R,S)-GAT107 , a novel α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) ago-positive allosteric modulator (ago-PAM), has demonstrated significant therapeutic potential across a range of preclinical inflammatory models. This guide provides a comparative analysis of its efficacy against other therapeutic alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in evaluating its standing as a promising anti-inflammatory agent.
Executive Summary
This compound distinguishes itself by targeting the cholinergic anti-inflammatory pathway, a neural mechanism that regulates immune responses. As an ago-PAM, it not only enhances the affinity of the endogenous ligand acetylcholine but also directly activates the α7 nAChR, leading to a robust and sustained anti-inflammatory effect. This dual mechanism of action has translated into potent efficacy in models of ventilator-associated pneumonia, neuroinflammation, and inflammatory pain, in some instances surpassing the effects of existing therapeutic agents.
Data Presentation: Efficacy Comparison
The following tables summarize the quantitative efficacy of this compound in comparison to vehicle controls and alternative treatments in key inflammatory models.
Table 1: Ventilator-Associated Pneumonia (VAP) Model
| Treatment Group | Dosage | Key Efficacy Endpoint | Result | Citation |
| This compound | 3.3 mg/kg, i.p. | Survival Rate | 60% | [1] |
| Vehicle Control | - | Survival Rate | 20% | [1] |
| GTS-21 (partial α7nAChR agonist) | Not specified | Survival Rate | No significant alteration | [1] |
| This compound | 3.3 mg/kg, i.p. | Airway HMGB1 Levels (Arbitrary Units) | 762.7 ± 190.1 | [1] |
| Vehicle Control (Hyperoxia + PA) | - | Airway HMGB1 Levels (Arbitrary Units) | 6350.5 ± 805.1 | [1] |
| GTS-21 | 4 mg/kg | Airway HMGB1 Levels | Significantly decreased vs. control | [2] |
Table 2: Experimental Autoimmune Encephalomyelitis (EAE) Model
| Treatment Group | Dosage | Key Efficacy Endpoint | Result | Citation |
| This compound | Not specified | Disease Severity Reduction | 70% | [3][4] |
| Placebo | - | Disease Severity Reduction | - | [4] |
| This compound | Not specified | Pro-inflammatory Cytokine Reduction (IL-6, IL-17) | Significant decrease | [3] |
| This compound | Not specified | Anti-inflammatory Cytokine Increase (IL-10) | Significant increase | [3] |
| Fingolimod (prophylactic) | 0.3 mg/kg, oral | Clinical Score Reduction | Significant reduction | [5] |
Table 3: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
| Treatment Group | Dosage | Key Efficacy Endpoint | Result | Citation |
| This compound | 1, 3, 10 mg/kg, i.p. | Reversal of Mechanical Allodynia | Dose-dependent reversal | [6][7] |
| Vehicle Control | - | Reversal of Mechanical Allodynia | - | [6] |
| This compound | 1, 3, 10 mg/kg, i.p. | Reversal of Thermal Hyperalgesia | Dose-dependent reversal | [6] |
| Indomethacin (B1671933) | 4 mg/kg, s.c. | Reduction in Paw Swelling | Significant reduction | [8] |
| Indomethacin-loaded nanocapsules | 4 mg/kg indomethacin | Inhibition of Edema | 35 ± 2% | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and comprehensive understanding.
Ventilator-Associated Pneumonia (VAP) Mouse Model
-
Animal Model: Male C57BL/6 mice.
-
Induction of VAP: Mice were exposed to >95% oxygen (hyperoxia) for 72 hours. Following hyperoxia exposure, mice were inoculated with Pseudomonas aeruginosa (0.1 x 10^8 CFUs/mouse) and returned to a 21% oxygen environment.[1]
-
Treatment: this compound (3.3 mg/kg) or vehicle was administered intraperitoneally every 12 hours, commencing at 24 hours of hyperoxia.[1]
-
Efficacy Assessment: Survival rates were monitored. Bronchoalveolar lavage fluid was collected 24 hours post-inoculation to measure levels of High Mobility Group Box 1 (HMGB1) via Western blot.[1]
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
-
Animal Model: C57BL/6 mice.
-
Induction of EAE: EAE was induced by the administration of Myelin Oligodendrocyte Glycoprotein (MOG35-55).[4]
-
Treatment: EAE-induced mice were treated with this compound or a placebo for 9 days, starting from the day of EAE induction.[4]
-
Efficacy Assessment: Disease severity was clinically assessed. Immunological evaluations included the analysis of immune cell populations and cytokine production (IL-6, IL-17, and IL-10).[3][4]
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Mouse Model
-
Animal Model: Mice.
-
Induction of Inflammatory Pain: 20 µL of CFA (50%, diluted in mineral oil) was injected intraplantarly into the right hind paw.[6]
-
Treatment: this compound (1, 3, and 10 mg/kg) or vehicle was administered intraperitoneally on day 3 post-CFA injection.[6]
-
Efficacy Assessment: Mechanical allodynia was measured using the von Frey test, and thermal hyperalgesia was assessed using the Hargreaves test before and after CFA injection and subsequent treatment.[6]
Mandatory Visualizations
Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the activation of the α7 nAChR, which in turn modulates several downstream signaling pathways.
Caption: Signaling pathway of this compound via α7 nAChR activation.
Experimental Workflows
The following diagrams illustrate the workflows for the preclinical models discussed.
Caption: Experimental workflow for the Ventilator-Associated Pneumonia model.
Caption: Experimental workflow for the Experimental Autoimmune Encephalomyelitis model.
Caption: Experimental workflow for the CFA-Induced Inflammatory Pain model.
References
- 1. GAT107-mediated α7 nicotinic acetylcholine receptor signaling attenuates inflammatory lung injury and mortality in a mouse model of ventilator-associated pneumonia by alleviating macrophage mitochondrial oxidative stress via reducing MnSOD-S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of neuroinflammation by an allosteric agonist and positive allosteric modulator of the α7 nicotinic acetylcholine receptor GAT107 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of neuroinflammation by an allosteric agonist and positive allosteric modulator of the α7 nicotinic acetylcholine receptor GAT107 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gastrointestinal safety and therapeutic efficacy of parenterally administered phosphatidylcholine-associated indomethacin in rodent model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (R,R,S)-GAT107's Modulation of NF-κB and Nrf2 Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R,R,S)-GAT107, a novel α7 nicotinic acetylcholine (B1216132) receptor (nAChR) modulator, with other relevant compounds in its class and established pathway modulators. The focus is on the compound's effects on the critical signaling pathways of Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2), both of which are pivotal in inflammation and cellular defense mechanisms. This document summarizes key quantitative data, details experimental methodologies for reproducibility, and visualizes the underlying biological processes.
Introduction to this compound
This compound is a positive allosteric modulator (PAM) and a direct allosteric activator (DAA) of the α7 nicotinic acetylcholine receptor (α7nAChR)[1][2]. Its unique dual-action mechanism allows it to both potentiate the effects of the endogenous ligand, acetylcholine, and directly activate the receptor, leading to a sustained modulation of the cholinergic anti-inflammatory pathway. This pathway is crucial in regulating the body's response to inflammation and oxidative stress, primarily through its influence on the NF-κB and Nrf2 signaling cascades.
Comparative Analysis of Pathway Modulation
The following tables present a summary of the quantitative effects of this compound and selected alternative compounds on the NF-κB and Nrf2 pathways. The alternatives include other α7nAChR modulators (GTS-21 and PNU-282987) and well-characterized pathway-specific modulators (Parthenolide for NF-κB inhibition and Sulforaphane (B1684495) for Nrf2 activation) to provide a broader context for evaluating the performance of this compound.
Table 1: Comparative Efficacy of NF-κB Pathway Inhibition
| Compound | Mechanism of Action | Cell Type | Stimulus | Assay | Concentration | Observed Effect | Citation(s) |
| This compound | α7nAChR PAM and DAA | RAW 264.7 Macrophages | Hyperoxia | NF-κB (p65) DNA Binding ELISA | 3.3 µM | ↓ 1.19-fold (from 1.5-fold induction) | [3] |
| GTS-21 | α7nAChR Partial Agonist | RAW 264.7 Macrophages | LPS | NF-κB Reporter Assay | 10-100 µM | Dose-dependent ↓ in NF-κB activity | [4] |
| Parthenolide (B1678480) | IKK inhibitor | Jurkat Cells | TNF-α | NF-κB Reporter Assay | 5 µM | ~50% ↓ in NF-κB activity | [5][6] |
| PNU-282987 | α7nAChR Agonist | - | - | - | - | Data not available in a comparable format | - |
Table 2: Comparative Efficacy of Nrf2 Pathway Activation
| Compound | Mechanism of Action | Cell Type | Assay | Concentration | Observed Effect | Citation(s) |
| This compound | α7nAChR PAM and DAA | RAW 264.7 Macrophages | Immunofluorescence | 3.3 µM | ↑ Nrf2 nuclear translocation | [1] |
| GTS-21 | α7nAChR Partial Agonist | Microglial cells | Western Blot | Not specified | ↑ Nrf2, HO-1, and NQO1 expression | [4] |
| Sulforaphane | Nrf2 Activator | HepG2 Cells | ARE Luciferase Reporter Assay | ~5 µM | Significant ↑ in Nrf2 activity | [7][8] |
| PNU-282987 | α7nAChR Agonist | SH-SY5Y Cells | Western Blot | Not specified | ↑ HO-1 expression (downstream of Nrf2) | [9] |
Signaling Pathways and Experimental Overviews
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Figure 1: Simplified NF-κB Signaling Pathway and the inhibitory effect of this compound.
Figure 2: Simplified Nrf2 Signaling Pathway and the activatory effect of this compound.
Figure 3: General Experimental Workflow for assessing NF-κB and Nrf2 pathway modulation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, designed to facilitate the replication and validation of the presented findings.
NF-κB (p65) DNA Binding Activity Assay (ELISA-based)
This protocol is adapted from commercially available ELISA kits for the quantitative measurement of NF-κB p65 subunit DNA binding activity.[10][11]
-
Nuclear Extract Preparation:
-
Culture cells (e.g., RAW 264.7 macrophages) to 80-90% confluency.
-
Treat cells with the inflammatory stimulus (e.g., LPS or hyperoxia) and the test compound (e.g., this compound) for the desired time.
-
Harvest cells and isolate nuclear extracts using a nuclear extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
-
ELISA Procedure:
-
Add 50 µL of binding buffer to each well of a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus sequence.
-
Add 10-20 µg of nuclear extract to each well and incubate for 1 hour at room temperature with gentle shaking.
-
Wash each well three times with 200 µL of wash buffer.
-
Add 100 µL of diluted primary antibody against the NF-κB p65 subunit to each well and incubate for 1 hour at room temperature.
-
Wash each well three times with 200 µL of wash buffer.
-
Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash each well five times with 200 µL of wash buffer.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold change in NF-κB DNA binding activity relative to the stimulated control (vehicle-treated) group.
-
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This protocol outlines the steps for visualizing and quantifying the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with a test compound.[12][13][14]
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages) on glass coverslips in a 24-well plate.
-
Allow cells to adhere and grow to 60-70% confluency.
-
Treat cells with the test compound (e.g., this compound) for the desired time.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields for each treatment group.
-
Quantify the nuclear Nrf2 fluorescence intensity using image analysis software (e.g., ImageJ). The percentage of cells with nuclear Nrf2 localization can be determined.
-
Conclusion
This compound demonstrates a promising dual modulatory effect on the NF-κB and Nrf2 pathways, positioning it as a compelling candidate for therapeutic development in inflammatory and oxidative stress-related diseases. Its ability to inhibit the pro-inflammatory NF-κB pathway while simultaneously activating the protective Nrf2 antioxidant response offers a multi-faceted approach to restoring cellular homeostasis.
This guide provides a foundational comparison based on currently available data. For a definitive assessment of this compound's relative potency and efficacy, direct head-to-head studies with the compared compounds under identical experimental conditions are recommended. The detailed protocols provided herein offer a standardized framework for conducting such validation studies. Researchers are encouraged to utilize this information to further explore the therapeutic potential of this compound and to advance the development of novel modulators of these critical signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Persistent activation of α7 nicotinic ACh receptors associated with stable induction of different desensitized states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxicity induced by okadaic acid in the human neuroblastoma SH-SY5Y line can be differentially prevented by α7 and β2* nicotinic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GTS-21 inhibits pro-inflammatory cytokine release independent of the Toll-like receptor stimulated via a transcriptional mechanism involving JAK2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppressed NF-kappaB and sustained JNK activation contribute to the sensitization effect of parthenolide to TNF-alpha-induced apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzyl sulforaphane is superior to sulforaphane in inhibiting the Akt/MAPK and activating the Nrf2/ARE signalling pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Poststress treatment with PNU282987 can rescue SH-SY5Y cells undergoing apoptosis via α7 nicotinic receptors linked to a Jak2/Akt/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-KappaB p65 DNA-Binding ELISA Kit | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 11. 2.8. Quantification of NF‐κB (p65) DNA‐binding activity [bio-protocol.org]
- 12. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of (R,R,S)-GAT107 and ABT-107 for the Treatment of Sensory Gating Deficits
For Immediate Release to the Scientific Community
This guide provides a detailed comparison of two investigational compounds, (R,R,S)-GAT107 and ABT-107, which both target the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and have potential therapeutic applications for sensory gating deficits, a core feature of neuropsychiatric disorders such as schizophrenia. The comparison is based on available preclinical data, highlighting the differing mechanisms of action and the current state of experimental evidence for each compound.
Introduction to Sensory Gating and the Role of α7 nAChR
Sensory gating is a neurological process that filters redundant or irrelevant stimuli from the environment, preventing sensory overload and allowing for appropriate allocation of attentional resources. Deficits in this process are well-documented in schizophrenia and are thought to contribute to the cognitive fragmentation and positive symptoms of the disorder.[1][2][3] A key neurobiological substrate implicated in sensory gating is the α7 nicotinic acetylcholine receptor (α7 nAChR), making it a promising target for therapeutic intervention.[4][5]
This compound is a novel compound characterized as an allosteric agonist and a positive allosteric modulator (ago-PAM) of the α7 nAChR.[6][7][8] This dual mechanism means it can directly activate the receptor at an allosteric site and also potentiate the effects of the endogenous ligand, acetylcholine.[6][7] This mode of action is designed to activate the α7 nAChR while potentially reducing the rapid desensitization seen with orthosteric agonists.[8][9]
ABT-107 is a selective α7 nAChR full agonist.[10] As a full agonist, it directly binds to the orthosteric site of the receptor, mimicking the action of acetylcholine to induce a conformational change and ion channel opening. Its efficacy in preclinical models of sensory gating deficits has been directly evaluated.[10]
Comparative Efficacy in a Preclinical Model of Sensory Gating Deficit
Direct comparative studies evaluating both this compound and ABT-107 in the same sensory gating deficit model are not available in the published literature. However, a key study has assessed the efficacy of ABT-107 in the DBA/2 mouse model, which exhibits inherent sensory gating deficits.
ABT-107: Quantitative Data on Sensory Gating Improvement
The following table summarizes the key findings from a study evaluating ABT-107's effect on sensory gating in DBA/2 mice, as measured by the auditory P20-N40 evoked potential (a measure of P50 suppression).[10] The Test/Conditioning (T/C) ratio is a measure of sensory gating, with a lower ratio indicating better gating.
| Compound | Animal Model | Assay | Dose (µmol/kg) | Mean T/C Ratio (Vehicle) | Mean T/C Ratio (Treated) | Percent Improvement | Statistical Significance |
| ABT-107 | DBA/2 Mice | Auditory P20-N40 Evoked Potential | 0.1 | ~0.8 | ~0.4 | ~50% | p < 0.05 |
| ABT-107 | DBA/2 Mice | Auditory P20-N40 Evoked Potential | 1.0 (at 30 min) | ~0.8 | No significant change | - | Not significant |
| ABT-107 | DBA/2 Mice | Auditory P20-N40 Evoked Potential | 1.0 (at 180 min) | ~0.8 | ~0.5 | ~37.5% | p < 0.05 |
Data are approximated from graphical representations in the cited literature.[10]
This compound: Current State of Evidence
As of the latest literature review, This compound has not been tested in preclinical models of sensory gating deficits or schizophrenia .[8][9] Its therapeutic potential for these conditions is inferred from its mechanism of action at the α7 nAChR, a clinically relevant target for sensory gating. Studies on GAT107 have primarily focused on its pharmacodynamic properties, its role in models of neuropathic pain, and its effects on brain activity as measured by pharmacological MRI (phMRI).[8][9] The phMRI study in rats showed that GAT107 activates brain regions involved in cognitive control and sensory perception, which is consistent with the functional roles of α7 nAChRs.[9]
Mechanisms of Action at the α7 nAChR
The distinct mechanisms of ABT-107 and this compound at the α7 nAChR are depicted in the signaling pathway diagram below.
Caption: Mechanism of action at the α7 nAChR.
Experimental Protocols
Auditory Sensory Gating (P50 Suppression) in DBA/2 Mice (as applied to ABT-107)
This protocol outlines the methodology used to assess the efficacy of ABT-107 in an animal model of sensory gating deficits.[10]
-
Animal Model: Male DBA/2 mice, a strain known to exhibit naturally occurring deficits in sensory gating.
-
Surgical Implantation: Mice are anesthetized and surgically implanted with recording electrodes in the hippocampus and a reference electrode over the cerebellum.
-
Acclimation: Following a recovery period, mice are acclimated to the testing chamber.
-
Auditory Stimulation Paradigm: The paired-click paradigm is used, consisting of two identical auditory stimuli (clicks) separated by a 500 ms (B15284909) inter-stimulus interval. The pairs of clicks are presented with a longer inter-pair interval.
-
Data Acquisition: Hippocampal evoked potentials (P20-N40 wave, the rodent equivalent of the human P50 wave) are recorded in response to both the conditioning (first) and testing (second) clicks.
-
Drug Administration: ABT-107 or vehicle is administered systemically (e.g., intraperitoneally) at specified doses and time points before the recording session.
-
Data Analysis: The amplitude of the P20-N40 wave in response to the testing click is divided by the amplitude of the response to the conditioning click to calculate the T/C ratio. A lower T/C ratio signifies better sensory gating. Statistical analyses are performed to compare the T/C ratios between drug-treated and vehicle-treated groups.
Caption: Auditory sensory gating experimental workflow.
Conclusion
The available evidence demonstrates that ABT-107, a full agonist of the α7 nAChR, effectively improves sensory gating deficits in a validated preclinical model.[10] The quantitative data support its potential as a therapeutic agent for conditions characterized by such deficits.
In contrast, this compound, an α7 nAChR ago-PAM, represents a mechanistically distinct approach.[6][7] While its unique pharmacological profile is designed to overcome some limitations of full agonists, such as receptor desensitization, its efficacy in models of sensory gating has not yet been reported.[8][9] Future studies are required to directly assess the ability of this compound to ameliorate sensory gating deficits and to allow for a direct comparison with compounds like ABT-107.
For researchers and drug development professionals, ABT-107 provides a benchmark for α7 nAChR agonist efficacy in sensory gating models, while this compound represents a promising, albeit currently unevaluated, alternative mechanism of action that warrants further investigation in this domain.
References
- 1. Do schizophrenia patients with low P50-suppression report more perceptual anomalies with the sensory gating inventory? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P50 inhibitory sensory gating in schizophrenia: analysis of recent studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prepulse Inhibition of Startle Response: Recent Advances in Human Studies of Psychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting of α7 Nicotinic Acetylcholine Receptors in the Treatment of Schizophrenia and the Use of Auditory Sensory Gating as a Translational Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The activity of GAT107, an allosteric activator and positive modulator of α7 nicotinic acetylcholine receptors (nAChR), is regulated by aromatic amino acids that span the subunit interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 10. Effects of the novel α7 nicotinic acetylcholine receptor agonist ABT-107 on sensory gating in DBA/2 mice: pharmacodynamic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R,R,S)-GAT107 and TQS in the Potentiation of α7 Nicotinic Acetylcholine Receptors
For Immediate Release
This guide provides a detailed comparison of two allosteric modulators of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), (R,R,S)-GAT107 and TQS. The α7 nAChR is a crucial therapeutic target for a range of neurological and psychiatric disorders, making the characterization of its modulators a key area of research. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the available experimental data to facilitate informed decisions in research and development.
Introduction to α7 nAChR Allosteric Modulators
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that plays a significant role in cognitive processes, inflammation, and neuronal signaling. Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the agonist binding site, enhancing the receptor's response to an agonist like acetylcholine. TQS (4-(naphthalen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide) is a well-characterized Type II PAM of the α7 nAChR.[1] In contrast, this compound, the bioactive enantiomer of 4BP-TQS, is classified as an "ago-PAM" as it not only potentiates the receptor's response to agonists but also possesses intrinsic agonist activity, directly activating the α7 nAChR in the absence of an orthosteric agonist.[1][2]
Quantitative Comparison of Potentiation
The following table summarizes the key quantitative parameters for this compound and TQS based on available experimental data. It is important to note that direct comparative studies measuring the maximal potentiation (Emax) under identical conditions are limited.
| Parameter | This compound | TQS | Reference |
| Mechanism of Action | Ago-PAM (Allosteric Agonist and Positive Allosteric Modulator) | Positive Allosteric Modulator (PAM) | [1][2] |
| Agonist EC50 | 28 µM | Not an agonist | [2] |
| Potentiation EC50 (human α7) | Not explicitly reported | 0.2 µM | [3] |
| Maximal Response (Agonist) | The racemate, 4BP-TQS, elicits a maximal response 45-fold greater than acetylcholine. | Not applicable | [4] |
| Potentiation Characteristics | Potent allosteric potentiation. | "Massive potentiation" of agonist-evoked responses. | [1][3] |
Experimental Methodologies
The characterization of this compound and TQS on α7 nAChR potentiation predominantly relies on electrophysiological and calcium imaging techniques.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This is a cornerstone technique for studying the function of ion channels like the α7 nAChR.
Protocol:
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated to remove surrounding cell layers.
-
cDNA/cRNA Injection: Oocytes are injected with cRNA or cDNA encoding the human α7 nAChR subunit. This leads to the expression of functional α7 nAChRs on the oocyte membrane.
-
Voltage Clamping: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to "clamp" the membrane potential at a desired holding potential (typically -70 mV).
-
Compound Application: A perfusion system is used to apply the agonist (e.g., acetylcholine) alone or in combination with the allosteric modulator (this compound or TQS) to the oocyte.
-
Data Acquisition: The current flowing across the oocyte membrane in response to the activation of the α7 nAChRs is recorded. Potentiation is measured as the increase in the current amplitude in the presence of the modulator compared to the agonist alone.
Experimental Workflow for α7 nAChR Potentiation Assay
References
Safety Operating Guide
Essential Safety and Disposal Plan for (R,R,S)-GAT107
Disclaimer: This document provides guidance on the proper disposal of the research chemical (R,R,S)-GAT107 based on general laboratory safety principles and regulatory guidelines. No specific disposal instructions for this compound have been published. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all applicable federal, state, and local regulations. This compound is intended for research use only and is not for human or veterinary use.[1]
This compound , a potent α7 nicotinic acetylcholine (B1216132) receptor (nAChR) ago-PAM (positive allosteric modulator), is a valuable tool in neuropharmacological research.[2] Proper handling and disposal are critical to ensure personnel safety and environmental protection.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for a preliminary hazard assessment.
| Property | Value |
| Chemical Name | (3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide |
| CAS Number | 1476807-74-5[1] |
| Molecular Formula | C18H17BrN2O2S[1] |
| Molecular Weight | 405.31 g/mol [1] |
| Appearance | Not specified, likely a solid |
| Solubility | Soluble in DMSO and other organic solvents |
| Storage | Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C[1] |
Disposal Procedures
The disposal of investigational compounds like this compound must adhere to strict guidelines to prevent environmental contamination and ensure safety. The following step-by-step procedure is based on best practices for the disposal of research chemicals and should be adapted in consultation with your EHS office.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, a thorough hazard assessment should be conducted. Although it is shipped as a non-hazardous chemical, its full toxicological properties may not be known.[1] Therefore, appropriate PPE should be worn at all times.
-
Standard Laboratory Attire: A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn to protect from splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary. Consult with your EHS office for guidance on respirator selection.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial. Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container. This container should be designated for "non-hazardous" or "chemical" waste, as determined by your EHS office.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing paper, and contaminated gloves, should be collected in a separate, clearly labeled waste bag or container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container. The label should include the chemical name, concentration, and any solvents used.
Step 3: Labeling and Storage of Waste
All waste containers must be properly labeled to ensure safe handling and disposal.
-
Use a "Hazardous Waste" or "Chemical Waste" tag as provided by your EHS department.
-
Clearly write the full chemical name: "this compound".
-
Indicate the quantity of waste.
-
List all components of a mixture, including solvents.
-
Store the sealed waste containers in a designated and secure waste accumulation area, away from incompatible materials.
Step 4: Arranging for Disposal
Contact your institution's EHS office to schedule a pickup for the chemical waste. They will arrange for disposal through a licensed and approved environmental management vendor. The typical final disposal method for such research compounds is incineration.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (R,R,S)-GAT107
(R,R,S)-GAT107 , a novel allosteric agonist and positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor, is a research chemical with an incompletely characterized toxicological profile.[1][2] Due to the absence of a specific Safety Data Sheet (SDS), stringent adherence to standard laboratory safety protocols for handling potent, novel compounds is imperative. The following guidance provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure safe handling, use, and disposal.
Hazard Assessment and Control
Given that the specific hazards of this compound are not fully documented, a conservative approach assuming high potency and potential toxicity is required. Engineering controls should be the primary line of defense.
-
Ventilation: All work with solid (powder) this compound must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Designated Area: Establish a designated area within the laboratory for handling this compound. This area should be clearly marked, and access should be restricted.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure. The minimum required PPE for any task involving this compound is outlined below.[3][4]
| PPE Category | Specification | Purpose |
| Body Protection | Fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities. | Protects skin and personal clothing from splashes and spills.[3][5] |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).[4] Change gloves immediately upon contamination. | Prevents skin contact and absorption of the chemical.[3] |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles.[4][5] A full-face shield must be worn over goggles when there is a significant splash hazard. | Protects eyes from splashes, sprays, and airborne particles.[6][7] |
| Respiratory Protection | For handling the solid compound, a NIOSH-approved respirator (e.g., N95 or higher) may be required based on a risk assessment.[3][5] | Prevents inhalation of fine powders. |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material.[3] | Protects feet from spills and dropped objects. |
Operational and Disposal Plans
Step-by-Step Handling Procedure (Weighing Solid Compound):
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is functioning correctly.
-
Staging: Place all necessary equipment (spatula, weigh paper, container, etc.) inside the fume hood.
-
Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust. Use a spatula to gently transfer the powder.
-
Dissolution: If preparing a solution, add the solvent to the container with the solid compound while still inside the fume hood. One study notes the use of ethanol, Emulphor 620, and water, which may require heating and sonication to fully dissolve the compound.[1]
-
Cleanup: Decontaminate all surfaces within the fume hood. Carefully wipe down the exterior of the sealed container before removing it from the hood.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound.[8]
Disposal Plan:
-
Chemical Waste: All solid waste contaminated with this compound (e.g., used gloves, weigh paper, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not dispose of down the drain.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal environmental regulations.
Visual Workflow for PPE Protocol
The following diagram outlines the decision-making and procedural flow for selecting and using PPE when handling this compound.
Caption: PPE Selection and Handling Workflow for this compound.
References
- 1. Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 8. resources.novusbio.com [resources.novusbio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
